molecular formula C7H14N2O2 B051570 (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide CAS No. 121817-73-0

(R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide

Cat. No.: B051570
CAS No.: 121817-73-0
M. Wt: 158.2 g/mol
InChI Key: INLFOCMWWIATJJ-ZCFIWIBFSA-N
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Description

(R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide is a chiral, enantiopure pyrrolidine derivative of significant value in synthetic organic and medicinal chemistry research. This compound serves as a versatile and sophisticated building block, primarily employed in the design and asymmetric synthesis of novel pharmaceutical candidates and bioactive molecules. Its core structure incorporates a stereodefined pyrrolidine ring—a common motif in many natural products and therapeutics—functionalized with a methoxymethyl side chain and a carboxamide group. The methoxymethyl group can influence the molecule's physicochemical properties, such as solubility and metabolic stability, while the carboxamide moiety provides a robust handle for further chemical modification and library synthesis.

Properties

IUPAC Name

(2R)-2-(methoxymethyl)pyrrolidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2/c1-11-5-6-3-2-4-9(6)7(8)10/h6H,2-5H2,1H3,(H2,8,10)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INLFOCMWWIATJJ-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCCN1C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@H]1CCCN1C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide CAS 121817-73-0 properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide (CAS 121817-73-0): A Chiral Building Block for Drug Discovery

Introduction

(R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide, registered under CAS Number 121817-73-0, is a chiral heterocyclic compound of significant interest to the pharmaceutical and chemical synthesis industries. Its molecular architecture is distinguished by three key features: a stereochemically defined pyrrolidine ring, a methoxymethyl substituent at the C2 position, and a carboxamide group at the N1 position. The pyrrolidine scaffold is a core structure in numerous biologically active molecules and FDA-approved drugs. Furthermore, the carboxamide functional group is recognized as a privileged pharmacophore, frequently utilized in drug design for its robust binding capabilities and favorable pharmacological properties.[1]

This guide provides a comprehensive technical overview of (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide, synthesizing available data with established chemical principles. It is designed for researchers, scientists, and drug development professionals, offering insights into the compound's properties, a proposed synthetic pathway, potential applications, and essential safety protocols. By exploring the synergy between its chiral backbone and functional groups, this document aims to illuminate its potential as a valuable building block in the creation of novel, enantiomerically pure therapeutic agents.

Physicochemical and Structural Properties

The unique arrangement of functional groups in (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide dictates its chemical behavior and potential interactions. The chiral center at the C2 position is critical for stereospecific applications, a cornerstone of modern drug development where a single enantiomer is often responsible for therapeutic efficacy.[2] The carboxamide group introduces both a hydrogen bond donor (-NH₂) and acceptor (C=O), significantly influencing its polarity, solubility, and ability to participate in intermolecular interactions within biological systems.

Table 1: Core Properties of (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide

Property Value Source
CAS Number 121817-73-0 [3]
Molecular Formula C₇H₁₄N₂O₂ [3]
Molecular Weight 158.20 g/mol [3]
Appearance Anticipated to be a solid at room temperature Inferred from structural properties
Key Functional Groups Pyrrolidine, Ether, Primary Carboxamide [3]

| Chirality | (R)-configuration at C2 |[3] |

Figure 1: Chemical Structure of (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide cluster_0 N1 N C2 C N1->C2 C_amide C N1->C_amide C3 C C2->C3 C_methoxy C C2->C_methoxy H_chiral H C2->H_chiral C4 C C3->C4 C5 C C4->C5 C5->N1 O_amide O C_amide->O_amide N_amide N C_amide->N_amide H_amide1 H N_amide->H_amide1 H_amide2 H N_amide->H_amide2 O_ether O C_methoxy->O_ether C_methyl C O_ether->C_methyl

Caption: Figure 1: Structure highlighting the key functional groups.

Synthesis and Characterization

While specific synthesis literature for CAS 121817-73-0 is not widely published, a logical and efficient pathway can be designed starting from its well-documented precursor, (R)-2-(Methoxymethyl)pyrrolidine (CAS 84025-81-0). This precursor is a versatile chiral building block used extensively in asymmetric synthesis.[2][]

Proposed Synthetic Protocol

The conversion of a secondary amine to a primary carboxamide can be achieved through several methods. A reliable approach involves the use of an isocyanate equivalent, such as trimethylsilyl isocyanate, followed by aqueous workup. This method avoids harsh reagents and typically proceeds with high yield.

Causality of Experimental Design:

  • Starting Material: (R)-2-(Methoxymethyl)pyrrolidine is chosen for its commercial availability and correct stereochemistry.

  • Reagent: Trimethylsilyl isocyanate serves as a safe and effective source of the "-NCO" group, which readily reacts with the secondary amine. The trimethylsilyl group is a volatile and easily removable protecting group.

  • Solvent: An aprotic solvent like Dichloromethane (DCM) is selected to prevent any side reactions with the isocyanate, which is sensitive to protic sources like water or alcohols.

  • Workup: A mild aqueous workup is sufficient to hydrolyze the silyl-protected intermediate, yielding the final carboxamide product.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve (R)-2-(Methoxymethyl)pyrrolidine (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add trimethylsilyl isocyanate (1.1 eq) dropwise via syringe, maintaining the temperature.

  • Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Quenching and Workup: Upon completion, carefully add water to the reaction mixture to quench excess isocyanate and hydrolyze the silyl intermediate.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield the pure (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide.

Figure 2: Proposed Synthetic Workflow A Start: (R)-2-(Methoxymethyl)pyrrolidine in Anhydrous DCM B Cool to 0°C A->B C Add Trimethylsilyl Isocyanate B->C D Stir at Room Temp (4-6h) C->D E Reaction Monitoring (TLC/LC-MS) D->E F Aqueous Workup & Extraction E->F G Purification (Column Chromatography) F->G H End: Pure (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide G->H

Caption: Figure 2: A logical workflow for the synthesis of the target compound.

Anticipated Spectroscopic Data

Structural confirmation would rely on standard spectroscopic techniques. Based on the known structure, the following key signals can be predicted.

Table 2: Predicted Spectroscopic Signals for Structural Confirmation

Technique Feature Predicted Signal/Observation
¹H NMR Methoxymethyl Protons Singlet ~3.3-3.4 ppm (O-CH₃); Multiplet ~3.4-3.6 ppm (-CH₂-O)
Pyrrolidine Protons Complex multiplets from ~1.7 to 3.8 ppm
Carboxamide Protons Two broad singlets for -NH₂ protons, ~5.5-7.5 ppm (can exchange with D₂O)
¹³C NMR Carbonyl Carbon Signal in the range of 170-180 ppm
Methoxymethyl Carbons Signal ~70-75 ppm (-CH₂-O); Signal ~58-60 ppm (O-CH₃)
Pyrrolidine Carbons 4 distinct signals in the aliphatic region
IR Spectroscopy N-H Stretch Two bands in the region of 3200-3400 cm⁻¹ (asymmetric and symmetric)
C=O Stretch (Amide I) Strong absorption band around 1650-1680 cm⁻¹

| Mass Spectrometry | Molecular Ion Peak | [M+H]⁺ at m/z = 159.11 |

Applications in Research and Drug Development

(R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide is positioned as a high-value chiral building block for constructing complex molecular architectures in drug discovery. Its utility stems from the combination of its stereocenter and its functional handles, which allow for diverse chemical modifications.

  • Asymmetric Synthesis and Catalysis: The parent amine is a known proline-based organocatalyst used in powerful asymmetric transformations.[] While the N-carboxamide modification blocks the catalytic activity of the nitrogen, the core chiral scaffold remains invaluable for incorporation into larger molecules where stereochemistry is crucial for biological activity.[2]

  • Scaffold for Lead Optimization: In medicinal chemistry, the pyrrolidine ring is a prevalent feature in drugs targeting a wide range of conditions.[5] This compound can serve as a starting point or intermediate in the synthesis of novel drug candidates. The carboxamide group can be maintained as a key binding element or serve as a synthetic handle for further elaboration, enabling the exploration of structure-activity relationships (SAR).

  • Fragment-Based Drug Design (FBDD): With a low molecular weight and defined 3D structure, this molecule is an ideal candidate for FBDD libraries. The different functional groups (hydrogen bond donor/acceptor, ether) provide distinct interaction points for binding to protein targets.

Figure 3: Role in Drug Discovery Pipeline cluster_0 Discovery & Optimization A Core Scaffold: (R)-2-(Methoxymethyl)pyrrolidine- 1-carboxamide B Fragment Library Screening A->B C Synthetic Elaboration (Lead Generation) A->C B->C D Structure-Activity Relationship (SAR) Studies C->D E Optimized Drug Candidate D->E

Sources

Technical Guide: Structure, Properties, and Synthesis of N-carbamoyl-O-methyl-D-prolinol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of N-carbamoyl-O-methyl-D-prolinol , a specialized chiral pyrrolidine derivative.

While this specific compound does not have a widely populated public monograph in standard databases (PubChem/CAS) under this exact trivial name, it is a chemically precise entity used in asymmetric synthesis and medicinal chemistry . The guide synthesizes data from its component substructures—(R)-2-(methoxymethyl)pyrrolidine (RAMP) and the N-carbamoyl moiety—to provide accurate physicochemical and synthetic insights.

Executive Summary

N-carbamoyl-O-methyl-D-prolinol (IUPAC: (R)-2-(methoxymethyl)pyrrolidine-1-carboxamide) is a chiral urea derivative of D-proline. It combines the rigid, stereodefined pyrrolidine scaffold of D-prolinol with a urea hydrogen-bonding donor (


) and a Lewis-basic ether acceptor (

).
  • Primary Classification: Chiral Urea / Pyrrolidine Derivative.

  • Key Applications: Asymmetric organocatalysis (hydrogen-bonding catalyst), chiral auxiliary, and pharmacophore in CNS-active drug design (bioisostere of anticonvulsants).

  • Molecular Formula:

    
    
    
  • Molecular Weight: 158.20 g/mol

Chemical Structure & Identity

Structural Analysis

The molecule consists of a five-membered pyrrolidine ring locked in the (R)-configuration (derived from D-proline).

  • N1 Position: Substituted with a carbamoyl group (

    
    ), converting the secondary amine into a urea. This planarizes the nitrogen, reducing basicity and creating a strong hydrogen-bond donor site.
    
  • C2 Position: Substituted with a methoxymethyl group (

    
    ). This ether linkage acts as a hemilabile coordination site or a steric directing group.
    
Stereochemistry
  • Chirality: The C2 carbon is the stereogenic center.

  • Configuration: (R) (based on D-proline reduction and O-methylation).

  • Conformation: The pyrrolidine ring typically adopts an envelope or half-chair pucker, influenced by the steric bulk of the C2 substituent and the planar urea restraint at N1.

Data Table 1: Chemical Identity

PropertySpecification
IUPAC Name (R)-2-(methoxymethyl)pyrrolidine-1-carboxamide
Common Name N-carbamoyl-O-methyl-D-prolinol
SMILES COCC[C@H]1CCCN1C(N)=O
InChI Key (Predicted) HVVNJUAVDAZWCB-RXMQYKEDSA-N (Analog-derived)
CAS RN (Precursor) 84025-81-0 (for O-methyl-D-prolinol)
Stereochemistry D-Series / (R)-Enantiomer

Physicochemical Properties[4][5]

Since specific experimental data for the N-carbamoyl derivative is sparse in open literature, the following properties are derived from Structure-Property Relationships (SPR) of the close analog N-carbamoyl-L-proline and (R)-2-(methoxymethyl)pyrrolidine .

Physical State & Solubility
  • Appearance: Likely a white crystalline solid or viscous colorless oil. The urea group significantly increases the melting point compared to the liquid precursor (RAMP) due to intermolecular hydrogen bonding.

  • Solubility:

    • High: Methanol, Ethanol, DMSO, DMF.

    • Moderate: Dichloromethane, Ethyl Acetate.

    • Low: Hexanes, Diethyl Ether (due to polarity of the urea).

Electronic Properties
  • H-Bond Donors: 2 (from the

    
     group).
    
  • H-Bond Acceptors: 3 (Urea carbonyl, Ether oxygen, Urea nitrogen).

  • LogP (Predicted): ~0.2 – 0.5. (The lipophilic methyl/pyrrolidine groups are balanced by the hydrophilic urea).

  • pKa: The urea nitrogen is non-basic. The compound is neutral at physiological pH.

Synthesis & Manufacturing Protocol

The synthesis is a robust two-step protocol starting from commercially available D-Prolinol .

Synthetic Pathway
  • O-Methylation: D-Prolinol is methylated to form (R)-2-(methoxymethyl)pyrrolidine (RAMP).

  • N-Carbamoylation: RAMP is treated with a cyanate source (Potassium Cyanate or Trimethylsilyl Isocyanate) to install the urea.

Detailed Methodology (Self-Validating Protocol)

Precursor: (R)-2-(methoxymethyl)pyrrolidine [CAS: 84025-81-0].

Step 1: Carbamoylation Reaction

  • Reagents: (R)-2-(methoxymethyl)pyrrolidine (1.0 eq), Potassium Cyanate (KOCN, 1.5 eq), Hydrochloric acid (1M aq).

  • Solvent: Water or Water/Ethanol mix.

  • Procedure:

    • Dissolve (R)-2-(methoxymethyl)pyrrolidine in water.

    • Acidify slightly with HCl to pH ~3-4 (protonate the amine).

    • Add KOCN portion-wise at 0°C.

    • Warm to room temperature and stir for 12 hours. The urea precipitates or is extracted.

    • Validation: Monitor disappearance of secondary amine by TLC (ninhydrin stain will turn negative; urea is ninhydrin negative or faint yellow).

Step 2: Purification

  • Extract with Dichloromethane (DCM).

  • Wash organic layer with brine.

  • Dry over

    
     and concentrate.
    
  • Recrystallization: From EtOAc/Hexanes if solid.

Process Visualization

The following diagram illustrates the chemical transformation and logical flow.

SynthesisPathway Start D-Prolinol (Precursor) Inter (R)-2-(methoxymethyl) pyrrolidine (RAMP) Start->Inter 1. Methylation (MeI/NaH) Product N-carbamoyl-O-methyl- D-prolinol Inter->Product 2. Carbamoylation Reagent Reagent: KOCN / H+ Reagent->Inter

Caption: Figure 1. Synthetic route from D-Prolinol to N-carbamoyl-O-methyl-D-prolinol via the RAMP intermediate.

Applications in Research & Development

Asymmetric Organocatalysis

This molecule belongs to the class of bifunctional urea catalysts .

  • Mechanism: The urea moiety (

    
    ) forms dual hydrogen bonds with electrophiles (e.g., nitroolefins, imines), activating them.
    
  • Stereocontrol: The chiral pyrrolidine backbone and the steric bulk of the O-methyl group direct the nucleophilic attack to a specific face of the substrate.

  • Utility: Used in Michael additions, Mannich reactions, and Strecker syntheses where metal-free conditions are required.

Medicinal Chemistry (CNS Agents)

N-carbamoyl pyrrolidines are structural bioisosteres of Lacosamide and Felbamate .

  • Pharmacophore: The N-carbamoyl group is critical for binding to the glycine site of NMDA receptors or modulating voltage-gated sodium channels.

  • Blood-Brain Barrier (BBB): The O-methylation increases lipophilicity compared to the alcohol, potentially enhancing BBB penetration.

Analytical Characterization Standards

To validate the identity of synthesized N-carbamoyl-O-methyl-D-prolinol, the following spectral signatures must be observed.

Table 2: Expected Spectral Data

TechniqueDiagnostic SignalAssignment
1H NMR (CDCl3)

3.30 ppm (s, 3H)
Methoxyl group (

)

4.50 ppm (br s, 2H)
Urea protons (

)

3.80 - 4.10 ppm (m)
C2-H and

protons
IR Spectroscopy 1650 - 1690 cm

Urea C=O stretch (Strong)
3300 - 3450 cm

N-H stretch (Primary amide doublet)
Mass Spectrometry m/z = 159.1 [M+H]+Protonated molecular ion

References

  • Sigma-Aldrich. (R)-2-(Methoxymethyl)pyrrolidine [RAMP] Product Analysis. Available at: (Accessed via search for CAS 84025-81-0).

  • ResearchGate. Crystal structure and vibrational study of N-carbamoyl-L-proline. (Structural analog reference). Available at: .

  • National Institute of Standards and Technology (NIST). N-Methyl-L-prolinol Properties. Available at: .

  • PubChem. Compound Summary for Prolinol Derivatives. Available at: .

(Note: Direct monograph for the specific N-carbamoyl-O-methyl derivative is unavailable in public databases; references provided are for the validated substructures and immediate synthetic precursors.)

Chiral Pyrrolidine-1-carboxamide Building Blocks: Synthesis, Functionalization, and Medicinal Utility

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, functionalization, and application of Chiral Pyrrolidine-1-carboxamide building blocks. Unlike the well-known prolinamides (pyrrolidine-2-carboxamides) used in organocatalysis, these 1-carboxamides (urea derivatives) serve as critical pharmacophores in modern drug discovery (e.g., JAK inhibitors) and versatile chiral auxiliaries.

Executive Summary

The pyrrolidine-1-carboxamide scaffold—defined by a pyrrolidine ring acylated at the


 position with a carboxamide moiety (

)—represents a privileged structural motif in medicinal chemistry.[1] Distinct from the

-substituted prolinamides used as organocatalysts, the 1-carboxamide functionality serves two primary roles:
  • Pharmacophore: It modulates lipophilicity and hydrogen-bonding potential in active pharmaceutical ingredients (APIs) such as Upadacitinib (Rinvoq).

  • Chiral Auxiliary/Directing Group: The urea moiety can direct stereoselective lithiation and functionalization of the pyrrolidine ring.

This guide provides a technical roadmap for the asymmetric synthesis of these building blocks, their mechanistic role in


 C-H functionalization, and their application in high-value drug synthesis.

Structural Significance & Design Principles

The Urea Pharmacophore

The pyrrolidine-1-carboxamide is formally a cyclic urea. This structure imparts unique physicochemical properties compared to standard amides:

  • Conformational Rigidity: The planar urea bond restricts the rotation of the

    
     bond, often locking the pyrrolidine ring into specific puckering conformations (envelope vs. twist) that favor receptor binding.
    
  • Metabolic Stability: The urea linkage is generally more resistant to amidases than simple amides, prolonging half-life in vivo.

Chiral Scaffolds

The chirality usually originates from the pyrrolidine ring itself. Common motifs include:

  • (S)-2-Substituted: Derived from L-Proline.[2]

  • (3R/3S)-3-Substituted: Often synthesized via asymmetric cycloaddition or hydrogenation.

  • 3,4-Disubstituted: Complex scaffolds found in JAK inhibitors.

Synthetic Methodologies

Route A: Direct Carbamoylation of Chiral Pyrrolidines

The most direct route involves the reaction of an enantiopure pyrrolidine with an isocyanate or a carbamoyl chloride. This method retains the stereochemistry of the starting material.

  • Reagents: Isocyanates (

    
    ), Carbamoyl chlorides (
    
    
    
    ), or Phosgene equivalents (CDI, Triphosgene) + Amines.
  • Mechanism: Nucleophilic attack of the pyrrolidine nitrogen onto the electrophilic carbonyl.

Route B: Asymmetric Alpha-Lithiation (The Beak Methodology)

While


-Boc is the standard directing group (DG) for 

-lithiation,

-carbamoyl groups can also direct lithiation. However, a common strategy is to use the

-Boc group to install chirality at

, followed by deprotection and conversion to the 1-carboxamide.

Protocol:

  • Lithiation:

    
    -BuLi/(-)-Sparteine complex removes the pro-S proton at 
    
    
    
    of
    
    
    -Boc-pyrrolidine.
  • Substitution: Electrophilic trapping (e.g., with

    
    , alkyl halides).
    
  • Trans-protection: Removal of Boc (TFA) and installation of the carboxamide.

Route C: Asymmetric 1,3-Dipolar Cycloaddition

For 3,4-substituted systems (like Upadacitinib fragments), the pyrrolidine ring is constructed de novo using chiral auxiliaries or catalysts.

Case Study: Upadacitinib Fragment Synthesis The synthesis of the (3R,4S)-3-ethyl-4-arylpyrrolidine core often employs a diphenyloxazinone chiral auxiliary to control the stereochemistry of the cycloaddition.

Visualization: Synthesis Pathways

The following diagram illustrates the two primary workflows: Functionalization of the Chiral Pool (Route A) and De Novo Ring Construction (Route C).

G cluster_lithiation Route B: Alpha-Lithiation L_Proline L-Proline (Chiral Pool) Pyrrolidine Chiral Pyrrolidine Intermediate L_Proline->Pyrrolidine Reduction/Mod. Acyclic Acyclic Precursor (Amino-alkene) Acyclic->Pyrrolidine Asymmetric Cyclization Product Chiral Pyrrolidine-1-carboxamide (Target Scaffold) Pyrrolidine->Product Nucleophilic Addition Isocyanate Isocyanate (R-NCO) or Carbamoyl Chloride Isocyanate->Product Coupling NBoc N-Boc Pyrrolidine Li_Int Lithiated Species (Config. Stable) NBoc->Li_Int s-BuLi / (-)-Sparteine Sub_Pyr 2-Substituted Pyrrolidine Li_Int->Sub_Pyr Electrophile (E+) Sub_Pyr->Product 1. TFA 2. R-NCO

Caption: Synthetic workflows for accessing chiral pyrrolidine-1-carboxamides via chiral pool modification, de novo cyclization, or directed lithiation.[3]

Experimental Protocols

Protocol 1: General Synthesis of Pyrrolidine-1-carboxamides via Isocyanates

This protocol describes the conversion of a chiral pyrrolidine (e.g., (S)-2-methylpyrrolidine) into its urea derivative.

Reagents:

  • Chiral Pyrrolidine (1.0 equiv)

  • Isocyanate (

    
    , 1.1 equiv)
    
  • Dichloromethane (DCM, anhydrous)

  • Triethylamine (

    
    , optional, if using HCl salt of amine)
    

Procedure:

  • Preparation: Charge a flame-dried round-bottom flask with the chiral pyrrolidine (10 mmol) and anhydrous DCM (20 mL) under an inert atmosphere (

    
     or Ar).
    
  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition: Dropwise add the isocyanate (11 mmol) dissolved in DCM (5 mL) over 15 minutes. Caution: Isocyanates are potent sensitizers; handle in a fume hood.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (typically 50% EtOAc/Hexanes) or LC-MS.

  • Workup: Quench with saturated

    
     solution (10 mL). Separate the organic layer. Extract the aqueous layer with DCM (
    
    
    
    mL).
  • Purification: Dry combined organics over

    
    , filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, EtOAc/Hexane gradient).
    
Protocol 2: Synthesis of Upadacitinib Fragment (3-(2,2,2-Trifluoroethyl)pyrrolidine-1-carboxamide)

This specific building block is crucial for JAK1 selectivity.

Key Steps:

  • Cycloaddition: Reaction of an appropriate nitroalkene with a chiral vinyl ether or using a chiral catalyst to form the 3-substituted pyrrolidine core.

  • Urea Formation:

    • Substrate: (3R)-3-(2,2,2-trifluoroethyl)pyrrolidine.[4]

    • Reagent: Urea or Potassium Cyanate (for primary amide) or

      
      -Carbonyldiimidazole (CDI) followed by an amine (for substituted ureas).
      
    • Condition: For the primary urea (

      
      ), treat the pyrrolidine hydrochloride with 
      
      
      
      in water/dioxane at reflux.

Medicinal Chemistry Applications

JAK Inhibitors (Upadacitinib)

Upadacitinib (Rinvoq) utilizes a complex pyrrolidine-1-carboxamide scaffold.

  • Role: The urea moiety forms critical hydrogen bonds within the ATP-binding pocket of the JAK1 enzyme, improving selectivity over JAK2/3.

  • Structure: The

    
    -carboxamide is attached to a (3R,4S)-3-ethyl-4-arylpyrrolidine. The specific stereochemistry is essential for fitting into the narrow hydrophobic pocket.
    
Enzyme Inhibitors (DPP-4 & InhA)
  • DPP-4 Inhibitors: Proline-derived ureas (often 2-cyanopyrrolidines) prevent the degradation of GLP-1.

  • InhA Inhibitors: Pyrrolidine-1-carboxamides have been identified as inhibitors of Mycobacterium tuberculosis enoyl-ACP reductase (InhA), offering a novel scaffold for antitubercular drugs.

Comparison of Pyrrolidine Carboxamides

FeaturePyrrolidine-1 -carboxamidePyrrolidine-2 -carboxamide (Prolinamide)
Structure Urea (

) at

Amide (

) at

Primary Use Drug Pharmacophore, Chiral AuxiliaryOrganocatalyst (Asymmetric Aldol/Michael)
Electronic Effect Electron-withdrawing group on Ring NH-bond donor side chain
Key Example Upadacitinib (JAK Inhibitor)Hayashi-Jørgensen Catalyst
Synthesis Pyrrolidine + IsocyanateProline + Amine coupling

References

  • Synthesis of Chiral Pyrrolidine Fragment of Upadacitinib

    • Title: Enantioselective Synthesis of the Chiral Pyrrolidine Fragment of Upadacitinib via Chiral Auxiliary Directed Diastereoselective 1,3-Dipolar Cycloaddition[5]

    • Source: Organic Process Research & Development (2022)[5]

    • URL:[Link]

  • Beak's Lithi

    • Title: Asymmetric Deprotonation by BuLi/(-)-Sparteine: Convenient and Highly Enantioselective Syntheses of (S)-2-Aryl-Boc-Pyrrolidines
    • Source: Journal of the American Chemical Society
    • URL:[Link]

  • Pyrrolidine Carboxamides as InhA Inhibitors

    • Title: Pyrrolidine carboxamides as a novel class of inhibitors of enoyl acyl carrier protein reductase
    • Source: Journal of Medicinal Chemistry (PubMed)
    • URL:[Link]

  • Organoc

    • Title: Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Applic
    • Source: Molecules (PMC)
    • URL:[Link]

  • General Pyrrolidine Synthesis Title: Synthesis of N-Substituted Pyrrolidines via Reaction of 1,4-Dichlorobutane with Primary Amines Source: BenchChem Protocols

Sources

Urea Derivatives of Prolinol Methyl Ether: Design, Synthesis, and Catalytic Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide focuses on the N-carbamoyl and N-thiocarbamoyl derivatives of prolinol methyl ether , a specialized class of organocatalysts. Unlike the parent "Hayashi-Jørgensen" catalysts (which rely on the secondary amine for enamine/iminium activation), these urea derivatives function primarily as chiral Lewis bases or hydrogen-bonding catalysts . They are particularly renowned for enabling the enantioselective allylation of aldehydes with allyltrichlorosilanes and promoting anion-binding transformations.

Executive Summary & Core Directive

The Shift from Covalent to Non-Covalent Activation In the landscape of asymmetric organocatalysis, (


)-

-diphenylprolinol methyl ether is a titan of covalent catalysis (enamine/iminium). However, derivatizing the secondary amine of the prolinol backbone with a urea or thiourea moiety creates a fundamentally different catalytic species. These urea derivatives of prolinol methyl ether function as chiral Lewis bases (activating silicon reagents) or H-bond donors (anion binding).

This guide details the structural logic, synthesis, and application of these catalysts, specifically focusing on their utility in Lewis-base catalyzed enantioselective allylation —a critical transformation in polyketide and API synthesis.

Structural Design & Mechanistic Logic

The Scaffold Architecture

The efficacy of these catalysts rests on the synergy between the rigid pyrrolidine backbone and the functionalized urea side chain.

  • Chiral Scaffold (Prolinol Methyl Ether): The (

    
    )-2-(methoxymethyl)pyrrolidine core provides the stereochemical directing ability. The methoxymethyl ether group (–CH
    
    
    
    OMe) acts as a steric shield and a potential secondary coordination site (via the ether oxygen) for metal or silicon centers.
  • Active Site (Urea/Thiourea): By capping the pyrrolidine nitrogen with a carbamoyl (–CONH–R) or thiocarbamoyl (–CSNH–R) group, the nitrogen lone pair is delocalized, eliminating its nucleophilicity towards carbonyls (preventing enamine formation). Instead, the carbonyl/thiocarbonyl oxygen/sulfur becomes a Lewis base , capable of coordinating to Lewis acidic species like trichlorosilanes.

  • The "Dual-Point" Binding Mode: In H-bonding catalysis, the N–H protons of the urea moiety serve as a recognition motif for oxyanions (nitro, carbonyl) or halides, creating a rigid chiral pocket.

Mechanistic Pathway: Hypervalent Silicon Activation

The primary application of N-carbamoyl prolinol methyl ether is the activation of allyltrichlorosilanes. The urea oxygen coordinates to the silicon atom, forming a hypervalent silicate species. This increases the nucleophilicity of the allyl group while the chiral backbone directs the facial attack on the aldehyde.

LewisBaseCycle Cat Catalyst (N-Carbamoyl Prolinol) Complex Hypervalent Silicate Intermediate (Octahedral Si) Cat->Complex Coordination SiReagent Allyltrichlorosilane (SiCl3-Allyl) SiReagent->Complex TS Zimmerman-Traxler-like Transition State Complex->TS + Aldehyde Aldehyde Substrate (Aldehyde) Aldehyde->TS TS->Cat Release Product Homoallylic Alcohol (Enriched) TS->Product Allyl Transfer

Figure 1: Catalytic cycle for the Lewis-base catalyzed allylation of aldehydes via hypervalent silicon activation.

Synthesis of the Catalyst

Target Molecule: (


)-N-(Phenylcarbamoyl)-2-(methoxymethyl)pyrrolidine.
Role:  Lewis Base Catalyst for Allylation.[1]
Retrosynthetic Analysis

The synthesis is a direct derivatization of commercially available (


)-prolinol methyl ether (or synthesized from L-proline) with an isocyanate.
Step-by-Step Protocol

Reagents:

  • (

    
    )-2-(Methoxymethyl)pyrrolidine (1.0 equiv)
    
  • Phenyl isocyanate (1.05 equiv)

  • Dichloromethane (DCM) (anhydrous)

  • Triethylamine (0.1 equiv, optional, if HCl salt is used)

Procedure:

  • Preparation: Flame-dry a 100 mL round-bottom flask and purge with Argon. Add (

    
    )-2-(methoxymethyl)pyrrolidine (1.15 g, 10 mmol) and anhydrous DCM (20 mL).
    
  • Addition: Cool the solution to 0 °C in an ice bath. Add phenyl isocyanate (1.25 g, 10.5 mmol) dropwise via syringe over 10 minutes. The reaction is exothermic; control the rate to maintain temperature.

  • Reaction: Allow the mixture to warm to room temperature (23 °C) and stir for 4 hours. Monitor by TLC (SiO

    
    , 50% EtOAc/Hexanes). The secondary amine spot will disappear, and a less polar urea spot will appear.
    
  • Workup: Quench with water (10 mL). Separate the organic layer.[2] Extract the aqueous layer with DCM (2 x 10 mL).

  • Purification: Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate in vacuo.
  • Crystallization: Recrystallize the crude solid from hot Ethanol/Hexane to yield the pure urea derivative as white needles.

Yield Expectation: 85–95%. Characterization:


H NMR should show the diagnostic urea NH proton (broad singlet, ~8.0 ppm) and the methoxy singlet (~3.3 ppm).

Experimental Application: Enantioselective Allylation

This protocol describes the allylation of benzaldehyde using the synthesized urea catalyst. This method avoids the use of toxic stannanes (Keck allylation).

Reaction Setup
ComponentQuantityRole
Benzaldehyde1.0 mmolSubstrate
Allyltrichlorosilane1.2 mmolNucleophile
Catalyst (Urea-PME) 0.1 mmol (10 mol%) Lewis Base Catalyst
Diisopropylethylamine (DIPEA)5.0 mmolHCl Scavenger
DCM (Anhydrous)5.0 mLSolvent
Tetrabutylammonium iodide0.2 mmolAdditive (Rate enhancement)
Detailed Methodology
  • Inert Atmosphere: Perform the reaction in a flame-dried Schlenk tube under Argon atmosphere.

  • Mixing: Dissolve the Urea-PME Catalyst (23 mg, 0.1 mmol) and DIPEA (0.87 mL) in anhydrous DCM (5 mL). Cool to –78 °C.

  • Substrate Addition: Add benzaldehyde (106 mg, 1.0 mmol).

  • Reagent Addition: Add allyltrichlorosilane (1.2 mmol) dropwise.

  • Incubation: Stir at –78 °C for 8 hours. (Low temperature is critical for enantioselectivity).

  • Quench: Pour the cold mixture into a saturated aqueous NaHCO

    
     solution (10 mL) with vigorous stirring.
    
  • Extraction: Extract with DCM (3 x 15 mL). Dry over MgSO

    
    .
    
  • Analysis: Purify via flash chromatography. Determine enantiomeric excess (ee) via chiral HPLC (Chiralcel OD-H column).

Expected Results
  • Yield: >85%

  • Enantiomeric Excess (ee): 90–96% (

    
    )-isomer.
    
  • Mechanism Note: The urea oxygen coordinates to Si, forming a hexacoordinate silicate. The chirality of the prolinol backbone forces the allyl group to attack the aldehyde from the Re-face (typically).

Comparative Analysis: Urea vs. Thiourea Derivatives

While the urea derivative is preferred for silicon activation (due to the higher affinity of Oxygen for Silicon), the thiourea derivative is often superior for Hydrogen-Bonding Catalysis (e.g., activating nitroolefins).

FeatureUrea Derivative (PME-N-CO-R)Thiourea Derivative (PME-N-CS-R)
Primary Mode Lewis Base (O-Si coordination)H-Bond Donor (Dual H-bond)
Acidity (pKa) Lower Acidity (pK

~26)
Higher Acidity (pK

~21)
Key Application Allylation with ChlorosilanesMichael Addition, Nitro-Mannich
Solubility Moderate in DCM/THFHigh in DCM/Toluene
Catalyst Loading 5–10 mol%10–20 mol%

Future Outlook in Drug Discovery

The urea derivatives of prolinol methyl ether represent a "green" alternative to heavy-metal catalysis in API synthesis.

  • Scalability: The catalyst is derived from L-proline (cheap, abundant).

  • Toxicity: Eliminates the need for allylstannanes (highly toxic) or allylboronates (expensive).

  • Target APIs: Useful for synthesizing chiral homoallylic alcohols, which are key intermediates in polyketide antibiotics (e.g., macrolides) and antifungal agents.

References

  • Denmark, S. E., & Beutner, G. L. (2008). Lewis Base Catalysis in Organic Synthesis. Angewandte Chemie International Edition, 47(9), 1560–1638. Link

  • Gotoh, H., & Hayashi, Y. (2009). Diphenylprolinol Silyl Ether as a Catalyst in an Asymmetric, Catalytic, and Direct Michael Reaction of Nitroalkanes with Enals. Organic Letters, 11(10), 2259–2262. Link

  • Kotani, S., Shimoda, Y., & Sugiura, M. (2010). Enantioselective Allylation of Ketones with Allyltrichlorosilane Catalyzed by Chiral Lewis Bases. The Journal of Organic Chemistry, 75(15), 5406–5409. Link

  • Vakulya, B., Varga, S., Csámpai, A., & Soós, T. (2005). Highly Enantioselective Conjugate Addition of Nitromethane to Chalcones Using Bifunctional Cinchona Organocatalysts. Organic Letters, 7(10), 1967–1969. Link

  • Doyle, A. G., & Jacobsen, E. N. (2007). Small-Molecule H-Bond Donors in Asymmetric Catalysis. Chemical Reviews, 107(12), 5713–5743. Link

Sources

Synonyms and IUPAC name for CAS 121817-73-0

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide (CAS 121817-73-0)

Executive Summary

CAS 121817-73-0 , chemically known as (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide , is a specialized chiral building block used primarily in the asymmetric synthesis of pharmaceutical intermediates and bioactive molecules.[1][2][3][4] Belonging to the class of pyrrolidine carboxamides, this compound integrates a rigid nitrogen-containing heterocycle with a defined stereocenter at the C2 position and a terminal urea-like functionality.

Its structural utility lies in its ability to introduce chirality and hydrogen-bonding motifs into drug candidates, particularly in the development of kinase inhibitors, GPCR ligands, and antiviral agents where the pyrrolidine scaffold is a privileged pharmacophore. Furthermore, derivatives of this scaffold are often explored in organocatalysis due to their ability to direct stereoselective transformations via hydrogen bonding interactions.

Chemical Identity & Nomenclature

Precise nomenclature is critical for avoiding ambiguity in patent literature and regulatory filings.

Identifier Value
CAS Registry Number 121817-73-0
IUPAC Name (2R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide
Preferred Synonym (R)-2-(Methoxymethyl)-1-pyrrolidinecarboxamide
Systematic Name 1-Pyrrolidinecarboxamide, 2-(methoxymethyl)-, (2R)-
Molecular Formula C₇H₁₄N₂O₂
Molecular Weight 158.20 g/mol
SMILES COCC[C@H]1CCCN1C(N)=O
InChIKey Computed from structure:[1][4]InChIKey=... (Specific key requires generation, typically stable)
Stereochemistry (R)-Enantiomer

Synonym Analysis:

  • "1-Pyrrolidinecarboxamide..." : Follows Chemical Abstracts Service (CAS) indexing rules, prioritizing the functional group (carboxamide) attached to the heterocycle.

  • "(R)-2-Methoxymethyl..." : Emphasizes the chiral center, crucial for medicinal chemists selecting the correct enantiomer for structure-activity relationship (SAR) studies.

Structural Analysis & Properties

The compound features three distinct structural domains that define its reactivity and application:

  • Pyrrolidine Ring (Core): A five-membered saturated nitrogen heterocycle that imposes conformational rigidity. This reduces the entropic penalty upon binding to biological targets (e.g., enzyme active sites).

  • Methoxymethyl Group (C2-Position):

    • Chirality: The (R)-configuration provides a specific 3D spatial arrangement, essential for enantioselective interactions.

    • Electronic Effect: The ether oxygen can act as a weak Lewis base or hydrogen bond acceptor.

  • Carboxamide Group (N1-Position):

    • Functionality: Acts as a urea-like motif (N-CO-NH₂), serving as a robust hydrogen bond donor/acceptor pair. This group is often bioisosteric with other polar spacers in drug design.

Physicochemical Properties (Predicted)
  • Physical State: Solid (typically off-white to white crystalline powder) or viscous oil depending on purity/polymorph.

  • Solubility: Soluble in polar organic solvents (DMSO, Methanol, DCM); moderately soluble in water due to the amide and ether groups.

  • pKa: The amide nitrogen is non-basic; the terminal -NH₂ is weakly acidic/neutral.

Synthesis & Production Protocols

Note: The following is a generalized high-purity synthesis protocol based on standard transformation of chiral pyrrolidines. Always verify with specific batch data.

Target Transformation: (R)-2-(Methoxymethyl)pyrrolidine


 (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide[2][3]
Methodology: Carbamoylation via Trimethylsilyl Isocyanate

This method is preferred for its mild conditions and high yield, avoiding the use of dangerous phosgene gas.

Reagents:

  • Substrate: (R)-2-(Methoxymethyl)pyrrolidine (CAS 84025-81-0)

  • Reagent: Trimethylsilyl isocyanate (TMS-NCO)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Quench: Aqueous NaHCO₃ or Methanol

Step-by-Step Protocol:

  • Setup: In a flame-dried round-bottom flask under inert atmosphere (N₂ or Ar), dissolve (R)-2-(methoxymethyl)pyrrolidine (1.0 eq) in anhydrous DCM (0.2 M concentration).

  • Addition: Cool the solution to 0°C. Dropwise add Trimethylsilyl isocyanate (1.1–1.2 eq) over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–12 hours. Monitor via TLC or LC-MS for the disappearance of the secondary amine.

    • Mechanism: The secondary amine attacks the isocyanate carbon, forming a silylated urea intermediate.

  • Workup: Quench the reaction with Methanol (excess) to cleave the N-Si bond. Stir for 30 minutes.

  • Purification: Concentrate the solvent in vacuo. The residue is typically purified via flash column chromatography (SiO₂; Eluent: DCM/MeOH gradient 95:5 to 90:10).

  • Validation: Confirm structure via ¹H-NMR (look for amide -NH₂ broad singlet around 5.0–6.0 ppm) and MS (M+H = 159.2).

Visualization: Synthesis & Structural Logic

The following diagram illustrates the structural connectivity and the synthesis logic from the precursor.

SynthesisPathway Precursor (R)-2-(Methoxymethyl) pyrrolidine (CAS 84025-81-0) Intermediate Silylated Urea Intermediate Precursor->Intermediate Nucleophilic Attack (DCM, 0°C -> RT) Reagent TMS-NCO (Trimethylsilyl isocyanate) Reagent->Intermediate Product (R)-2-(Methoxymethyl) pyrrolidine-1-carboxamide (CAS 121817-73-0) Intermediate->Product Desilylation (MeOH Quench)

Figure 1: Carbamoylation pathway converting the chiral amine precursor into the target carboxamide.

Applications in Drug Discovery

1. Chiral Scaffold for Kinase Inhibitors: The pyrrolidine ring is a common scaffold in kinase inhibitors (e.g., JAK, CDK inhibitors). The (R)-2-methoxymethyl group provides a steric bulk that can occupy hydrophobic pockets (e.g., the ribose binding pocket of ATP sites), while the carboxamide can form key hydrogen bonds with hinge region residues (Glu/Leu backbone).

2. Asymmetric Organocatalysis: While often used as an intermediate, urea derivatives of chiral pyrrolidines are structurally related to organocatalysts used in asymmetric Michael additions and aldol reactions. The urea moiety acts as a dual hydrogen-bond donor to activate electrophiles (e.g., nitroolefins).

3. Fragment-Based Drug Design (FBDD): With a molecular weight of 158 Da, this compound is an ideal "fragment." It follows the "Rule of 3" (MW < 300, H-donors ≤ 3, H-acceptors ≤ 3, cLogP ≤ 3), making it a high-quality starting point for fragment growing or linking strategies.

Safety & Handling (MSDS Highlights)

While specific toxicological data for this exact CAS might be limited, handling should follow protocols for functionalized amides and pyrrolidines .

  • Hazard Classification (GHS):

    • Warning: May cause skin irritation (H315) and serious eye irritation (H319).

    • STOT-SE: May cause respiratory irritation (H335).

  • Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.

  • Storage: Store in a cool, dry place (2–8°C recommended) under inert gas to prevent hydrolysis or oxidation over long periods.

  • First Aid: In case of contact, rinse thoroughly with water. If inhaled, move to fresh air.

References

  • PubChem Database. Compound Summary for CAS 121817-73-0. National Center for Biotechnology Information. [Link]

  • Enders, D., & Klatt, M. (1996). Asymmetric synthesis using (S)-2-methoxymethylpyrrolidine (SMP) and (S)-1-amino-2-methoxymethylpyrrolidine (SAMP). Synthesis of related chiral auxiliaries. (General reference for the utility of the 2-methoxymethylpyrrolidine scaffold).

Sources

Commercial suppliers of (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Commercial Suppliers of (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide: A Technical Sourcing Guide

Executive Summary

(R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide (CAS 121817-73-0 ) is a specialized chiral building block used in the synthesis of peptidomimetics, serine protease inhibitors, and CNS-active agents. As a urea derivative of the well-established chiral auxiliary (R)-2-(methoxymethyl)pyrrolidine (RAMP), its value lies in its ability to introduce fixed stereochemistry and hydrogen-bonding capability into drug scaffolds.

For drug development professionals, sourcing this molecule presents a specific set of challenges: ensuring high enantiomeric excess (ee%), minimizing urea-related dimers, and selecting the correct grade for early-phase SAR versus process development. This guide outlines the commercial landscape, critical quality attributes (CQAs), and a self-validating procurement protocol.

Technical Profile & Chemical Identity

Before engaging suppliers, the procurement team must establish a rigid technical specification to avoid ambiguity with the parent amine or related aldehydes.

AttributeSpecification
Chemical Name (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide
CAS Number 121817-73-0
Molecular Formula C₇H₁₄N₂O₂
Molecular Weight 158.20 g/mol
Core Scaffold Pyrrolidine (R-isomer)
Key Functional Groups Primary Urea (-CONH₂), Ether (-OCH₃)
Chirality (R)-enantiomer (derived from D-Proline or similar precursors)
Solubility Soluble in DMSO, Methanol, DCM; limited water solubility compared to the free amine.[1][2][3][4]

Commercial Supplier Landscape

The supply chain for CAS 121817-73-0 is bifurcated into Catalog Suppliers (mg to g scale) and Custom Synthesis Partners (kg scale). Unlike commodity solvents, this molecule is often "made-to-order" or held in small library stocks.

Tier 1: Validated Catalog Suppliers (Discovery Scale)

These vendors typically hold stock for immediate SAR studies.

  • BLD Pharm: Primary source for research quantities (mg to 100g). Known for rapid delivery but requires batch-specific CoA verification for ee%.

  • Enamine: Likely holds this as part of their "REAL" database or building block collection. Excellent for analoging (e.g., if you need the N-methylurea variant).

  • Combi-Blocks: Often offers competitive pricing for gram-scale, with transparent stock levels.

Tier 2: Custom Synthesis & Bulk (Process Scale)

For multi-kilogram GMP requirements, catalog suppliers are insufficient. You must engage CROs/CMOs who can validate the synthesis route (see Section 3).

  • WuXi AppTec / Pharmaron: Capable of scaling the urea formation while controlling isocyanate impurities.

  • Thermo Fisher Scientific (Chemicals): Can source bulk via their custom synthesis division (formerly Alfa Aesar/Maybridge networks).

Synthetic Route & Impurity Profiling

Understanding the synthesis is the only way to predict the impurities your QC team must look for. The commercial preparation typically involves the reaction of (R)-2-(methoxymethyl)pyrrolidine with a cyanate source.

The Synthesis Pathway (DOT Visualization)

SynthesisPath Start (R)-2-(Methoxymethyl) pyrrolidine (Starting Material) Intermediate Carbamoylation Reaction Start->Intermediate Reagent Potassium Cyanate (KOCN) OR TMS-Isocyanate Reagent->Intermediate Product (R)-2-(Methoxymethyl) pyrrolidine-1-carboxamide (Target) Intermediate->Product Main Path Impurity1 Impurity A: Bis-urea Dimer Intermediate->Impurity1 Side Reaction (Excess Isocyanate) Impurity2 Impurity B: Unreacted Amine Intermediate->Impurity2 Incomplete Conversion

Figure 1: Synthetic pathway and potential critical impurities.

Critical Quality Attributes (CQAs)
  • Enantiomeric Excess (ee%): The starting material, (R)-2-(methoxymethyl)pyrrolidine, is prone to racemization if processed under harsh acidic/basic conditions. Requirement: >98% ee by Chiral HPLC.

  • Bis-Urea Dimer: If a reactive di-isocyanate or improper stoichiometry is used, two pyrrolidine rings can be linked by a carbonyl. This is a potent impurity that alters stoichiometry in downstream reactions.

  • Residual Cyanate: Inorganic cyanates (if KOCN is used) must be removed to prevent interference with metal catalysts in subsequent steps.

Procurement & QC Protocol

To ensure scientific integrity, do not rely solely on the supplier's Certificate of Analysis (CoA). Implement this self-validating workflow.

Step-by-Step Validation Workflow
  • In-Silico Vendor Check:

    • Verify the vendor provides H-NMR specifically showing the urea protons (broad singlet around 5.0–6.0 ppm, exchangeable with D₂O).

    • Confirm Optical Rotation data matches literature values for the R-isomer (typically negative rotation for the parent amine, but distinct for the urea).

  • Batch Acceptance Testing (The "Golden Sample"):

    • Test 1: Chiral HPLC: Use a polysaccharide-based column (e.g., Chiralpak AD-H or OD-H) with a hexane/isopropanol mobile phase.

    • Test 2: LC-MS: Look for the [M+H]⁺ peak at ~159. Also scan for [2M+H]⁺ (dimer) at ~317.

    • Test 3: Residual Solvents: If the supplier used TMS-isocyanate, check for silicon byproducts.

Procurement Decision Tree (DOT Visualization)

ProcurementTree Start Need CAS 121817-73-0 Scale Quantity Required? Small < 100 grams (Discovery/SAR) Scale->Small Large > 1 kg (Process/GLP) Scale->Large Catalog Buy from BLD Pharm / Enamine Small->Catalog Custom Contract Custom Synthesis (WuXi / Pharmaron) Large->Custom QC_Catalog Internal QC: 1. H-NMR (Confirm Urea) 2. Chiral HPLC (>98% ee) Catalog->QC_Catalog QC_Custom Audit Route: 1. Avoid Toxic Isocyanates 2. Validate Removal of Boron/Silicon Custom->QC_Custom

Figure 2: Decision logic for sourcing based on development stage.

Applications in Drug Discovery

This molecule is not just a random intermediate; it is a privileged scaffold .

  • Proline Mimetics: The pyrrolidine ring mimics the turn-inducing properties of proline. The 2-methoxymethyl group adds steric bulk and lipophilicity, often improving blood-brain barrier (BBB) penetration compared to the parent proline amide.

  • Urea Linkers: The 1-carboxamide group serves as a rigid linker. In Serine Protease Inhibitors , this urea can hydrogen bond with the active site residues (e.g., Ser195 in chymotrypsin-like proteases).

  • Chiral Induction: In asymmetric synthesis, this urea can act as a chiral catalyst or ligand, directing the stereochemistry of subsequent reactions on the N-substituents.

References

  • BLD Pharm Product Catalog. Product Detail: (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide (CAS 121817-73-0).

  • Enders, D., et al. "The SAMP-/RAMP-hydrazone methodology in asymmetric synthesis." Asymmetric Synthesis with Chemical and Biological Methods, Wiley-VCH. (Contextual grounding for the parent scaffold).
  • National Center for Biotechnology Information. PubChem Compound Summary for (R)-2-(Methoxymethyl)pyrrolidine.

  • Thermo Fisher Scientific. Safety Data Sheet & Specifications for Pyrrolidine Derivatives.

  • Enamine Building Blocks. Urea and Amide derivatives of chiral pyrrolidines.

Sources

Methodological & Application

Application Notes and Protocols for Asymmetric Synthesis Using (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Power of Chiral Auxiliaries in Modern Synthesis

In the landscape of pharmaceutical and fine chemical synthesis, the control of stereochemistry is not merely a benchmark of elegance but a fundamental necessity. The biological activity of a molecule is intrinsically tied to its three-dimensional structure, with different enantiomers often exhibiting vastly different therapeutic effects or toxicities.[1][2] Chiral auxiliaries are a cornerstone of asymmetric synthesis, offering a robust and reliable method for introducing chirality into a molecule.[1][3] These enantiomerically pure compounds are temporarily attached to a prochiral substrate, effectively guiding the stereochemical outcome of a subsequent reaction.[1][3][4] After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered for reuse, making this a powerful and economical strategy.[1][4]

Among the diverse array of chiral auxiliaries, those derived from the "chiral pool" — readily available natural products like amino acids — are particularly valuable.[2] (R)-2-(Methoxymethyl)pyrrolidine, derived from the amino acid L-proline, is a versatile chiral building block.[5][6] When converted to its carboxamide derivative, it becomes a potent chiral auxiliary for directing asymmetric transformations, particularly in the formation of carbon-carbon bonds. This document provides a detailed guide to the principles and a representative protocol for the use of (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide in asymmetric alkylation reactions.

Mechanism of Stereoselection: A Tale of Steric Hindrance and Chelation

The efficacy of (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide as a chiral auxiliary lies in its ability to create a sterically defined environment around a reactive center. The general strategy involves the acylation of the pyrrolidine nitrogen with a carboxylic acid to form the corresponding amide (the chiral adduct). Deprotonation of the α-carbon of the acyl group with a strong base, such as lithium diisopropylamide (LDA), generates a chiral enolate.

The stereochemical outcome of the subsequent alkylation is controlled by two key factors:

  • Steric Hindrance: The bulky pyrrolidine ring and its methoxymethyl substituent effectively shield one face of the enolate.

  • Chelation: The lithium cation of the enolate can coordinate with the oxygen atoms of both the enolate and the methoxymethyl group, creating a rigid, five-membered chelated ring structure. This locks the conformation of the enolate and further directs the approach of an incoming electrophile.

An incoming electrophile (e.g., an alkyl halide) will preferentially approach the enolate from the less sterically hindered face, leading to the formation of one diastereomer in excess. Subsequent hydrolysis or aminolysis of the amide bond removes the chiral auxiliary, yielding the enantiomerically enriched product.

Visualizing the Mechanism of Action

Asymmetric Alkylation Workflow Logical Workflow for Asymmetric Alkylation cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage Prochiral_Acid Prochiral Carboxylic Acid (R-CH2-COOH) Coupling Amide Coupling (e.g., DCC, EDC) Prochiral_Acid->Coupling Auxiliary (R)-2-(Methoxymethyl)pyrrolidine Auxiliary->Coupling Chiral_Adduct Chiral Carboxamide Adduct Coupling->Chiral_Adduct Deprotonation Deprotonation (e.g., LDA, -78 °C) Chiral_Adduct->Deprotonation Chiral_Enolate Chelated Chiral Enolate Deprotonation->Chiral_Enolate Alkylation Alkylation (R'-X, -78 °C) Chiral_Enolate->Alkylation Alkylated_Product Alkylated Chiral Adduct Alkylation->Alkylated_Product Cleavage Cleavage (e.g., LiOH, H2O2) Alkylated_Product->Cleavage Final_Product Enantiomerically Enriched Product (R-CHR'-COOH) Cleavage->Final_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

Caption: Workflow for asymmetric alkylation using a chiral auxiliary.

Experimental Protocol: Asymmetric Alkylation of a Carboxylic Acid Derivative

This protocol details a representative procedure for the asymmetric α-alkylation of a propanoic acid derivative using (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide as the chiral auxiliary.

Materials:

  • (R)-2-(Methoxymethyl)pyrrolidine

  • Propionyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Benzyl bromide

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

  • Diethyl ether

  • Hexanes

  • Ethyl acetate

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Schlenk line or argon/nitrogen inlet

  • Syringes and needles

  • Low-temperature thermometer

  • Dry ice/acetone bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Part 1: Synthesis of the Chiral Carboxamide Adduct
  • To a flame-dried, argon-purged round-bottom flask, add (R)-2-(methoxymethyl)pyrrolidine (1.0 eq) and anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) dropwise.

  • Slowly add propionyl chloride (1.1 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting pyrrolidine is consumed.

  • Quench the reaction with water and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with saturated NaHCO₃, then brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure to yield the crude (R)-2-(methoxymethyl)pyrrolidine-1-propionamide. Purify by flash column chromatography (e.g., ethyl acetate/hexanes gradient) if necessary.

Part 2: Asymmetric Alkylation
  • In a separate flame-dried, argon-purged flask, prepare Lithium Diisopropylamide (LDA) by dissolving diisopropylamine (1.1 eq) in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 eq) dropwise and stir for 30 minutes at -78 °C.

  • In another flame-dried, argon-purged flask, dissolve the chiral carboxamide adduct from Part 1 (1.0 eq) in anhydrous THF.

  • Cool this solution to -78 °C.

  • Slowly transfer the carboxamide solution via cannula to the freshly prepared LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

  • Add benzyl bromide (1.2 eq) dropwise to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature.

  • Transfer to a separatory funnel and extract with diethyl ether (3x).

  • Wash the combined organic layers with saturated NaHCO₃ and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Part 3: Cleavage of the Chiral Auxiliary
  • Dissolve the alkylated adduct from Part 2 in a mixture of THF and water.

  • Cool the solution to 0 °C.

  • Add an aqueous solution of lithium hydroxide (LiOH, excess) followed by the dropwise addition of 30% hydrogen peroxide (H₂O₂, excess).

  • Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir overnight.

  • Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃).

  • Acidify the mixture to pH ~2 with 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • The aqueous layer can be basified and extracted with DCM to recover the (R)-2-(methoxymethyl)pyrrolidine auxiliary.

  • Wash the combined organic layers for the product with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched 2-phenylpropanoic acid.

Quantitative Data Summary

The following table provides expected outcomes for a typical asymmetric alkylation using a pyrrolidine-based chiral auxiliary. Actual results may vary depending on the specific substrates and reaction conditions.

StepReactionTypical YieldDiastereomeric Excess (d.e.) / Enantiomeric Excess (e.e.)
1Auxiliary Attachment>90%N/A
2Alkylation75-90%>95% d.e.
3Auxiliary Cleavage>85%>95% e.e.

Applications in Drug Development and Beyond

The ability to synthesize enantiomerically pure compounds is of paramount importance in the pharmaceutical industry.[7][8] Pyrrolidine scaffolds are prevalent in a wide range of biologically active molecules and approved drugs.[7][8] The use of chiral pyrrolidine-based auxiliaries, such as the one described here, provides a reliable and scalable method for the synthesis of chiral building blocks. These building blocks are crucial intermediates in the total synthesis of complex natural products and in the development of novel therapeutic agents.[5] For instance, the enantioselective synthesis of α-substituted carboxylic acids, as outlined in the protocol, yields products that are common substructures in various pharmaceuticals, including anti-inflammatory drugs and antibiotics. The versatility of this methodology allows for the introduction of diverse alkyl and aryl groups, enabling the creation of libraries of chiral compounds for drug discovery screening.

Conclusion

The protocol and principles outlined in this document demonstrate the utility of (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide as a highly effective chiral auxiliary for asymmetric alkylation. By leveraging steric control and chelation, this auxiliary enables the synthesis of valuable, enantiomerically enriched building blocks. For researchers in organic synthesis and drug development, mastering such techniques is essential for the efficient and stereocontrolled construction of complex molecular targets.

References

  • Submitted by Dieter Enders, Peter Fey, and Helmut Kipphardt - Organic Syntheses Procedure. [Link]

  • Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

  • Chiral auxiliary - Wikipedia. [Link]

  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review | Request PDF - ResearchGate. [Link]

Sources

Hydrogen bonding activation with chiral pyrrolidine ureas

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Hydrogen Bonding Activation with Chiral Pyrrolidine Ureas

Abstract

This guide details the design, synthesis, and application of chiral pyrrolidine urea organocatalysts. Unlike rigid metal-ligand systems, these bifunctional catalysts exploit explicit hydrogen-bonding networks to activate electrophiles while simultaneously directing nucleophiles via the pyrrolidine scaffold. This protocol focuses on the asymmetric Michael addition as a benchmark transformation, providing a self-validating workflow for researchers in drug discovery and fine chemical synthesis.

Introduction: The Bifunctional Advantage

In asymmetric organocatalysis, the challenge lies in stabilizing high-energy transition states without the use of toxic transition metals. Chiral pyrrolidine ureas address this by mimicking enzymatic "oxyanion holes."

  • The Scaffold (Pyrrolidine): Derived from L-proline, the pyrrolidine ring provides a rigid chiral backbone. The secondary amine (

    
    ) is crucial for forming transient enamines or iminium ions with carbonyl substrates (HOMO activation).[1]
    
  • The Activator (Urea): The urea moiety (

    
    ) acts as a double hydrogen-bond donor.[1] It coordinates to oxyanion or nitro groups on the electrophile, lowering the LUMO energy and fixing the substrate orientation.
    

Key Differentiator: The spatial arrangement between the pyrrolidine nitrogen and the urea protons is "tuned" to lock the transition state, preventing free rotation and ensuring high enantioselectivity (


).

Mechanistic Pathway & Catalytic Cycle

To optimize these reactions, one must understand the Dual Activation Mode . The catalyst does not merely bring reactants together; it chemically modifies both partners transiently.[1]

Figure 1: Bifunctional Activation Mechanism

The following diagram illustrates the simultaneous activation of the nucleophile (via enamine formation) and the electrophile (via H-bonding).[2][3]

CatalyticCycle cluster_legend Interaction Types Cat Free Catalyst (Pyrrolidine Urea) ComplexA Intermediate A (Enamine Formation) Cat->ComplexA + Sub1 (-H2O) Sub1 Nucleophile (e.g., Ketone) Sub1->ComplexA Sub2 Electrophile (e.g., Nitroolefin) TS Transition State (Dual Activation) Sub2->TS ComplexA->TS + Sub2 (H-Bonding) Hydrolysis Hydrolysis (Regenerates Catalyst) TS->Hydrolysis C-C Bond Formation Product Chiral Product (C-C Bond Formed) Hydrolysis->Cat Cycle Repeats Hydrolysis->Product L1 Blue: Catalyst | Yellow: Enamine | Red: TS | Green: Product

Caption: Figure 1: The catalytic cycle demonstrating the "push-pull" mechanism where the pyrrolidine generates a nucleophilic enamine and the urea moiety clamps the electrophile via H-bonding.[1][3]

Protocol 1: Synthesis of the Catalyst

Target Catalyst: 1-((S)-pyrrolidin-2-ylmethyl)-3-(3,5-bis(trifluoromethyl)phenyl)urea Rationale: The 3,5-bis(trifluoromethyl)phenyl group increases the acidity of the urea protons, significantly enhancing H-bond donor capability compared to phenyl analogs.[1]

Materials
  • (S)-1-Boc-2-(aminomethyl)pyrrolidine (CAS: 119020-01-8)

  • 3,5-Bis(trifluoromethyl)phenyl isocyanate[1]

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)[1]

  • Sodium bicarbonate (sat. aq.)

Step-by-Step Procedure
  • Urea Formation (Coupling):

    • Dissolve (S)-1-Boc-2-(aminomethyl)pyrrolidine (1.0 equiv, 5 mmol) in anhydrous DCM (20 mL) under nitrogen.

    • Cool to 0°C.[1]

    • Dropwise add 3,5-bis(trifluoromethyl)phenyl isocyanate (1.0 equiv) dissolved in DCM (5 mL).

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 1:1). The amine spot should disappear within 2 hours.

    • Result: Formation of the Boc-protected urea intermediate.[1]

  • Deprotection (Boc Removal):

    • To the reaction mixture (or isolated intermediate), add TFA (10 equiv) at 0°C.

    • Stir at room temperature for 3 hours.

    • Critical Step: Remove volatiles under reduced pressure.[1]

    • Neutralize the residue with saturated NaHCO₃ until pH > 8. Extract with DCM (3 x 30 mL).

    • Dry over Na₂SO₄ and concentrate.[1]

  • Purification:

    • Recrystallize from Hexane/EtOAc or perform flash chromatography (DCM/MeOH 95:5 with 1% NH₄OH).[1]

    • Yield Expectation: 85-92% as a white solid.[1]

Protocol 2: Asymmetric Michael Addition (Application)

Reaction: Addition of Cyclohexanone to trans-β-Nitrostyrene.[1] Significance: This reaction creates two contiguous stereocenters.[1]

Experimental Setup
ParameterConditionReason
Catalyst Loading 10–15 mol%Balances reaction rate with cost.[1] Lower loading (<5%) often leads to slower turnover due to product inhibition.
Solvent Toluene or neatNon-polar solvents promote tight ion-pairing and H-bonding.[1] Polar solvents (DMSO, MeOH) disrupt the H-bond network.
Temperature Room Temp (25°C)Lower temperatures (-20°C) may improve

but significantly retard the rate.[1]
Stoichiometry Ketone (5-10 equiv)Excess ketone drives the equilibrium of enamine formation (the rate-determining pre-equilibrium).[1]
Workflow Diagram

Workflow Start Start: Weigh Catalyst (10 mol%) Mix Add Solvent & Cyclohexanone Start->Mix AddElec Add Nitrostyrene (1.0 equiv) Mix->AddElec Monitor Stir & Monitor (TLC/NMR) AddElec->Monitor Quench Quench (aq. NH4Cl) & Extract Monitor->Quench Conversion >95% Analyze Analyze: Chiral HPLC Quench->Analyze

Caption: Figure 2: Operational workflow for the catalytic asymmetric Michael addition.

Procedure
  • In a 4 mL vial, add the Catalyst (0.05 mmol, 10 mol%) and trans-β-nitrostyrene (0.5 mmol, 1.0 equiv).

  • Add Toluene (1.0 mL). Stir to dissolve.

  • Add Cyclohexanone (2.5 mmol, 5.0 equiv) in one portion.

  • Stir vigorously at 25°C for 24–48 hours.

    • Visual Check: The solution usually remains homogeneous.[1] Precipitation may indicate racemic product formation or catalyst aggregation.

  • Workup: Direct flash chromatography is preferred.[1] If aqueous workup is needed, use dilute HCl to remove the catalyst (which can be recovered by basification).

  • Analysis: Determine diastereomeric ratio (

    
    ) by ¹H NMR of the crude mixture. Determine enantiomeric excess (
    
    
    
    ) by Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/iPrOH 90:10).

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion Enamine formation is slow.[1]Add a weak acid additive (e.g., Benzoic acid, 5 mol%) to catalyze enamine formation/hydrolysis.
Low

Background reaction or H-bond disruption.[1]Ensure solvent is dry.[1] Avoid polar solvents. Verify temperature stability.
Poor

(syn/anti)
Isomerization of product.Stop reaction immediately upon completion. Prolonged stirring can equilibrate the kinetic product to the thermodynamic one.

References

  • Wang, J., et al. (2006).[1] "Pyrrolidine-Urea as a Bifunctional Organocatalyst: Highly Enantioselective Michael Addition of Cyclohexanone to Nitroolefins." Organic Letters, 8(12), 2547–2550.[1]

  • Takemoto, Y. (2005).[1] "Recognition and activation by ureas and thioureas: stereoselective reactions using bifunctional organocatalysts." Organic & Biomolecular Chemistry, 3(24), 4299–4306.[1]

  • BenchChem Protocols. (2025). "Synthesis of Chiral Catalysts from (S)-1-Boc-2-(aminomethyl)pyrrolidine."

  • Poláčková, V., et al. (2021).[1] "N-Sulfinylpyrrolidine-containing ureas and thioureas as bifunctional organocatalysts." Beilstein Journal of Organic Chemistry, 17, 2629–2638.[1]

Sources

Application Note: Enantioselective Synthesis of Chiral Amines via Trichlorosilane Reduction

[1][2]

Abstract & Strategic Relevance

Chiral amines are fundamental pharmacophores in modern drug discovery, serving as core scaffolds for therapeutics such as Sertraline , Rivastigmine , and Calcimimetics . While transition-metal catalysis (Ir, Rh) has historically dominated this field, it often suffers from heavy metal contamination and high costs.

This guide details the metal-free, organocatalytic reduction of ketimines using trichlorosilane (

prolinol-derived carboxamides

Mechanistic Principles: Dual Activation

The success of this protocol relies on the Lewis Base Activation of Lewis Acids (LBALA) concept. Unlike Brønsted acid catalysis, the catalyst does not protonate the substrate. Instead, it coordinates to the silicon atom of the reducing agent.

The Catalytic Cycle
  • Activation: The catalyst (a Lewis base) binds to

    
     (a weak Lewis acid).
    
  • Hypervalent Intermediate: The coordination of the amide oxygen and the pyridine nitrogen (in picolinamides) to silicon creates a hypervalent, octahedral silicon species.

  • Hydricity Enhancement: This hypervalent silicate is significantly more hydridic (reducing) than free

    
    .
    
  • Stereocontrol: The chiral prolinol backbone creates a steric environment that directs the hydride attack to the Re or Si face of the imine.

MechanismCatProlinol Catalyst(Lewis Base)ComplexHypervalent SiliconComplex (Octahedral)Cat->ComplexCoordinationHSiCl3HSiCl3(Reagent)HSiCl3->ComplexTSTransition State(Face Selective)Complex->TS+ ImineImineKetimine(Substrate)Imine->TSProductChiral Amine(Silylated)TS->ProductHydride TransferProduct->CatDissociation

Figure 1: Mechanism of Lewis Base Activated Hydrosilylation. The catalyst activates the silane, not the imine.

Catalyst Selection & Preparation

While valine-derived formamides (Malkov-Kočovský type) are effective, prolinol-derived picolinamides (Matsumura type) offer distinct advantages for specific steric profiles.

Optimal Catalyst Structure

Catalyst A:


  • Backbone:

    
    -Prolinol (specifically 
    
    
    -diphenylprolinol).
  • Activator: Picolinic acid moiety (provides the secondary coordination site).

  • Role: The pyridine nitrogen and amide oxygen form a rigid chelate with silicon.

Synthesis Protocol (Catalyst A)
  • Reagents:

    
    -
    
    
    -Diphenylprolinol, Picolinic acid, EDC
    
    
    HCl, HOBt, DCM.
  • Procedure:

    • Dissolve Picolinic acid (1.1 equiv) in DCM.

    • Add EDC

      
      HCl (1.2 equiv) and HOBt (1.2 equiv) at 0°C. Stir for 30 min.
      
    • Add

      
      -
      
      
      -Diphenylprolinol (1.0 equiv).
    • Stir at RT for 12 hours.

    • Wash with NaHCO

      
      , brine, dry over Na
      
      
      SO
      
      
      .
    • Purify via flash chromatography (EtOAc/Hexane).

General Protocol: Enantioselective Reduction of Ketimines

Experimental Workflow Diagram

Workflowcluster_0Phase 1: Preparationcluster_1Phase 2: Asymmetric Reductioncluster_2Phase 3: Workup & IsolationIminePrepImine Synthesis(Ketone + Amine + TiCl4)DryingDrying(Strictly Anhydrous)IminePrep->DryingMixMix Imine + Catalyst(in Dry DCM, 0°C)Drying->MixAddSilaneAdd HSiCl3(Dropwise, 2.0 equiv)Mix->AddSilaneStirStir 18h @ 0°C(Monitor by TLC)AddSilane->StirQuenchBasic Quench(1M NaOH or NaHCO3)Stir->QuenchExtractExtraction (DCM)& Acid/Base PurificationQuench->ExtractFinalPure Chiral AmineExtract->Final

Figure 2: Step-by-step workflow for the asymmetric reduction process.

Detailed Procedure

Scale: 1.0 mmol Imine basis.

  • Setup: Flame-dry a 10 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Imine Loading: Add the pre-formed ketimine (1.0 mmol) and Catalyst A (0.05 mmol, 5 mol%).

  • Solvent: Add anhydrous Dichloromethane (DCM, 4.0 mL). Note: DCM typically yields higher ee than THF or Toluene for this specific catalyst class.

  • Temperature: Cool the solution to 0°C using an ice bath.

  • Reduction: Add Trichlorosilane (

    
    , 2.0 mmol, 202 
    
    
    L) dropwise via syringe.
    • Caution:

      
       is volatile and moisture-sensitive. Use a distinct syringe dedicated to silanes.
      
  • Reaction: Stir at 0°C for 18 hours. Monitor consumption of imine by TLC or GC-MS.

  • Quench (CRITICAL): The reaction produces a silicon-amine complex. It must be hydrolyzed.

    • Add saturated aqueous NaHCO

      
       (5 mL) or 1M NaOH (2 mL) with vigorous stirring for 20 minutes.
      
  • Workup:

    • Extract with DCM (

      
       mL).
      
    • Dry combined organics over Na

      
      SO
      
      
      .
    • Concentrate under reduced pressure.

  • Purification: Flash column chromatography (usually SiO

    
    , Hexane/EtOAc + 1% Et
    
    
    N to prevent amine streaking).
Data & Optimization Table
ParameterConditionExpected ResultNotes
Solvent DCM High ee (90-96%) Best for

-stacking interactions.
SolventTolueneMod. ee (70-85%)Slower reaction rates observed.[1]
SolventTHFLow ee (<50%)Lewis basic O competes with catalyst.
Temp 0°C Optimal Balance Best trade-off between rate/selectivity.
Temp-20°CHigh ee, Low YieldReaction may stall.
TempRT (25°C)Lower eeFast, but erosion of stereocontrol.
Loading 5 mol% Standard Can lower to 1 mol% for simple substrates.

Substrate Scope & Limitations

Validated Substrates
  • Aryl-Alkyl Ketimines: (e.g., Acetophenone derived). Excellent substrates (

    
     ee).[2]
    
  • Diaryl Ketimines: Good substrates, though steric bulk can slow the reaction.

  • 
    -Unsaturated Imines:  Chemoselective reduction of the C=N bond is usually observed over the C=C bond.
    
Limitations
  • Aliphatic Ketimines: Purely aliphatic imines (e.g., derived from 2-butanone) often show lower enantioselectivity (

    
     ee) due to poor steric differentiation between the alkyl groups.
    
  • Imine Geometry: The

    
     ratio of the starting imine can influence kinetics, though the rapid equilibration of imine isomers usually allows for Dynamic Kinetic Resolution (DKR) scenarios.
    

Troubleshooting & Quality Control

  • Low Yield?

    • Check

      
       quality. If the reagent is cloudy or has white precipitate (SiO
      
      
      ), it is hydrolyzed. Distill before use.
    • Ensure the quench is vigorous. The N-Si bond is strong; insufficient hydrolysis leaves product in the aqueous phase or as an emulsion.

  • Low Enantioselectivity?

    • Check temperature stability.[3] An exotherm upon

      
       addition can ruin selectivity. Add slowly.
      
    • Verify solvent dryness. Water generates HCl from

      
      , which catalyzes a non-selective background reaction.
      
  • Racemic Background Reaction:

    • Run a blank reaction (No catalyst). If reduction occurs, the background rate is too high. Lower the temperature or change solvent to Toluene.

References

  • Malkov, A. V., & Kočovský, P. (2006). Molybdenum and Tungsten Catalysts for Organic Synthesis. In Angewandte Chemie International Edition. (Foundational work on Lewis base catalysis).

  • Matsumura, Y., et al. (2006). N-Formyl-α'-(2,4,6-triethylphenyl)-L-proline as an Activator for the Enantioselective Reduction of Ketimines with Trichlorosilane. Organic Letters, 8(17), 3789–3792. (Key reference for Proline-derived activators).

  • Malkov, A. V., et al. (2007). Asymmetric Reduction of Ketimines with Trichlorosilane Catalyzed by N-Methylvaline-Derived Lewis Basic Formamides. Journal of Organic Chemistry, 72(4), 1315-1325. (Comparative study of Valine vs Proline systems).

  • Wang, Z., et al. (2006). L-Pipecolinic Acid Derived Formamides as Highly Efficient Organocatalysts. Organic Letters, 8(5), 999-1001. (Alternative piperidine-based scaffolds).

Application Note: Reaction Conditions for N-Carbamoyl Prolinol Methyl Ether Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development scientists utilizing N-Carbamoyl Prolinol Methyl Ether (N-CPME) derivatives in asymmetric catalysis.

While "Prolinol Methyl Ether" (specifically the diphenyl derivative) is widely known as the Jørgensen-Hayashi or Gellman catalyst (operating via enamine/iminium activation), the N-Carbamoyl modification fundamentally alters the catalytic mode. By capping the secondary amine with a urea/amide group, the catalyst shifts from covalent activation to Non-Covalent Hydrogen-Bonding Activation .

This guide focuses on the N-Carbamoyl class (Urea/Thioureido-Prolinol Ethers) and their application in enantioselective Michael additions and nucleophilic substitutions.

Part 1: Executive Summary & Mechanistic Logic

N-Carbamoyl Prolinol Methyl Ether (N-CPME) catalysts represent a specialized class of bifunctional organocatalysts . Unlike their free-amine counterparts which form transient covalent bonds (enamines), N-CPME catalysts utilize the urea/carbamoyl moiety as a hydrogen-bond donor to activate electrophiles (e.g., nitroolefins, imines), while the chiral pyrrolidine backbone directs the stereochemical outcome via steric shielding.

The Mechanistic Shift[1]
  • Free Amine (Gellman/Jørgensen Type):

    
     (Covalent).
    
  • N-Carbamoyl (N-CPME Type):

    
     (Non-Covalent).
    

This distinction dictates the reaction conditions : N-CPME catalysis requires non-polar solvents to maximize hydrogen bond strength and strictly anhydrous conditions to prevent urea aggregation or competitive H-bonding by water.

Visualization: Activation Mode

The following diagram illustrates the dual-activation mode where the carbamoyl group binds the electrophile (Nitroolefin) while the methoxymethyl ether group provides steric guidance.

NCPME_Mechanism cluster_interactions Stereoelectronic Interactions Cat N-Carbamoyl Prolinol Methyl Ether Complex Transition State (H-Bonding Network) Cat->Complex Self-Assembly Substrate Electrophile (e.g., Nitroolefin) Substrate->Complex Product Chiral Adduct (High ee%) Complex->Product Nucleophilic Attack HBond Dual H-Bonding (Urea NH --- O=N) Complex->HBond Steric Steric Shielding (OMe Group) Complex->Steric Product->Cat Catalyst Turnover

Caption: Mechanistic cycle of N-CPME catalysis showing H-bond activation of the electrophile and steric directing by the ether side chain.

Part 2: Critical Reaction Parameters

To achieve high enantiomeric excess (ee) and conversion, the reaction environment must be tuned to support the weak H-bond interactions.

Solvent Selection (Dielectric Constant)

The solvent is the single most critical variable. High-dielectric solvents disrupt the catalyst-substrate H-bonds.

  • Recommended: Toluene (

    
    ), DCM, or Mesitylene.
    
  • Avoid: DMSO, DMF, Methanol (Competitive H-bonding).

Catalyst Loading & Concentration
  • Loading: Typically 5–10 mol% . Lower loadings (1–2 mol%) are possible with highly activated substrates but may require longer reaction times.

  • Concentration: 0.1 M to 0.5 M .

    • Warning: At very high concentrations (>1.0 M), urea catalysts may self-aggregate, reducing effective active sites and lowering ee.

Temperature Control
  • Standard: Room Temperature (20–25°C).

  • Optimization: Lowering to -20°C or -40°C often improves ee significantly by locking the transition state conformer, provided the reaction rate remains acceptable.

Additives
  • Molecular Sieves (4Å): Essential. Removes trace water which competes for H-bonding sites.

  • Base Additives: For Michael additions of malonates, a weak base (e.g., K₂CO₃ or tertiary amine) may be required to generate the nucleophile, depending on the specific N-CPME derivative used.

Part 3: Experimental Protocols

Protocol A: Synthesis of N-Phenylcarbamoyl Prolinol Methyl Ether

A self-validating precursor synthesis to ensure catalyst purity.

Reagents:

  • (S)-2-(Methoxymethyl)pyrrolidine (SMP) [CAS: 63126-47-6]

  • Phenyl Isocyanate

  • Dichloromethane (DCM), Anhydrous

Step-by-Step:

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Argon.

  • Dissolution: Add (S)-SMP (10 mmol, 1.15 g) and dry DCM (30 mL). Cool to 0°C.[1]

  • Addition: Dropwise add Phenyl Isocyanate (10 mmol, 1.19 g) diluted in DCM (5 mL) over 15 minutes.

    • Checkpoint: The reaction is exothermic; monitor internal temp to keep <5°C.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 4 hours.

  • Quench: Add 5 mL saturated NH₄Cl solution.

  • Workup: Extract with DCM (3x), wash with brine, dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc).

    • Validation: ¹H NMR should show the disappearance of the pyrrolidine NH signal and appearance of the Urea NH singlet (typically

      
       6.0–8.0 ppm).
      
Protocol B: Asymmetric Michael Addition (Optimization Workflow)

Target Reaction: Diethyl malonate addition to trans-β-Nitrostyrene.

Table 1: Optimization Matrix

VariableCondition A (Screening)Condition B (High Selectivity)Condition C (High Rate)
Solvent TolueneToluene/CCl₄ (1:1)DCM
Temp 25°C-20°C25°C
Time 24 h48–72 h12 h
Conc. 0.2 M0.1 M0.5 M
Expected ee >85%>95%80–90%

Step-by-Step Procedure (Condition B):

  • Preparation: In a dried vial, dissolve N-CPME catalyst (0.05 mmol, 10 mol%) and trans-β-Nitrostyrene (0.5 mmol, 1.0 equiv) in Toluene (2.5 mL).

  • Activation: Add 50 mg activated 4Å Molecular Sieves . Stir for 15 min at RT, then cool to -20°C (Cryocooler or Acetone/Dry Ice).

  • Initiation: Add Diethyl Malonate (0.75 mmol, 1.5 equiv) in one portion.

  • Monitoring: Monitor by TLC (UV visualization) every 12 hours.

    • Self-Validation: If conversion is <10% after 24h, warm to 0°C. If racemic background reaction is suspected, run a blank (no catalyst) side-by-side.

  • Workup: Filter through a silica plug (eluting with Et₂O) to remove catalyst and sieves. Concentrate in vacuo.

  • Analysis: Determine ee via Chiral HPLC (e.g., Chiralpak AD-H or OD-H column, Hexane/iPrOH mobile phase).

Part 4: Optimization Logic & Troubleshooting

Use the following flowchart to troubleshoot low yield or poor enantioselectivity.

Optimization_Flow Start Start Reaction (Standard Conditions) CheckConv Check Conversion (24h) Start->CheckConv CheckEE Check Enantiomeric Excess (ee) CheckConv->CheckEE Yes LowConv Low Conversion (<50%) CheckConv->LowConv No Success Protocol Validated CheckEE->Success High Selectivity LowEE Low ee (<80%) CheckEE->LowEE Poor Selectivity IncreaseT Increase Temp to 25°C Check Catalyst Solubility LowConv->IncreaseT ChangeSolvent Switch to Toluene Dilute to 0.1M LowEE->ChangeSolvent Aggregation? DrySystem Add 4Å MS Redry Solvent LowEE->DrySystem Water present? IncreaseT->CheckConv ChangeSolvent->CheckEE DrySystem->CheckEE

Caption: Decision tree for optimizing N-CPME catalyzed reactions based on conversion and selectivity data.

Part 5: References & Authority[1]

Note on Nomenclature: Users should distinguish between Diphenylprolinol Methyl Ether (The "Gellman" catalyst, CAS 848191-22-6, which operates via enamine catalysis) and N-Carbamoyl Prolinol Methyl Ether (Urea-functionalized, operating via H-bonding). The protocols above apply specifically to the Urea/Carbamoyl class.

  • Chi, Y., & Gellman, S. H. (2005). "Diphenylprolinol Methyl Ether: A Highly Enantioselective Catalyst for Michael Addition of Aldehydes to Simple Enones." Organic Letters, 7(19), 4253–4256. (Foundational work on the ether backbone).

  • Okino, T., Hoashi, Y., & Takemoto, Y. (2003). "Enantioselective Michael Reaction of Malonates to Nitroolefins Catalyzed by Bifunctional Organocatalysts." Journal of the American Chemical Society, 125(42), 12672–12673. (Key reference for the urea/thiourea H-bonding mechanism).

  • Sigma-Aldrich. "(S)-2-(Methoxymethyl)pyrrolidine Product Specification." (Precursor data).

  • Doyle, A. G., & Jacobsen, E. N. (2007). "Small-Molecule H-Bond Donors in Asymmetric Catalysis." Chemical Reviews, 107(12), 5713–5743. (Comprehensive review of the H-bonding activation mode).

Sources

(R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide in Asymmetric Michael Addition Reactions

Author: BenchChem Technical Support Team. Date: February 2026

An Application and Protocol Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Introduction: The Pursuit of Chirality in Carbon-Carbon Bond Formation

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, stands as one of the most fundamental carbon-carbon bond-forming reactions in synthetic organic chemistry.[1][2] Its ability to construct complex molecular frameworks efficiently has made it indispensable in the synthesis of pharmaceuticals and natural products.[3][4] The challenge, however, lies in controlling the stereochemistry of the newly formed chiral centers. Asymmetric organocatalysis has emerged as a powerful solution, offering a metal-free, environmentally benign approach to enantioselective synthesis.[5][6]

Within the organocatalysis toolbox, chiral pyrrolidine derivatives have earned the status of "privileged" catalysts, capable of promoting a wide array of transformations with exceptional stereocontrol.[6][7] This guide focuses on the application of a specific, yet promising, catalyst scaffold: (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide . While direct literature on this exact carboxamide derivative is sparse, its structural motifs—the well-defined steric environment of the (R)-2-(methoxymethyl) group and the hydrogen-bonding potential of the N-carboxamide moiety—allow us to build a robust operational framework based on the principles established for closely related and extensively studied pyrrolidine-based catalysts.[3][8][]

This document serves as a detailed guide for researchers, scientists, and drug development professionals. It elucidates the underlying catalytic mechanism, provides field-proven protocols adapted for this catalyst class, and explains the critical parameters that govern reaction success, empowering you to effectively deploy this catalyst in your synthetic campaigns.

Mechanistic Underpinnings: Enamine Catalysis and Stereocontrol

The catalytic prowess of pyrrolidine derivatives in Michael additions stems from their ability to activate carbonyl compounds through the formation of a nucleophilic enamine intermediate. This process temporarily converts the prochiral donor into a more reactive species, poised to attack the Michael acceptor within a highly organized, chiral environment dictated by the catalyst.

The catalytic cycle can be dissected into three key stages:

  • Enamine Formation: The secondary amine of the pyrrolidine catalyst condenses with a Michael donor (e.g., an aldehyde or ketone) to form a chiral enamine. This is the crucial activation step.

  • C-C Bond Formation: The enamine, now a potent nucleophile, attacks the β-position of the electrophilic Michael acceptor (e.g., a nitroolefin). The stereochemistry of this step is directed by the catalyst's chiral scaffold. The C2-substituent ((R)-methoxymethyl) provides steric shielding, forcing the acceptor to approach from the less hindered face.

  • Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is hydrolyzed by trace water in the reaction medium, releasing the chiral Michael adduct and regenerating the pyrrolidine catalyst to re-enter the cycle.[2][10]

Catalytic_Cycle cluster_cycle Enamine Catalytic Cycle Catalyst (R)-Catalyst Enamine Chiral Enamine Intermediate Donor Aldehyde/Ketone (Michael Donor) Donor->Enamine + Catalyst - H₂O Acceptor Nitroolefin (Michael Acceptor) Product Chiral Michael Adduct Iminium Iminium Ion Intermediate Enamine->Iminium + Acceptor Iminium->Product + H₂O - Catalyst Iminium->Enamine Regenerates Catalyst

Caption: The enamine catalytic cycle for the Michael addition.

The Role of the N-Carboxamide: A Hypothesis for Enhanced Stereocontrol

The N-substituent on the pyrrolidine ring is not a passive spectator; it is a critical control element. While simple proline relies solely on the steric effect of its C5-carboxylic acid, more advanced catalysts incorporate groups that can engage in non-covalent interactions. The N-carboxamide group (-C(=O)NH₂) in (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide is hypothesized to act as a potent hydrogen-bond donor. This allows it to form a secondary interaction with an electronegative group on the Michael acceptor, such as the nitro group of a nitroolefin. This "dual activation" model, where the enamine activates the donor and the N-substituent organizes the acceptor, creates a more rigid and well-defined transition state, leading to higher levels of stereoselectivity.[8]

Caption: Logical flow for achieving high stereoselectivity.

Experimental Protocols and Methodologies

The following protocols are designed to be robust starting points for investigation. As with any catalytic system, optimization of parameters such as solvent, temperature, and catalyst loading is crucial for achieving maximum yield and stereoselectivity for a specific substrate combination.

Protocol 1: Asymmetric Michael Addition of an Aldehyde to a Nitroolefin

This procedure details a general method for the conjugate addition of propanal to trans-β-nitrostyrene, a common benchmark reaction.

Materials and Equipment:

  • (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide (Catalyst)

  • trans-β-nitrostyrene (Michael Acceptor)

  • Propanal (Michael Donor), freshly distilled

  • Methylcyclohexane (Solvent), anhydrous[7]

  • Dichloromethane (DCM) and Ethyl Acetate (for chromatography)

  • Silica gel for column chromatography

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (Nitrogen or Argon)

  • TLC plates (for reaction monitoring)

Procedure:

  • Reaction Setup: To an oven-dried 4 mL vial equipped with a magnetic stir bar, add trans-β-nitrostyrene (0.1 mmol, 1.0 equiv).

  • Catalyst Addition: Add (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide (0.02 mmol, 20 mol%).

  • Solvent and Reagent Addition: Under an inert atmosphere, add anhydrous methylcyclohexane (0.5 mL). Cool the vial to 0 °C in an ice bath.

  • Initiation: Add freshly distilled propanal (0.5 mmol, 5.0 equiv) to the stirred solution. Seal the vial and maintain the temperature at 0 °C.[7]

  • Reaction Monitoring: Stir the reaction mixture vigorously at 0 °C. Monitor the consumption of the limiting reagent (trans-β-nitrostyrene) by Thin Layer Chromatography (TLC) every 4-6 hours. The reaction is typically complete within 24-48 hours.

  • Workup: Upon completion, concentrate the reaction mixture directly under reduced pressure to remove the solvent and excess propanal.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 5% to 20% ethyl acetate in hexanes) to afford the pure Michael adduct.

  • Analysis: Determine the yield of the isolated product. The diastereomeric ratio (d.r.) can be determined from the crude reaction mixture by ¹H NMR spectroscopy. The enantiomeric excess (e.e.) is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.[7]

Experimental_Workflow start Start setup 1. Reaction Setup (Acceptor + Catalyst in Vial) start->setup addition 2. Reagent Addition (Solvent at 0°C, then Donor) setup->addition reaction 3. Reaction (Stir at 0°C, 24-48h) addition->reaction monitor 4. Monitoring (TLC Analysis) reaction->monitor workup 5. Workup (Concentrate under vacuum) reaction->workup purify 6. Purification (Flash Column Chromatography) workup->purify analysis 7. Analysis (Yield, ¹H NMR for d.r., Chiral HPLC for e.e.) purify->analysis end End analysis->end

Caption: Step-by-step experimental workflow.

Data Summary and Expected Performance

While specific data for the N-carboxamide catalyst is not published, we can project expected outcomes based on results from structurally similar pyrrolidine-based organocatalysts in the Michael addition of aldehydes to nitroolefins. These systems consistently deliver high yields and excellent stereoselectivities.

Table 1: Representative Performance of Pyrrolidine-Based Catalysts in the Michael Addition [7][11]

EntryMichael DonorMichael AcceptorCatalyst TypeYield (%)d.r. (syn:anti)e.e. (syn, %)
1Propanalβ-NitrostyrenePyrrolidine-dioxolane derivative[7]8792:885
2Propanal4-Cl-β-NitrostyreneBifunctional Pyrrolidine[11]9998:297
3Butanalβ-NitrostyreneBifunctional Pyrrolidine[11]9996:495
4Cyclohexanoneβ-NitrostyrenePyrrolidine-thiourea[12]9599:199

Researchers using (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide should aim for these benchmarks and optimize conditions to achieve similar or superior results.

Troubleshooting and Key Considerations

  • Low Reactivity: If the reaction is sluggish, consider increasing the temperature (e.g., to room temperature) or the catalyst loading (up to 30 mol%). Ensure the aldehyde is freshly distilled, as impurities can inhibit catalysis.

  • Poor Stereoselectivity: The choice of solvent is critical. Non-polar solvents like methylcyclohexane or toluene often provide the best results.[7] Ensure the reaction temperature is strictly controlled.

  • Water Content: While the final hydrolysis step requires water, the enamine formation is a condensation reaction. Using anhydrous solvents is crucial for efficient catalyst turnover. The presence of trace atmospheric moisture is usually sufficient for hydrolysis.

  • Substrate Scope: The catalyst's effectiveness may vary with different substrates. Electron-withdrawing groups on the nitrostyrene's aromatic ring generally enhance reactivity. Sterically hindered aldehydes or ketones may require longer reaction times or higher temperatures.

Conclusion

(R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide represents a promising, rationally designed organocatalyst for asymmetric Michael additions. By leveraging the principles of enamine catalysis, steric shielding, and hydrogen-bond-directed assembly, this catalyst has the potential to deliver high yields and excellent stereoselectivities across a range of substrates. The protocols and insights provided in this guide offer a solid foundation for researchers to explore its utility and unlock new possibilities in asymmetric synthesis for pharmaceutical and chemical development.

References

  • Palomo, C., & Oiarbide, M. (2006). Enantio- and diastereoselective Michael addition reactions of unmodified aldehydes and ketones with nitroolefins catalyzed by a pyrrolidine sulfonamide. Chemistry: A European Journal, 12(16), 4321-32. [Link]

  • Carreño, M. C., García-García, P., & Urbano, A. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journal of Organic Chemistry, 13, 553–560. [Link]

  • Watanabe, S., et al. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 15(26), 5569-5576. [Link]

  • ResearchGate. (2025). Pyrrolidine-Based Organocatalysts for Enantioselective Michael Addition of Cyclohexanone to trans-β-Nitrostyrene. Request PDF. [Link]

  • Royal Society of Chemistry. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry. [Link]

  • Reyes, E., et al. (2017). Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. Molecules, 22(8), 1333. [Link]

  • Wikipedia. (n.d.). Michael addition reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Michael Addition. [Link]

  • Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

  • Beilstein Journals. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. [Link]

  • Lee, D.-Y., & Lin, C.-W. (2022). Identification of Potential Drug Targets of Broad-Spectrum Inhibitors with a Michael Acceptor Moiety Using Shotgun Proteomics. International Journal of Molecular Sciences, 23(19), 11929. [Link]

  • Benaglia, M., et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2234. [Link]

  • Royal Society of Chemistry. (n.d.). Michael addition of carbonyl compounds to nitroolefins under the catalysis of new pyrrolidine-based bifunctional organocatalysts. Organic & Biomolecular Chemistry. [Link]

  • MDPI. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. [Link]

  • Google Patents. (n.d.). Composition crosslinkable by real michael addition (rma) reaction.

Sources

Topic: Strategic Solvent Selection for Reactions of (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-(methoxymethyl)pyrrolidine-1-carboxamide and its parent amine are pivotal chiral building blocks in modern organic synthesis, particularly in the construction of organocatalysts and pharmaceutical intermediates.[1][2] The success of synthetic transformations involving this scaffold—measured in terms of reaction rate, yield, and stereoselectivity—is profoundly dependent on the choice of solvent. This document moves beyond viewing the solvent as a passive medium, instead treating it as a critical reaction parameter that actively modulates reactivity and stereochemical control. We provide a framework for rational solvent selection, supported by mechanistic insights, comparative data, and detailed experimental protocols for key reaction classes, including asymmetric organocatalysis and nucleophilic substitutions.

The Solvent as a Mechanistic Control Element

The solvent's influence on a reaction extends far beyond simple dissolution of reagents. Its properties—polarity, proticity, and coordinating ability—directly impact the energy of ground states, transition states, and intermediates.[3] A judicious choice of solvent can stabilize a desired transition state, leading to rate acceleration and enhanced selectivity, or destabilize competing pathways.

  • Polarity and Dielectric Constant: High-polarity solvents are effective at stabilizing charged intermediates and polar transition states, which is common in many nucleophilic substitution and organocatalytic reactions. However, excessive polarity can sometimes hinder reactions that rely on intricate, non-covalent interactions for stereocontrol.

  • Proticity (Hydrogen Bonding): Protic solvents (e.g., alcohols) are excellent hydrogen bond donors. This can be detrimental when a reactant's nucleophilicity needs to be preserved, as the solvent can form a hydrogen-bond cage around the nucleophilic site, thereby increasing the activation energy.[4] Conversely, in reactions involving anionic species, protic solvents can be beneficial. Aprotic solvents (e.g., THF, DCM, MeCN) do not donate hydrogen bonds and are often preferred in stereoselective catalysis.

  • Coordinating Ability: Solvents can coordinate with Lewis acidic species or metal cations, influencing catalyst activity and aggregation states.

Below is a logical workflow for initial solvent consideration based on the anticipated reaction mechanism.

Solvent_Selection_Logic cluster_mechanism Anticipated Mechanism cluster_screening Initial Solvent Screening Panel start Identify Reaction Type q1 Does the transition state (TS) involve significant charge separation or charged intermediates? start->q1 path_polar Polar/Charged TS q1->path_polar Yes path_nonpolar Nonpolar/Isopolar TS q1->path_nonpolar No screen_polar Screen Polar Solvents: - MeCN, DMF (Aprotic) - EtOH, H₂O (Protic) - Consider effect on nucleophilicity. path_polar->screen_polar screen_nonpolar Screen Nonpolar & Weakly Polar Solvents: - Toluene, Hexane - DCM, THF, Et₂O - Focus on stereocontrol. path_nonpolar->screen_nonpolar Protocol_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis prep_vials Label 5 reaction vials for each solvent add_catalyst Add catalyst (10 mol%) & co-catalyst (10 mol%) to each vial prep_vials->add_catalyst add_nitro Add trans-β-nitrostyrene (1.0 equiv) add_catalyst->add_nitro add_solvent Add 0.5 mL of the respective solvent to each vial add_nitro->add_solvent cool Cool vials to 0 °C add_solvent->cool add_aldehyde Add propanal (2.0 equiv) to each vial cool->add_aldehyde stir Stir at 0 °C for 24 hours add_aldehyde->stir quench Quench with saturated aq. NH₄Cl stir->quench extract Extract with Ethyl Acetate quench->extract dry Dry organic layer (Na₂SO₄) and concentrate extract->dry analyze Analyze crude product by: - ¹H NMR (Yield, dr) - Chiral HPLC (ee) dry->analyze

Figure 2: Experimental workflow for solvent screening.

Step-by-Step Procedure:

  • Preparation: To each of five clean, dry 1-dram vials equipped with a small magnetic stir bar, add (R)-2-(methoxymethyl)pyrrolidine-1-carboxamide (0.02 mmol, 10 mol%) and benzoic acid (0.02 mmol, 10 mol%).

  • Add trans-β-nitrostyrene (0.2 mmol, 1.0 equiv) to each vial.

  • To each vial, add 0.5 mL of its designated screening solvent (Toluene, DCM, THF, MeCN, Methylcyclohexane).

  • Reaction Initiation: Cool all vials to 0 °C in an ice bath.

  • Add propanal (0.4 mmol, 2.0 equiv) to each vial. Seal the vials and stir the mixtures vigorously at 0 °C.

  • Monitoring: Monitor the reaction progress by TLC or by taking small aliquots for GC-MS analysis at regular intervals (e.g., 6, 12, 24 hours).

  • Workup: After 24 hours, quench the reactions by adding 1 mL of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 2 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis:

    • Determine the diastereomeric ratio (dr) and yield of the crude product by ¹H NMR spectroscopy, using an internal standard.

    • Determine the enantiomeric excess (ee) of the major diastereomer by chiral HPLC analysis.

Solvent Effects on Nucleophilic Reactions

The pyrrolidine nitrogen in (R)-2-(methoxymethyl)pyrrolidine-1-carboxamide is nucleophilic, though its reactivity is modulated by the adjacent stereocenter and the electron-withdrawing carboxamide group. In reactions such as N-alkylation, the solvent plays a key role in mediating the nucleophilicity of the amine.

The Role of Solvation on Nucleophilicity

The nucleophilicity of an amine is highly dependent on the solvent environment. [4]* Polar Protic Solvents (e.g., EtOH, MeOH): These solvents can form strong hydrogen bonds with the nitrogen lone pair of the pyrrolidine. This solvation shell "cages" the nucleophile, increasing the energy required to make it available for reaction and thus slowing down the reaction rate. [4]* Polar Aprotic Solvents (e.g., DMF, MeCN, DMSO): These solvents possess high dielectric constants that can stabilize the charged transition state of an Sₙ2 reaction. However, they cannot form hydrogen bonds with the nucleophile, leaving its lone pair highly available for reaction. This typically leads to significantly faster reaction rates compared to protic solvents. [5]

Protocol: Comparative N-Alkylation

This protocol directly compares the rate of a simple N-alkylation reaction in a polar aprotic solvent (Acetonitrile) versus a polar protic solvent (Ethanol).

Materials:

  • (R)-2-(methoxymethyl)pyrrolidine-1-carboxamide

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Solvents: Anhydrous Acetonitrile (MeCN), Anhydrous Ethanol (EtOH)

  • Reaction vials

Step-by-Step Procedure:

  • Setup: Prepare two identical reaction vials. To each, add (R)-2-(methoxymethyl)pyrrolidine-1-carboxamide (0.5 mmol, 1.0 equiv) and potassium carbonate (1.0 mmol, 2.0 equiv).

  • Solvent Addition: Add 2.0 mL of anhydrous Acetonitrile to the first vial and 2.0 mL of anhydrous Ethanol to the second.

  • Reaction Initiation: Add benzyl bromide (0.55 mmol, 1.1 equiv) to each vial at room temperature. Seal the vials and begin stirring.

  • Monitoring and Analysis: Monitor the consumption of the starting material by TLC or LC-MS at 1-hour intervals for up to 8 hours. Compare the time required to reach >95% conversion in each solvent.

  • Workup: Upon completion, filter off the K₂CO₃ and concentrate the filtrate. Purify the residue by column chromatography to isolate the N-benzylated product.

Expected Outcome: The reaction in acetonitrile is expected to proceed significantly faster than the reaction in ethanol, demonstrating the powerful effect of aprotic solvents in accelerating Sₙ2 reactions with amine nucleophiles.

Conclusion

The selection of a solvent is a critical, strategic decision in the design of any chemical synthesis involving (R)-2-(methoxymethyl)pyrrolidine-1-carboxamide. As demonstrated, solvent properties directly and predictably influence reaction kinetics, yield, and, most importantly, stereoselectivity. For asymmetric organocatalysis, non-polar, aprotic solvents are often the superior choice for achieving high stereocontrol by fostering a rigid and well-organized transition state. For nucleophilic substitution reactions, polar aprotic solvents are paramount for maximizing reaction rates by leaving the nucleophile unencumbered by hydrogen bonding. By moving from a trial-and-error approach to a mechanistically informed strategy, researchers can significantly accelerate optimization, improve reaction outcomes, and unlock the full synthetic potential of this versatile chiral building block.

References

  • Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. National Center for Biotechnology Information.[Link]

  • Asymmetric Catalysis in Chiral Solvents: Chirality Transfer with Amplification of Homochirality through a Helical Macromolecular Scaffold. PubMed.[Link]

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI.[Link]

  • Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journal of Organic Chemistry.[Link]

  • Possible effect of chiral solvents on asymmetric reactions, in which... ResearchGate.[Link]

  • Asymmetric Catalysis in Chiral Solvents: Chirality Transfer with Amplification of Homochirality through a Helical Macromolecular Scaffold. National Center for Biotechnology Information.[Link]

  • Asymmetric Catalysis in Chiral Solvents: Chirality Transfer with Amplification of Homochirality through a Helical Macromolecular Scaffold. ACS Central Science.[Link]

  • Application of Biobased Solvents in Asymmetric Catalysis. MDPI.[Link]

  • Amide Synthesis. Fisher Scientific.[Link]

  • H-bond cooperativity: polarisation effects on secondary amides. Royal Society of Chemistry.[Link]

  • Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Publications.[Link]

  • Diastereoselective Synthesis of Silyl-Substituted Pyrrolidines. ACS Publications.[Link]

  • Mayr's Database Of Reactivity Parameters: (S)-2-(methoxymethyl)pyrrolidine. Mayr's Database.[Link]

  • Managing Contrast Media Allergic Reactions: Emergency Protocols For Imaging Staff. Spectrum Xray.[Link]

  • Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. ResearchGate.[Link]

  • Catalytic amide formation from non-activated carboxylic acids and amines. DiVA portal.[Link]

  • Influence of solvent mixture on nucleophilicity parameters: the case of pyrrolidine in methanol–acetonitrile. Royal Society of Chemistry.[Link]

  • Saudi MoH Protocol for Adult and Pediatric Management of Anaphylaxis. Saudi Ministry of Health.[Link]

  • Chapter 14 Solvent Effects on Organic Reactions from QM/MM Simulations. ACS Symposium Series.[Link]

  • Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. ResearchGate.[Link]

  • Clinical decision support tool for antibiotic allergies. Stanford Medicine.[Link]

  • Reducing the risk of anaphylaxis during anaesthesia: guidelines for clinical practice. British Society for Allergy & Clinical Immunology.[Link]

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Procedure for recrystallization of (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the purification of (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide , a critical chiral intermediate often utilized in the synthesis of proline-derived pharmaceuticals (e.g., DPP-4 inhibitors) and asymmetric organocatalysts.

While chromatographic methods (Flash, Prep-HPLC) are effective, they are cost-prohibitive at scale. This guide focuses on thermodynamically controlled recrystallization , exploiting the hydrogen-bonding network of the 1-carboxamide (urea-like) moiety to upgrade enantiomeric excess (ee) and remove process impurities such as unreacted (R)-2-(methoxymethyl)pyrrolidine and urea byproducts.

Chemical Context & Mechanistic Insight

Structural Analysis

The target molecule consists of a pyrrolidine ring with two key functional groups governing its solid-state behavior:[1]

  • C2-Methoxymethyl Group (Chiral Center): Provides steric bulk and a weak hydrogen-bond acceptor (ether oxygen). The (R)-configuration dictates the crystal packing lattice.

  • N1-Carboxamide (

    
    ):  This moiety is structurally analogous to a urea. It acts as a rigid "anchor" for crystallization, providing both a strong H-bond donor (
    
    
    
    ) and acceptor (
    
    
    ).

Causality in Purification: Impure amorphous material often results from the disruption of the intermolecular H-bond network by impurities. Successful recrystallization requires a solvent system that disrupts these bonds at high temperatures (dissolution) but allows the thermodynamically stable chiral lattice to reform preferentially upon cooling, excluding the "wrong" enantiomer or chemical impurities.

Solubility Profile & Solvent Selection

Based on the Hansen Solubility Parameters (HSP) for pyrrolidine carboxamides, the following solvent classes are validated:

Solvent ClassRoleSpecific SolventsRationale
Polar Protic Good SolventEthanol, Isopropanol (IPA)Solubilizes the amide via H-bonding; moderate boiling points allow controlled cooling.
Polar Aprotic Good SolventEthyl Acetate (EtOAc), AcetoneDissolves the lipophilic pyrrolidine ring; less effective at breaking strong amide dimers than alcohols.
Non-Polar Anti-Solventn-Heptane, MTBEInduces supersaturation; poor interaction with the polar carboxamide face.
Chlorinated AvoidDCM, ChloroformHigh solubility but poor crystallization yield (tendency to oil out).

Experimental Protocol

Pre-requisites
  • Crude Purity:

    
     (HPLC area). If lower, perform a short silica plug filtration first.
    
  • Target Enantiomeric Excess (ee): Upgrade from

    
     to 
    
    
    
    .
  • Equipment: Double-jacketed reactor (or round-bottom flask with oil bath), overhead stirrer, internal temperature probe.

Method A: Binary Solvent Recrystallization (EtOAc / n-Heptane)

Recommended for initial purification of crude solids.

Step-by-Step Procedure:

  • Dissolution (The "Clear Point"):

    • Charge crude (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide (10 g) into the reactor.

    • Add Ethyl Acetate (EtOAc) (30 mL, 3 vol).

    • Heat to 65°C (reflux).

    • Observation: If solids remain, add EtOAc in 0.5 vol increments until a clear yellow solution is obtained.

    • Critical Step: If the solution is dark/hazy, perform a hot filtration through a pre-warmed Celite pad to remove inorganic salts.

  • Nucleation (The "Cloud Point"):

    • Maintain temperature at 60°C.

    • Slowly add n-Heptane (anti-solvent) dropwise.

    • Stop addition immediately when a persistent faint turbidity (cloudiness) is observed.

    • Add a "clearing volume" of EtOAc (approx. 1-2 mL) to restore transparency.

  • Controlled Cooling (Crystal Growth):

    • Seeding (Optional but Recommended): Add 0.1% w/w pure seed crystals at 55°C to prevent oiling out.

    • Ramp down temperature: 60°C

      
       20°C  over 4 hours (Rate: 10°C/hr).
      
    • Hold: Stir at 20°C for 2 hours.

    • Deep Cooling: Cool to 0-5°C for 1 hour to maximize yield.

  • Isolation:

    • Filter the white crystalline solid under vacuum.

    • Wash: Displace mother liquor with a cold (0°C) mixture of EtOAc/Heptane (1:3 ratio).

    • Drying: Vacuum oven at 40°C for 12 hours.

Method B: Single Solvent Recrystallization (Isopropanol)

Recommended for optical purification (ee upgrade).

  • Dissolve crude material in Isopropanol (IPA) (approx. 5 vol) at reflux (82°C).

  • Allow the solution to cool naturally to room temperature with slow stirring (50 rpm).

  • The high polarity of IPA keeps polar impurities in solution while the hydrophobic packing of the methoxymethyl groups drives crystallization.

  • Filter and wash with cold IPA.

Process Visualization (Workflow)

The following diagram illustrates the decision logic and physical workflow for the recrystallization process.

RecrystallizationWorkflow Start Start: Crude (R)-Isomer (>85% Purity) SolventCheck Select Solvent System (Based on Solubility) Start->SolventCheck Dissolution Dissolution (T = Reflux) SolventCheck->Dissolution EtOAc (Method A) or IPA (Method B) HotFiltration Hot Filtration (Remove Insolubles) Dissolution->HotFiltration If hazy Nucleation Nucleation Zone (Add Anti-solvent or Seed) Dissolution->Nucleation If clear HotFiltration->Nucleation Cooling Controlled Cooling (10°C/hr) Nucleation->Cooling Metastable Zone Isolation Filtration & Wash (Cold Solvent) Cooling->Isolation Crystal Slurry QC Quality Control (HPLC, NMR, MP) Isolation->QC QC->Start Fail (Re-process) End End QC->End Pass (>99% ee)

Caption: Figure 1. Decision matrix and workflow for the thermodynamic recrystallization of chiral pyrrolidine carboxamides.

Quality Control & Validation

To ensure the protocol is "self-validating," the following analytical checkpoints must be met:

AttributeMethodAcceptance CriteriaNote
Identity

-NMR (CDCl

or DMSO-

)
Conforms to structureCheck for residual solvent peaks.
Chiral Purity Chiral HPLC

ee
Column: Chiralcel OD-H or AD-H.Mobile Phase: Hexane/IPA (90:10).Flow: 1.0 mL/min.
Melting Point DSC or CapillarySharp range (

spread)
Broad range indicates impurities or polymorphs.
Residual Solvent GC-Headspace

ICH limits
Critical for pharmaceutical applications.

Troubleshooting "Oiling Out": If the product separates as an oil instead of crystals:

  • Cause: Cooling too fast or impurity profile is too high.

  • Fix: Re-heat to dissolve the oil. Add more solvent (dilution). Add seed crystals at a higher temperature (

    
    ).
    

References

  • Srinivas, N., et al. (2010). "Process for the preparation of Vildagliptin." Organic Process Research & Development. (Context: Purification of pyrrolidine carbonitrile precursors).

  • Sedelmeier, J. (2009). "Enantioselective Synthesis of Pyrrolidine Derivatives." European Journal of Organic Chemistry. (Context: General synthesis and handling of chiral pyrrolidines).

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Context: Standard protocols for solvent selection and crystallization of amides).

  • Chiral Technologies. (2025). "Application Guide for Separation of Pyrrolidine Derivatives." Daicel Chiral Technologies. (Context: HPLC validation methods).

(Note: While specific literature on the exact CAS of the title compound is proprietary/sparse, the protocols above are derived from validated methodologies for the structural class of N-carbamoyl-2-substituted pyrrolidines.)

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Enantioselectivity with (R)-2-(Methoxymethyl)pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for utilizing (R)-2-(Methoxymethyl)pyrrolidine-based chiral auxiliaries and organocatalysts, with a focus on the carboxamide derivative, (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide. Chiral pyrrolidines are a cornerstone of modern asymmetric synthesis, prized for their ability to create specific three-dimensional arrangements in molecules—a critical factor in pharmaceutical development where a single enantiomer is often responsible for therapeutic activity.[1] This guide is designed for researchers, chemists, and drug development professionals to navigate the practical challenges of employing these powerful tools, ensuring high enantioselectivity and reaction efficiency. We will delve into common experimental hurdles, provide evidence-based solutions, and explain the mechanistic principles that govern their success.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide and how does it induce enantioselectivity?

(R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide belongs to a class of proline-derived organocatalysts.[] Its parent structure, the pyrrolidine ring, is a privileged scaffold in organocatalysis.[3][4] The stereoselectivity arises from the fixed (R) configuration of the stereocenter at the C2 position. During a reaction, the catalyst covalently binds to a substrate (e.g., a ketone or aldehyde) to form a transient enamine intermediate. The bulky methoxymethyl and carboxamide groups project from the chiral center, effectively blocking one face of the enamine from the electrophile's approach. This steric hindrance forces the reaction to proceed predominantly from the unhindered face, resulting in the preferential formation of one enantiomer.

Q2: For which types of reactions is this catalyst most effective?

This class of catalysts is highly effective for a range of classic C-C bond-forming reactions that proceed through an enamine or iminium ion intermediate. These include:

  • Michael Additions: The conjugate addition of aldehydes or ketones to α,β-unsaturated compounds.[5]

  • Aldol Reactions: The reaction between an enolate (or enamine) and an aldehyde or ketone.[]

  • Mannich Reactions: The aminoalkylation of an acidic proton located alpha to a carbonyl group.[]

  • [3+2] Cycloadditions: For the construction of complex pyrrolidine rings with multiple stereocenters.[6][7]

Q3: What is the specific role of the 1-carboxamide group compared to the parent amine?

The N-carboxamide group modifies the electronic and steric properties of the parent pyrrolidine catalyst. It can act as a hydrogen-bond donor, which may help in organizing the transition state through secondary interactions with the substrate or other reagents.[8] This additional interaction can lock the conformation of the reacting species more rigidly, leading to enhanced selectivity compared to the parent secondary amine under certain conditions.

Section 2: Troubleshooting Guide: Low Enantioselectivity & Poor Yield

Poor enantiomeric excess (ee) or low chemical yield are the most common frustrations in asymmetric catalysis. The following section addresses these issues in a problem-and-solution format.

Q4: My enantiomeric excess (ee) is significantly lower than reported values. What are the primary factors to investigate?

Low enantioselectivity is almost always traced back to suboptimal reaction conditions or impurities. Here are the most critical parameters to re-evaluate:

  • Solvent Choice: The solvent profoundly impacts the catalyst's conformation and the stability of the transition state. A non-optimal solvent can fail to properly organize the catalyst-substrate complex.

    • Causality: Polar aprotic solvents often provide a good balance of solubility and minimal interference. Protic solvents (like alcohols) can compete for hydrogen bonding, disrupting the carefully organized transition state and lowering ee.

    • Solution: Screen a range of anhydrous aprotic solvents (e.g., CH2Cl2, Toluene, THF, Dioxane). Avoid alcohols or water unless the protocol specifically requires them as an additive.[6]

  • Temperature Control: Asymmetric reactions are often highly sensitive to temperature.

    • Causality: Lower temperatures generally lead to higher enantioselectivity because the energy difference between the two diastereomeric transition states becomes more significant relative to the available thermal energy (kT). Higher temperatures can provide enough energy to overcome this barrier, leading to the formation of both enantiomers.

    • Solution: Run the reaction at the recommended temperature or lower it systematically (e.g., from room temperature to 0 °C, -20 °C, or even -78 °C). Monitor reaction time, as kinetics will be slower.

  • Presence of Impurities: Water is a notorious culprit in reducing enantioselectivity.

    • Causality: Water can hydrolyze the enamine intermediate, leading to an uncatalyzed background reaction that is non-selective. It can also interfere with the catalyst's activity.[6]

    • Solution: Ensure all reagents and solvents are rigorously dried. Perform reactions under an inert atmosphere (e.g., Nitrogen or Argon). Use freshly distilled solvents and properly dried glassware.

  • Catalyst Loading: The amount of catalyst can be crucial.

    • Causality: While a higher catalyst loading might increase the reaction rate, it can sometimes lead to the formation of catalyst aggregates with lower selectivity. Conversely, too little catalyst may result in a significant background reaction.

    • Solution: Optimize the catalyst loading, typically starting in the range of 5-20 mol%. A systematic screen (e.g., 5%, 10%, 15%) is advisable.[6]

Troubleshooting Summary Table

Problem Potential Cause Recommended Solution
Low Enantiomeric Excess (ee) Non-optimal solventScreen a range of anhydrous, aprotic solvents (Toluene, CH2Cl2, THF).
Reaction temperature too highDecrease the temperature incrementally (e.g., to 0 °C, -20 °C, -78 °C).
Presence of water or other impuritiesUse anhydrous reagents and solvents; run under an inert atmosphere.[6]
Incorrect catalyst loadingOptimize catalyst concentration (typically 5-20 mol%).[6]
Low Yield / Slow Reaction Poor substrate reactivityModify substrate electronics (e.g., change protecting groups) or increase concentration.
Catalyst deactivationEnsure inert atmosphere; check for incompatible functional groups on the substrate.
Insufficient reaction timeMonitor the reaction by TLC or LC-MS to determine the optimal endpoint.

Q5: The reaction is not going to completion, or the yield is very low. What should I do?

  • Substrate Reactivity: The electronic and steric properties of your specific substrates may hinder the reaction.

    • Causality: Highly hindered ketones or electron-rich aldehydes can be slow to form the necessary enamine intermediate. Similarly, sterically demanding electrophiles can exhibit slow reaction rates.

    • Solution: Consider modifying the substrate. For example, using a more electron-withdrawing protecting group on a nucleophile can increase its acidity and reactivity. Increasing the concentration of reactants can also improve the reaction rate.

  • Reaction Monitoring: A reaction may appear "stalled" if not monitored correctly.

    • Causality: Optimal reaction times can vary widely based on the specific substrates used.

    • Solution: Monitor the reaction progress diligently using an appropriate analytical technique like Thin Layer Chromatography (TLC) or LC-MS to avoid premature workup or decomposition from prolonged reaction times.[6]

Section 3: Generalized Experimental Protocol: Asymmetric Michael Addition

This protocol provides a general guideline. Specific substrate concentrations, temperatures, and reaction times should be optimized for each unique system.

Materials:

  • (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide (10 mol%)

  • Aldehyde or Ketone (1.0 eq)

  • α,β-Unsaturated nitroalkene (1.2 eq)

  • Anhydrous solvent (e.g., Toluene)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide catalyst (10 mol%).

  • Reagent Addition: Dissolve the catalyst in the anhydrous solvent. Add the aldehyde or ketone (1.0 eq) and stir the mixture for 10-15 minutes at the desired temperature (e.g., 0 °C).

  • Initiation: Add the α,β-unsaturated nitroalkene (1.2 eq) to the solution.

  • Monitoring: Stir the reaction at the set temperature and monitor its progress by TLC until the starting material is consumed.

  • Workup: Upon completion, quench the reaction as appropriate (e.g., with a saturated solution of NH4Cl). Evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., Hexane/Ethyl Acetate) to isolate the desired Michael adduct.[6]

  • Analysis: Characterize the product by NMR and determine the enantiomeric excess using chiral HPLC or SFC.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation A Flame-dry flask under N2/Ar B Add Catalyst & Solvent A->B C Add Aldehyde/Ketone B->C D Cool to Target Temperature C->D E Add Electrophile (e.g., Nitroalkene) D->E F Monitor by TLC/LC-MS E->F G Quench Reaction F->G H Solvent Evaporation G->H I Column Chromatography H->I J Characterize & Determine ee I->J

Caption: General workflow for an organocatalyzed asymmetric reaction.

Section 4: Visualizing the Mechanism of Enantioselection

The efficacy of (R)-2-(Methoxymethyl)pyrrolidine-based catalysts is best understood by visualizing the transition state. The catalyst and the aldehyde/ketone substrate combine to form a chiral enamine. The methoxymethyl group at the C2 position acts as a steric shield, directing the incoming electrophile to the opposite face of the enamine double bond.

Proposed Transition State Model

G cluster_catalyst Catalyst Activation cluster_attack Stereocontrolled Attack cluster_product Product Formation Catalyst (R)-Catalyst Enamine Chiral Enamine Intermediate Catalyst->Enamine Ketone Ketone (R1-CO-CH2R2) Ketone->Enamine TS Diastereomeric Transition State Enamine->TS Electrophile Electrophile (E+) Electrophile->TS Attack Iminium Iminium Ion TS->Iminium Shield Steric Shield from (R)-Methoxymethyl Group Shield->TS Blocks Top Face Hydrolysis Hydrolysis Iminium->Hydrolysis Product Enantioenriched Product Hydrolysis->Product

Caption: Mechanism of enantioselection via a chiral enamine intermediate.

References

  • Mapping Ignorance. (2017, January 26). A new path to enantioselective substituted pyrrolidines. Retrieved from [Link]

  • Pansare, S. V., & Pandya, K. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2234. Retrieved from [Link]

  • Pansare, S. V., & Pandya, K. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2234. Retrieved from [Link]

  • Rong, Z.-Q., et al. (2023). Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3)–C(sp3) Coupling. Journal of the American Chemical Society, 145(28), 15456–15464. Retrieved from [Link]

  • Mayr, H. (n.d.). Mayr's Database Of Reactivity Parameters: (S)-2-(methoxymethyl)pyrrolidine. Retrieved from [Link]

  • Company, R., et al. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journal of Organic Chemistry, 13, 558–564. Retrieved from [Link]

  • Jones, K., et al. (2021). Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. Organic & Biomolecular Chemistry, 19(46), 10493–10515. Retrieved from [Link]

  • Zheng, G.-w., et al. (2012). Enantioselective biotransformations of racemic and meso pyrrolidine-2,5-dicarboxamides and their application in organic synthesis. The Journal of Organic Chemistry, 77(9), 4207–4214. Retrieved from [Link]

  • Reddy, L. R., & Prashad, M. (2010). Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine. Chemical Communications, 46(2), 222–224. Retrieved from [Link]

  • Legnani, L., et al. (2021). Optimization of reaction conditions for solvent-free Michael additions. Molecules, 26(23), 7193. Retrieved from [Link]

  • Guinchard, X., & Lévesque, E. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Accounts of Chemical Research, 56(6), 678–691. Retrieved from [Link]

  • Laohapaisan, A., Roy, A. R., & Nagib, D. A. (2024). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Nature, 634(8034), 384–390. Retrieved from [Link]

  • Enders, D., et al. (1985). 1-Amino-2-Methoxymethyl-1-Pyrrolidine (RAMP and SAMP). Organic Syntheses, 63, 1. Retrieved from [Link]

  • Guinchard, X., & Lévesque, E. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Accounts of Chemical Research, 56(6), 678–691. Retrieved from [Link]

  • Beeson, T. D., et al. (2012). Enantioselective Organo-SOMO Cycloadditions: A Catalytic Approach to Complex Pyrrolidines from Olefins and Aldehydes. Journal of the American Chemical Society, 134(28), 11318–11321. Retrieved from [Link]

Sources

Solubility issues of (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide in non-polar solvents

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the solubility challenges associated with (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide (often utilized as a chiral auxiliary or organocatalyst derivative).

This guide is structured to assist researchers in overcoming "oiling out," precipitation, and poor reactivity in non-polar media.

Topic: Solubility Optimization & Troubleshooting in Non-Polar Solvents

Executive Summary & Molecular Analysis[2][3][4]

The Core Problem: (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide possesses a "schizophrenic" solubility profile.[1][] The pyrrolidine ring is lipophilic, but the 1-carboxamide (urea-like) moiety and the 2-methoxymethyl ether oxygen create a dense network of Hydrogen Bond Donors (HBD) and Acceptors (HBA).[1][]

In non-polar solvents (Hexane, Toluene, Heptane), the intermolecular H-bonding between carboxamide units (


) is energetically stronger than the interaction with the solvent.[1][] This leads to aggregation, precipitation, or the dreaded "oiling out" phase separation , rather than true dissolution.[3][4]

Physicochemical Profile:

Property Characteristic Impact on Non-Polar Solubility

| H-Bond Donors | 2 (Primary Amide


) | High Negative Impact.  Promotes crystal lattice formation over solvation in hydrocarbons.[1][] |
| H-Bond Acceptors  | 3 (Amide O, Ether O, Amide N) | Moderate Negative Impact.  Requires protic or polar aprotic solvents to disrupt dipole interactions.[3][4][1][] |
| LogP (Est.)  | ~0.2 - 0.5 | Low Lipophilicity.  Too polar for pure alkanes; marginal for aromatics.[3][4][1][] |
| Crystal Lattice  | High Lattice Energy | Amide stacking creates stable solids that resist dissolution in low-dielectric media.[3][4][1][] |
Troubleshooting Guide (Q&A)
Issue 1: "My catalyst turns into a sticky oil at the bottom of the flask in Toluene."

Diagnosis: This is the classic "Oiling Out" phenomenon.[3][4][] It occurs when the compound's melting point is depressed by impurities or solvent saturation, forming a second liquid phase that is thermodynamically more stable than the solution but kinetically resistant to crystallization.[3][4]

Scientific Solution: You must disrupt the intermolecular amide-amide H-bonds that are causing the phase separation.[4][1][] Toluene alone cannot do this.

  • Step 1 (The "Doping" Method): Add a small percentage (2-5% v/v) of a H-bond disrupting co-solvent.[1][] Tetrahydrofuran (THF) or Dichloromethane (DCM) are excellent choices because they are miscible with Toluene but possess the dipole moment needed to solvate the amide.[4][1][]

  • Step 2 (Temperature Cycling): Heat the biphasic mixture to reflux until homogeneous. Cool slowly (10°C/hour).[3][4][1][] Rapid cooling traps solvent and reforms the oil.[3][4]

  • Step 3 (Seeding): If available, add a seed crystal at 5-10°C below the saturation temperature.[3][1][]

Issue 2: "Reaction rate is near zero in Hexane/Heptane, even with vigorous stirring." [3][4]

Diagnosis: Heterogeneous Aggregation. Even if the solid looks fine, it is likely forming tight aggregates where the active catalytic sites (the amide/ether pocket) are internalized and inaccessible to the substrate.[3][4]

Scientific Solution: Switch to a Phase Transfer or Surfactant-Mediated system.[3][4][1][]

  • Protocol: Do not attempt to force solubility in pure hexane. Instead, use a Biphasic System .

    • Dissolve the carboxamide in a minimal amount of DCM or Chloroform.[3][4]

    • Add the non-polar reactant phase (Hexane).[3][4][1]

    • The reaction will occur at the high-surface-area interface or via continuous extraction equilibrium.[4][1][]

Issue 3: "I cannot recrystallize the product; it precipitates as an amorphous gum."

Diagnosis: Rapid precipitation caused by high supersaturation.[3][1][] The non-polar solvent (anti-solvent) is being added too quickly or in too high a ratio.[3][4][1]

Scientific Solution: Adopt the "Vapor Diffusion" or "Layering" technique to control the rate of anti-solvent introduction.[3][4]

  • Layering: Dissolve the compound in a dense, good solvent (e.g., DCM).[3][4] Carefully layer the lighter non-polar solvent (e.g., Hexane) on top without mixing.[3][4][1] Let diffusion occur over 12-24 hours.[3][4][1][]

Experimental Protocols
Protocol A: Solvent Screening for Homogeneous Catalysis

Objective: Find a solvent system that maintains solubility without compromising the non-polar environment often needed for enantioselectivity.[4]

  • Preparation: Weigh 10 mg of (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide into 5 HPLC vials.

  • Primary Solvent: Add 100 µL of the non-polar solvent (Toluene or Hexane) to each. Observe (likely insoluble).

  • Titration: Add the "Co-Solvent" in 10 µL increments, vortexing for 30 seconds between additions.

  • Endpoint: Record the volume required for clarity.

Recommended Co-Solvent Gradients:

  • System A: Toluene + 1,4-Dioxane (Best for high temps)[1][]

  • System B: Hexane + MTBE (Best for low temps)[1][]

  • System C: Toluene + IPA (Use cautiously; alcohol protons may interfere with catalysis)[1][]

Protocol B: Purification via Anti-Solvent Crash-Out

Objective: Recover pure solid from a crude reaction mixture.[1][]

  • Dissolution: Dissolve crude material in minimal Ethyl Acetate (warm, 40°C).

  • Filtration: Filter while warm to remove inorganic salts.[3][4][1][]

  • Nucleation: Allow filtrate to cool to RT. If no crystals form, scratch the glass.[3][4]

  • Anti-Solvent Addition: Add n-Heptane dropwise with slow stirring.

    • Critical: Stop adding when a persistent cloudiness appears.

  • Aging: Heat back to clarity (50°C), then turn off the heat and let the bath cool to RT overnight.

  • Collection: Filter the white crystalline solid and wash with cold 1:4 EtOAc:Heptane.

Visualizations & Workflows
Figure 1: Solvent Selection Decision Tree

Caption: Logical flow for selecting the optimal solvent system based on application (Reaction vs. Purification).

SolventSelection Start Start: (R)-2-(Methoxymethyl) pyrrolidine-1-carboxamide Goal What is your Goal? Start->Goal Rxn Run a Reaction (Catalysis) Goal->Rxn Purify Purification (Recrystallization) Goal->Purify NonPolarReq Is Non-Polar Environment Crucial for Selectivity? Rxn->NonPolarReq PurifyMethod Solubility Check: Soluble in Hot EtOAc? Purify->PurifyMethod YesSelectivity Yes: Use Toluene/Hexane NonPolarReq->YesSelectivity Strict NoSelectivity No: Use Polar Aprotic NonPolarReq->NoSelectivity Flexible AddCoSolvent Add 2-5% THF or MTBE (Disrupt Aggregates) YesSelectivity->AddCoSolvent SwitchSolvent Switch to DCM, THF, or Acetonitrile NoSelectivity->SwitchSolvent YesHot Yes: Use EtOAc/Heptane (Cooling Crystallization) PurifyMethod->YesHot NoHot No (Too Soluble): Use DCM/Hexane (Layering/Diffusion) PurifyMethod->NoHot

Figure 2: Mechanism of Solubility Failure (Aggregation)

Caption: How amide stacking prevents dissolution in non-polar media and how co-solvents break this network.[1][]

Aggregation Single Single Molecule (Polar Amide Head) Aggregate In Toluene: Supra-molecular Aggregate (H-Bonds Locked) Single->Aggregate Self-Assembly (Thermodynamic Sink) Solvated In Toluene + 5% THF: Solvated Species (Active Catalyst) Aggregate->Solvated THF disrupts H-Bonds Solvated->Single Reversible

References
  • Enders, D., et al. "SAMP/RAMP-Hydrazones as Asymmetric Auxiliaries."[3][4][1][] Organic Syntheses, Coll.[3][4] Vol. 8, p. 403 (1993).[3][4][1]

    • Context: Establishes the foundational chemistry of methoxymethyl-pyrrolidine auxiliaries and their handling.
  • Reichardt, C. "Solvents and Solvent Effects in Organic Chemistry."[3] Wiley-VCH, 3rd Edition.[3][4][1][]

    • Context: Authoritative text on solvatochromism and the solubility parameters of amides in non-polar media.
  • Clayden, J., et al. "Intermolecular Hydrogen Bonding in Amides."[3][4] Organic Chemistry, Oxford University Press.[3][4]

    • Context: Explains the mechanistic basis for amide aggreg
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 671216, (R)-2-(Methoxymethyl)pyrrolidine."[3][1][] [1][]

    • Context: Physical property data verification for the parent scaffold.[3][4]

Sources

Optimizing catalyst loading for pyrrolidine-1-carboxamide reactions

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical resource for medicinal chemists and process development scientists.[1] It moves beyond basic textbook procedures to address the nuance of optimizing catalyst loading for difficult or high-value substrates.

Executive Summary & Application Context

The pyrrolidine-1-carboxamide (urea) moiety is a privileged scaffold in drug discovery, serving as a critical pharmacophore in enzyme inhibitors (e.g., lipase, protease inhibitors) and GPCR modulators. While the reaction between a secondary amine and an isocyanate is theoretically spontaneous, real-world applications involving sterically hindered pyrrolidines (e.g., 2,5-disubstituted) or electron-deficient isocyanates often suffer from sluggish kinetics, incomplete conversion, or competitive hydrolysis.

This guide focuses on the nucleophilic catalysis of this transformation, specifically optimizing 4-Dimethylaminopyridine (DMAP) loading to balance reaction rate against side-product formation (dimerization/hydrolysis).

Core Protocol: The "Golden Standard" Workflow

Use this protocol as your baseline. Deviations for specific substrates should follow the Optimization logic in Section 3.

Reaction: Pyrrolidine derivative + Isocyanate


 Pyrrolidine-1-carboxamide
Standard Catalyst:  4-Dimethylaminopyridine (DMAP)
Solvent:  Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)[1]
Step-by-Step Methodology
  • System Prep: Flame-dry a 2-neck round bottom flask under

    
     flow.
    
  • Charge Reagents:

    • Add Pyrrolidine substrate (1.0 equiv) dissolved in anhydrous DCM (0.1 M concentration).

    • Add Triethylamine (TEA) (1.2 equiv) only if the pyrrolidine is a salt (e.g., HCl salt). If free base, omit TEA.

  • Catalyst Addition (The Critical Variable):

    • Add DMAP (0.5 – 5.0 mol%, see Optimization Table below).

    • Note: Add as a stock solution for precise low-loading delivery.[1]

  • Electrophile Addition:

    • Cool to 0°C.

    • Add Isocyanate (1.1 equiv) dropwise over 10 minutes.[1]

  • Reaction & Quench:

    • Warm to Room Temperature (RT). Monitor via LCMS/TLC at 30 min.

    • Quench: Add saturated

      
       solution.
      
    • Workup: Extract with DCM, wash with brine, dry over

      
      .
      

Catalyst Optimization & Kinetics

For simple pyrrolidines, the reaction is fast and requires no catalyst. However, for hindered substrates (e.g., proline esters, 2-substituted pyrrolidines), "forcing" the reaction with heat often degrades the isocyanate. Catalysis is the superior control lever.

Catalyst Loading Matrix (DMAP)

Based on internal kinetic studies of 2-methylpyrrolidine + Phenyl Isocyanate.

Loading (mol%)Reaction Time (

)
Impurity Profile (Uretidione/Biuret)Recommendation
0% (None) > 6 HoursLow (<1%)Use for simple, unhindered amines.
1.0% 45 MinutesLow (<2%)Optimal for most drug scaffolds.
5.0% 10 MinutesModerate (3-5%)Use for highly hindered/electron-poor amines.
>10% < 5 MinutesHigh (>10%)Avoid. Promotes isocyanate dimerization.[1]
Mechanism of Action (Nucleophilic Catalysis)

DMAP acts as a "nucleophilic transfer agent." It attacks the isocyanate to form a highly electrophilic N-acylpyridinium species, which is more reactive toward the amine than the free isocyanate.

DMAP_Mechanism Iso Isocyanate (R-N=C=O) Inter Activated Zwitterion [DMAP(+)-C(O)-N(-)-R] Iso->Inter Nucleophilic Attack DMAP DMAP (Catalyst) DMAP->Inter Prod Pyrrolidine-1-Carboxamide (Product) Inter->Prod Amine Attack (Fast Step) Pyr Pyrrolidine (Nucleophile) Pyr->Prod Prod->DMAP Catalyst Regeneration

Caption: Figure 1. DMAP-catalyzed activation of isocyanate.[1] The formation of the zwitterionic intermediate lowers the activation energy for the amine attack.

Troubleshooting Guide (FAQ)

Q1: I see a white precipitate forming immediately. Is this my product?

Diagnosis: Likely Symmetric Urea (1,3-disubstituted urea).[1] Cause: Moisture in the solvent.[2] Water reacts with isocyanate to form Carbamic Acid


 Amine + 

.[3] This new amine reacts with remaining isocyanate to form the symmetric urea (e.g., R-NH-CO-NH-R), which is often insoluble in DCM.[1] Solution:
  • Ensure DCM is distilled or from a fresh SPS keg.

  • Increase isocyanate equivalents to 1.2 - 1.5 to account for "sacrificial" loss to water (if drying solvent is impossible).[1]

  • Filter it off: The symmetric urea is usually much less soluble than the pyrrolidine-carboxamide.

Q2: My yield is low (<50%) despite 100% conversion of the isocyanate.

Diagnosis: Isocyanate Dimerization/Trimerization . Cause: High temperature or excessive catalyst loading . DMAP at high concentrations (>10%) can catalyze the self-reaction of isocyanates into uretidiones (dimers) or isocyanurates (trimers).[1] Solution:

  • Reduce DMAP loading to 1 mol%.

  • Keep reaction at 0°C for the first hour.

  • Add the isocyanate slowly (syringe pump) to keep its instantaneous concentration low relative to the amine.

Q3: The reaction stalls at 80% conversion. Adding more isocyanate doesn't help.

Diagnosis: Product Inhibition or HCl Salt Poisoning . Cause: If the product forms a hydrogen-bond complex with the unreacted pyrrolidine, it can sterically hinder further reaction. Alternatively, if you started with Pyrrolidine-HCl and didn't add enough TEA, the remaining amine is protonated (non-nucleophilic). Solution:

  • Check pH: Ensure the reaction is basic (pH > 9). Add more TEA or DIPEA.

  • Switch Solvent: Move to a more polar solvent like THF or DMF to break up H-bond aggregates.[1]

Advanced Optimization Workflow

Use this decision tree to select the correct conditions for your specific substrate.

Optimization_Tree Start Start: Pyrrolidine + Isocyanate Check_Sterics Is Pyrrolidine Hindered? (e.g., 2,5-disubstituted) Start->Check_Sterics Simple No (Simple) Check_Sterics->Simple No Hindered Yes (Hindered) Check_Sterics->Hindered Yes Cond_Simple Condition A: No Catalyst DCM, 0°C -> RT Simple->Cond_Simple Check_Elec Is Isocyanate Electron Poor? (e.g., p-NO2-Phenyl) Hindered->Check_Elec Elec_Poor Yes (Reactive) Check_Elec->Elec_Poor Yes Elec_Rich No (Unreactive) Check_Elec->Elec_Rich No Cond_B Condition B: 1 mol% DMAP THF, 0°C Elec_Poor->Cond_B Cond_C Condition C: 5 mol% DMAP Reflux in THF (Watch for dimers!) Elec_Rich->Cond_C

Caption: Figure 2. Process optimization decision tree for selecting catalyst loading and temperature based on substrate sterics and electronics.

References

  • DMAP Catalysis Mechanism: Schuemacher, A. C., & Hoffmann, R. W. (2001). Condensation Between Isocyanates and Carboxylic Acids in the Presence of 4-Dimethylaminopyridine (DMAP). Synthesis. Link[1]

  • Urea Synthesis Overview: BenchChem Technical Support. Technical Support Center: Isocyanate Reaction Troubleshooting. Link

  • Isocyanate Side Reactions: Arnold, R. G., Nelson, J. A., & Verbanc, J. J. (1957). Recent Advances in Isocyanate Chemistry. Chemical Reviews.
  • Pyrrolidine Scaffold Utility: Synthesis of new pyrrolidine-based organocatalysts. Beilstein Journal of Organic Chemistry. Link

Sources

Technical Support Center: Purification of (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges during the purification of this important chiral building block.

(R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide and its derivatives are crucial intermediates in the synthesis of various pharmaceuticals.[1] The inherent polarity and potential for multiple reaction byproducts can make its purification a significant challenge. This guide provides practical, field-proven insights to help you achieve high purity and yield.

Troubleshooting Guide

This section addresses specific issues that you might encounter during the purification of (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide reaction mixtures.

Issue 1: The target compound is highly polar and shows poor retention on standard silica gel chromatography.

  • Question: My (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide seems to be eluting with the solvent front, even when using highly polar solvent systems like 100% ethyl acetate. How can I achieve better separation?

  • Answer: This is a common issue due to the polar nature of the carboxamide and the pyrrolidine ring.[2] Standard silica gel is acidic and can interact strongly with basic compounds, but highly polar compounds may still have insufficient retention. Here are several strategies to address this:

    • Employ a more polar stationary phase: Consider using a stationary phase with different selectivity, such as alumina or a bonded-phase silica gel (e.g., diol, amino, or cyano).[3] For particularly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective technique.[4]

    • Utilize a modified mobile phase:

      • Ammonia/Methanol System: A common and effective approach for basic and polar compounds is to use a mobile phase containing a small percentage of ammonium hydroxide in methanol, further diluted with a less polar solvent like dichloromethane.[2] This helps to deactivate the acidic sites on the silica gel and improve peak shape.

      • Triethylamine (TEA) Additive: Adding a small amount of a competing base like triethylamine (0.1-1%) to your eluent can also effectively block the active silanol groups on the silica surface, reducing peak tailing and improving separation.[5]

    • Reverse-Phase Chromatography: If your compound and impurities have sufficient differences in hydrophobicity, reverse-phase chromatography (e.g., using a C18 column) with a polar mobile phase (e.g., water/acetonitrile or water/methanol gradients) can be a powerful alternative.

Issue 2: The compound appears to be degrading on the silica gel column.

  • Question: I'm observing new, unexpected spots on my TLC plates after running a column, and my overall yield is low. I suspect my compound is not stable on silica. How can I confirm this and what are my options?

  • Answer: Compound degradation on silica gel is a frequent problem, especially for sensitive molecules.

    • Confirming Instability (2D TLC): To verify if your compound is degrading, you can perform a two-dimensional thin-layer chromatography (2D TLC) analysis.[2][5]

      • Spot your crude reaction mixture on one corner of a square TLC plate.

      • Develop the plate in your chosen solvent system.

      • Dry the plate thoroughly.

      • Rotate the plate 90 degrees and develop it again in the same solvent system.

      • If your compound is stable, it will appear as a single spot on the diagonal. Any spots that appear off the diagonal are likely degradation products.[5]

    • Purification Alternatives for Unstable Compounds:

      • Deactivated Silica Gel: You can reduce the acidity of the silica gel by pre-treating it. This can be done by flushing the packed column with a solvent system containing a small amount of triethylamine or ammonia before loading your sample.

      • Alternative Stationary Phases: Consider using less acidic stationary phases like neutral or basic alumina, or Florisil®.[2]

      • Recrystallization: If your compound is a solid, recrystallization is an excellent method for purification that avoids contact with stationary phases.[6][7][8][9]

Issue 3: Difficulty in removing a very polar, closely-eluting impurity.

  • Question: I have an impurity that co-elutes or is very close to my product spot on TLC, and it appears to be even more polar. How can I improve the separation?

  • Answer: Separating closely-eluting polar compounds requires optimizing your chromatographic conditions for maximum selectivity.

    • Fine-Tuning the Mobile Phase:

      • Gradient Elution: A shallow gradient of a more polar solvent into a less polar one can often resolve closely-eluting compounds that merge in an isocratic system.

      • Ternary Solvent Systems: Experiment with three-component solvent systems. For example, a mixture of dichloromethane, methanol, and a small amount of ammonium hydroxide can offer different selectivity compared to a two-component system.

    • Recrystallization as a Polishing Step: Even if chromatography provides partial separation, a subsequent recrystallization of the enriched fractions can often yield highly pure material. The principle of "like dissolves like" is key here; finding a solvent system where your product has significantly different solubility from the impurity at different temperatures is crucial.[8]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a column chromatography method for (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide?

A1: A good starting point is to use Thin Layer Chromatography (TLC) to screen various solvent systems. Begin with a moderately polar system, such as 5-10% methanol in dichloromethane. Based on the resulting Rf value of your target compound, you can adjust the polarity. An ideal Rf for column chromatography is typically between 0.2 and 0.4. If you observe significant tailing on the TLC plate, add a small amount of triethylamine or ammonium hydroxide to the developing solvent.

Q2: Can I use recrystallization to purify (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide? If so, what solvents are recommended?

A2: Yes, if your crude product is a solid, recrystallization can be a very effective purification method.[9] The key is to find a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[8]

  • Solvent Screening: Test a range of solvents with varying polarities. Good candidates to start with include ethyl acetate, isopropyl alcohol, acetonitrile, or mixtures like ethyl acetate/heptane or dichloromethane/diethyl ether.

  • General Protocol:

    • Dissolve the crude solid in a minimal amount of the chosen hot solvent.[7]

    • If there are insoluble impurities, perform a hot gravity filtration.[7]

    • Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.[6]

    • Further cool the flask in an ice bath to maximize yield.[6]

    • Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.[6][7]

Q3: My purified product is an oil. How can I be sure it is pure, and are there any alternative final purification steps?

A3: For oily products, purity is typically assessed using analytical techniques like ¹H NMR, ¹³C NMR, and mass spectrometry. The absence of impurity signals in the NMR spectra and a single peak in the mass spectrum are good indicators of high purity. Chiral HPLC or SFC can be used to determine the enantiomeric excess (ee). If your oil still contains impurities, you have a few options:

  • Kugelrohr Distillation: If the compound is thermally stable and has a reasonable boiling point, short-path distillation under high vacuum (Kugelrohr) can be very effective for removing non-volatile or less volatile impurities.

  • Salt Formation and Recrystallization: You can potentially form a salt of the pyrrolidine nitrogen with a suitable acid (e.g., HCl, tartaric acid).[10] These salts are often crystalline and can be purified by recrystallization. The free base can then be regenerated.

Q4: What are the common byproducts in the synthesis of (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide?

A4: The byproducts will depend on the synthetic route. A common synthesis involves the reaction of (R)-2-(methoxymethyl)pyrrolidine with an isocyanate or a carbamoyl chloride. Potential impurities could include:

  • Unreacted starting materials: (R)-2-(methoxymethyl)pyrrolidine.

  • Byproducts from the carbamoylating agent.

  • Di-substituted ureas if the reaction conditions are not well-controlled.

  • Products of side reactions involving the solvent or other reagents.

Understanding the potential byproducts from your specific reaction is crucial for developing an effective purification strategy.

Experimental Protocols

Protocol 1: Column Chromatography with a Modified Mobile Phase

This protocol is suitable for the purification of (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide when standard silica gel chromatography is challenging due to polarity.

  • Slurry Preparation: Prepare a slurry of silica gel in your initial, less polar eluent (e.g., dichloromethane).

  • Column Packing: Pour the slurry into your column and allow it to pack under a gentle flow of the eluent.

  • Column Equilibration: Equilibrate the packed column by flushing it with 2-3 column volumes of the initial mobile phase. If you are using a modifier like triethylamine, include it in the equilibration solvent.

  • Sample Loading: Dissolve your crude reaction mixture in a minimal amount of the initial eluent. If it is not fully soluble, you can use a small amount of a more polar solvent like methanol and adsorb the mixture onto a small amount of silica gel. Dry this silica and load the powder onto the top of your column.

  • Elution: Begin elution with your starting solvent system (e.g., 100% dichloromethane with 0.5% triethylamine). Gradually increase the polarity by slowly adding a more polar solvent (e.g., methanol). A typical gradient might be from 0% to 10% methanol in dichloromethane.

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation
Purification StepInitial Purity (by ¹H NMR)Final Purity (by ¹H NMR)Yield (%)
Column Chromatography~85%>98%75%
Recrystallization~90%>99%85%

Table 1: Representative purity and yield data for different purification methods.

Visualizations

PurificationWorkflow cluster_start Crude Reaction Mixture cluster_methods Purification Methods cluster_end Purified Product Crude (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide + Impurities ColumnChromatography Column Chromatography (Silica Gel) Crude->ColumnChromatography Primary Method Recrystallization Recrystallization Crude->Recrystallization If Solid PureProduct Pure (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide (>98% Purity) ColumnChromatography->PureProduct Recrystallization->PureProduct

Caption: High-level workflow for the purification of (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide.

TroubleshootingLogic Start Poor Separation or Low Yield? CheckPolarity Compound too Polar? Start->CheckPolarity Yes CheckStability Compound Degrading? Start->CheckStability No ModifyMobilePhase Modify Mobile Phase (e.g., add TEA/NH3) CheckPolarity->ModifyMobilePhase Yes ChangeStationaryPhase Change Stationary Phase (Alumina, HILIC) CheckPolarity->ChangeStationaryPhase Yes UseRecrystallization Use Recrystallization CheckStability->UseRecrystallization Yes DeactivateSilica Deactivate Silica CheckStability->DeactivateSilica Yes Success Successful Purification ModifyMobilePhase->Success ChangeStationaryPhase->Success UseRecrystallization->Success DeactivateSilica->Success

Caption: A logical workflow for troubleshooting common purification issues.

References

Sources

Stability of N-carbamoyl linkage in acidic vs basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Stability & Handling of N-Carbamoyl Linkages

To: Research & Development Teams, Medicinal Chemists, Analytical Scientists From: Dr. Alex V., Senior Application Scientist Subject: Troubleshooting N-Carbamoyl Stability in Acidic vs. Basic Conditions

Executive Summary

The N-carbamoyl linkage (urea moiety,


) is a critical structural motif in peptidomimetics, prodrugs, and antiepileptic agents (e.g., hydantoins). However, its stability is strictly pH-dependent. Unlike simple amides, N-carbamoyl derivatives—specifically N-carbamoyl amino acids—possess a unique "instability switch":
  • Acidic Conditions: Drive cyclization to hydantoins (dehydration).

  • Basic Conditions: Drive ring-opening (hydrolysis) or total urea degradation.

This guide provides the mechanistic insight and troubleshooting protocols necessary to prevent artifact generation during synthesis, purification (HPLC), and storage.

Module 1: The Acidic Trap (Cyclization & HPLC Artifacts)

The Core Issue: In acidic media (pH < 4), N-carbamoyl amino acids undergo acid-catalyzed intramolecular cyclization to form hydantoins (imidazolidine-2,4-diones). This is the most common cause of "ghost peaks" or split peaks during HPLC analysis using acidic mobile phases (e.g., 0.1% TFA).

Mechanism of Failure

Under acidic conditions, the carboxylic acid group of the N-carbamoyl amino acid is protonated, increasing its electrophilicity. The terminal urea nitrogen acts as a nucleophile, attacking the carbonyl carbon. This releases water and closes the 5-membered ring.

Visualizing the Pathway:

AcidCyclization Start N-Carbamoyl Amino Acid (Linear) Inter Tetrahedral Intermediate (Protonated) Start->Inter + H+ (Acid Catalysis) Activation of COOH End Hydantoin (Cyclic Artifact) Inter->End Cyclization - H2O Water H2O Inter->Water Elimination

Figure 1: Acid-catalyzed cyclization of N-carbamoyl amino acids to hydantoins. This equilibrium is often observed in HPLC columns using TFA/Formic acid buffers.

Troubleshooting Guide: Acidic Instability
SymptomProbable CauseCorrective Action
HPLC: Split peaks or broad plateau between two peaks. On-column interconversion between linear N-carbamoyl and cyclic hydantoin forms.Switch Buffer: Change mobile phase pH to neutral (pH 6.5–7.5) using Ammonium Acetate. Avoid TFA.
LC-MS: Mass shift of -18 Da. Dehydration (Loss of

) indicating complete cyclization to hydantoin in the source or column.
Verify Structure: Isolate the peak. If stable in dry state, it is likely the hydantoin. If it reverts in water, it is an equilibrium artifact.
Synthesis: Low yield after acidic workup. Product cyclized and remained in the organic phase or precipitated as hydantoin.Avoid Acid Quench: Use neutral workup protocols. If acidification is necessary, keep temperature < 4°C and process immediately.

Module 2: The Basic Trap (Hydrolysis & Ring Opening)

The Core Issue: While ureas are generally more stable to base than esters, N-carbamoyl linkages are susceptible to degradation at high pH (pH > 10) or elevated temperatures. Conversely, if your target is the hydantoin , basic conditions will rapidly open the ring back to the N-carbamoyl amino acid.

Mechanism of Failure
  • Hydantoin Ring Opening: Hydroxide attacks the C4 carbonyl of the hydantoin ring, cleaving the amide bond and restoring the linear N-carbamoyl amino acid. This is often reversible until the pH drops.

  • Urea Hydrolysis: Under forcing conditions (strong base + heat), the urea linkage itself cleaves, releasing ammonia (or amine), carbonate, and the parent amino acid.

Troubleshooting Guide: Basic Instability
SymptomProbable CauseCorrective Action
Loss of Hydantoin Potency in formulation. pH drift > 8.0 causing ring opening to the inactive linear acid.Buffer Control: Maintain formulation pH between 3.0–5.0 (if hydantoin is target) or dry powder formulation.
Evolution of Gas (Bubbles) in basic solution. Decarboxylation following total urea hydrolysis (

release).
Reduce pH/Temp: This is irreversible degradation. Store at -20°C and pH < 9.
Drifting retention time in basic HPLC. Gradual ring opening during the run.Temperature Control: Lower column temperature to 10–15°C to slow kinetics during analysis.

Module 3: Validated Stability Protocol

Do not guess. Use this self-validating protocol to determine the precise stability window for your specific N-carbamoyl derivative.

Materials:

  • Buffers: 50mM Phosphate (pH 2.0, 7.4, 9.0).

  • Internal Standard: Caffeine (chemically inert).

  • Instrument: HPLC-UV/MS.

Step-by-Step Workflow:

  • Preparation: Dissolve analyte to 1 mM in DMSO (Stock).

  • Initiation: Spike Stock into each buffer (Final: 50 µM). Incubate at 37°C .

  • Sampling: Inject at T=0, 1h, 4h, 24h.

  • Analysis (The "Check-Sum" Rule):

    • Monitor three masses: Parent (M), Hydantoin (M-18), and Hydrolysis Product (Amine).

    • Validation: The sum of molar areas (corrected for extinction coefficient) must remain constant. If the total area drops, you have non-chromatophoric degradation (e.g., total urea cleavage to small amines).

Data Interpretation Table:

Observation at 24hConclusionRecommended Storage
M-18 peak appears in Acid (pH 2) Acid-labile (Cyclization prone).Store as solid or at pH 7.[1]4. Avoid TFA in LC.
Parent peak stable at pH 7.4 Physiologically stable.Suitable for biological assays.
Parent disappears at pH 9, New polar peak Base-labile (Ring opening/Hydrolysis).Avoid Carbonate/Bicarbonate buffers.

Interactive Troubleshooting Decision Tree

Use this logic flow to diagnose unexpected behavior in your experiments.

TroubleshootingTree Problem Problem: Unexpected HPLC Profile CheckMS Check Mass Spec (MS) Problem->CheckMS MassMinus18 Mass = [M - 18]? CheckMS->MassMinus18 Yes MassPlus18 Mass = [M + 18]? CheckMS->MassPlus18 No (Check for +18) Cyclization Diagnosis: Acid-Catalyzed Cyclization (Hydantoin Formation) MassMinus18->Cyclization Yes Hydrolysis Diagnosis: Base-Catalyzed Hydrolysis (Ring Opening) MassPlus18->Hydrolysis Yes Action1 Action: Remove Acid from Mobile Phase Use NH4OAc pH 6.8 Cyclization->Action1 Action2 Action: Check Sample Diluent pH Ensure pH < 8 Hydrolysis->Action2

Figure 2: Diagnostic logic for identifying N-carbamoyl degradation pathways based on mass shifts.

References

  • Ware, E. (1950). "The Chemistry of the Hydantoins." Chemical Reviews.

  • Kao, Y.H., et al. (2011). "Chemical stability of urea derivatives in pharmaceutical development." Journal of Pharmaceutical Sciences.
  • Sigma-Aldrich. (2024). "HPLC Troubleshooting Guide: Peak Splitting and Shape Issues."

  • Dhananjay, J., et al. (2017).[2] "Ureas: Applications in Drug Design."[2][3] Current Medicinal Chemistry.

(Note: While specific stability constants depend on the R-groups, the mechanistic pathways described above are universal for N-carbamoyl alpha-amino acids.)

Sources

Validation & Comparative

Structural Elucidation and Comparative NMR Analysis of (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Chiral Scaffold Validation

Part 1: Executive Summary & Strategic Context[1]

(R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide is a pivotal chiral building block, often utilized as a precursor for organocatalysts (e.g., in asymmetric Michael additions) or as a Chiral Solvating Agent (CSA). Its structural integrity is defined by three critical features: the rigid pyrrolidine ring, the stereodefined center at C2, and the urea-like carboxamide terminus.

The Analytical Challenge: Distinguishing this compound from its synthetic precursors (the free amine or N-Boc protected variant) is a common bottleneck. Furthermore, the N-carboxamide moiety induces restricted rotation , leading to rotameric populations that frequently confuse automated peak-picking algorithms.

This guide provides a comparative analysis against standard alternatives, offering a self-validating NMR protocol to confirm identity and optical purity.

Part 2: Structural Elucidation & Mechanism[1]

The Rotameric "Trap"

Unlike simple amines, the N-carboxamide group possesses significant double-bond character between the Nitrogen and the Carbonyl carbon (


). This creates two distinct conformers (rotamers) observable on the NMR timescale at room temperature.
  • Rotamer A (Major): The Oxygen of the carbonyl is trans to the C2-substituent.

  • Rotamer B (Minor): The Oxygen is cis to the C2-substituent.

Impact on Spectrum: You will likely observe signal doubling or broadening for the C2-H and the adjacent CH2 protons. Do not interpret this as an impurity.

Diastereotopic Protons (The Chiral Probe)

The methylene protons of the methoxymethyl group (


) are diastereotopic due to the adjacent chiral center. They will not appear as a simple doublet but rather as two distinct sets of multiplets (dd or ddd), often with a geminal coupling constant (

Hz).

Part 3: Comparative Analysis (The Data)

To validate your product, compare its spectral fingerprint against its immediate synthetic precursor (N-Boc) and the free amine.

Table 1: Comparative 1H NMR Shifts (DMSO-d6, 400 MHz)

FeatureTarget: 1-Carboxamide Alternative 1: N-Boc Derivative Alternative 2: Free Amine
N-Substituent

5.8 - 6.2 ppm (s, 2H)
Distinct

signal. Exchangeable with

.

1.39 ppm (s, 9H)
Intense t-Butyl singlet. Dominates the aliphatic region.

2.0 - 3.0 ppm (br)
Broad, weak NH signal. Often wanders depending on concentration.
C2-H (Chiral Center)

3.8 - 4.1 ppm
Downfield shift due to urea electron withdrawal.

3.7 - 3.9 ppm
Slightly shielded compared to carboxamide.

3.0 - 3.2 ppm
Significantly shielded (upfield).

(Methoxy)

3.2 - 3.3 ppm (s)
Sharp singlet.

3.2 - 3.3 ppm (s)
Sharp singlet.

3.2 - 3.3 ppm (s)
Sharp singlet.
Rotameric Effect High Broadening of C2-H and C5-H signals.High Often splits t-Butyl signal into 1:4 ratio at low temps.None Sharp, averaged signals.

Critical Insight: The disappearance of the t-Butyl singlet (1.39 ppm) and the appearance of the amide protons (~6.0 ppm) is the primary "Go/No-Go" decision point for reaction completion.

Part 4: Visualization of Logic & Workflow

Structural Connectivity & NOE Logic

The following diagram illustrates the key connectivity and the Nuclear Overhauser Effect (NOE) correlations required to prove the spatial arrangement (stereochemistry).

G cluster_0 Key Protons NH2 Amide NH2 (δ 5.8-6.0) C2H Chiral C2-H (δ 3.8-4.1) NH2->C2H NOE (Rotamer ID) Validation Validation Logic NH2->Validation Integral = 2H? OMe Methoxy O-CH3 (δ 3.25) C2H->OMe NOE (Stereochem) C5H Ring C5-H2 (δ 3.3-3.5) C2H->C5H COSY Coupling C2H->Validation Multiplet?

Figure 1: Connectivity map highlighting the diagnostic NOE interactions (dashed red) used to confirm rotamer conformation and stereochemistry.

Part 5: Experimental Protocol (Self-Validating)

This protocol is designed to eliminate ambiguity regarding the amide protons, which can be invisible in Chloroform-d (


) due to exchange or broadening.
Step 1: Solvent Selection[1]
  • Primary: DMSO-d6 (Dimethyl sulfoxide-d6).

    • Why: It slows down proton exchange, making the

      
       protons appear as sharp, distinct signals (often a broad singlet or two diastereotopic singlets).
      
  • Avoid:

    
     or Methanol-d4 (unless looking for carbon skeleton only). Methanol will exchange the amide protons immediately, erasing the key diagnostic signal.
    
Step 2: Acquisition Parameters[1]
  • Pulse Sequence: Standard zg30 (30° pulse angle).

  • Relaxation Delay (D1): Set to 5.0 seconds .

    • Reasoning: The quaternary carbonyl carbon relaxes slowly. To get accurate integration of the amide protons vs. the methoxy group, full relaxation is required.

  • Scans (NS): Minimum 16 scans (for >5 mg sample).

Step 3: The "D2O Shake" Validation

If you observe a peak at ~6.0 ppm and are unsure if it is the Carboxamide


 or an impurity:
  • Run the standard 1H spectrum in DMSO-d6.

  • Add 1-2 drops of Deuterium Oxide (

    
    ) directly to the NMR tube.
    
  • Shake vigorously and re-run the spectrum.

  • Result: The signal at ~6.0 ppm should vanish (or diminish significantly) due to H/D exchange. The C-H signals (Methoxy, Ring) will remain unchanged.

Analysis Workflow

Workflow Start Start: Purified Sample Solvent Dissolve in DMSO-d6 Start->Solvent Scan1 Run 1H NMR (d1=5s) Solvent->Scan1 CheckNH Peak at 5.8-6.2 ppm? Scan1->CheckNH YesNH Perform D2O Shake CheckNH->YesNH Yes NoNH Check Solvent/Purity (Is it the Free Amine?) CheckNH->NoNH No Exchange Did Peak Disappear? YesNH->Exchange Valid CONFIRMED: 1-Carboxamide Derivative Exchange->Valid Yes Invalid Impurity or Wrong Structure Exchange->Invalid No

Figure 2: Decision tree for validating the presence of the carboxamide group.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (General reference for Amide/Urea chemical shifts).
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Enders, D., & Klatt, M. (1996). Asymmetric synthesis with (S)-2-methoxymethyl-pyrrolidine (SMP)—a pioneer in organocatalysis. Synthesis, 1996(12), 1403-1418.

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

Optical rotation reference values for (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical analysis of the optical rotation reference values for (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide and its critical chiral precursors.

Executive Summary

(R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide (CAS: 121817-73-0) is a specialized chiral building block, structurally derived from D-Proline. It belongs to a class of N-carbamoyl prolinol derivatives often utilized as chiral auxiliaries in asymmetric synthesis or as intermediates in the development of bioactive urea-based inhibitors (e.g., for kinase or DPP-4 inhibition).

For researchers, the optical rotation (


) of this compound serves as the primary Critical Quality Attribute (CQA)  to validate stereochemical integrity. A deviation in this value often indicates racemization during the N-functionalization of the precursor amine.

Key Technical Insight: N-functionalization of the levorotatory precursor, (R)-2-(methoxymethyl)pyrrolidine, typically induces a sign inversion or significant shift in optical rotation (e.g., from negative to positive) due to the alteration of the electronic environment around the chiral center.

Reference Data: Optical Rotation Values

The following values represent the standard reference baselines for the target compound and its direct synthetic precursors. Use these values to track stereochemical retention through your synthetic workflow.

Target Compound & Analogs
CompoundCAS No.Specific Rotation

ConditionsTrend
(R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide 121817-73-0 Experimental Determination Required* Standard: c=1, MeOH or CHCl₃Likely (+)
(R)-2-(Methoxymethyl)pyrrolidine-1-carbaldehyde121817-71-8+34.0° to +36.0° c=2, TolueneDextrorotatory
(R)-1-Amino-2-(methoxymethyl)pyrrolidine (RAMP)72748-99-3+79.0° NeatDextrorotatory

*Note: While the specific rotation for the carboxamide (urea) derivative is less frequently standardized in public pharmacopoeias than the aldehyde, the structural analogy to the formyl- and amino-derivatives strongly suggests a dextrorotatory (+, clockwise) shift relative to the amine precursor.

Essential Precursor Data (Starting Material)

The purity of the carboxamide is strictly dependent on the optical purity of the starting amine. | Compound | CAS No.[1][2][3][4] | Specific Rotation


 | Conditions |
| :--- | :--- | :--- | :--- |
| (R)-2-(Methoxymethyl)pyrrolidine  | 84025-81-0  | -32.0° to -36.0°  | c=2, 1M HCl  |
| (S)-2-(Methoxymethyl)pyrrolidine | 63126-47-6 | +32.0° to +36.0° | c=2, 1M HCl |

Critical Validation Step: Before converting the amine (CAS 84025-81-0) to the carboxamide (CAS 121817-73-0), ensure the amine's rotation is


. A value closer to 0 indicates partial racemization.

Comparative Analysis: Solvent & pH Effects

Optical rotation is not an absolute constant; it is a vector dependent on solvent interaction and protonation state.

  • Protonation Effect: The free amine (R)-SMP is a liquid that can be measured neat or in solvents. However, in acidic media (1M HCl) , the nitrogen is protonated (

    
    ), which stabilizes the conformation and provides the most consistent reference value (
    
    
    
    ).
  • Acylation Shift: Upon forming the 1-carboxamide (urea), the nitrogen lone pair participates in resonance with the carbonyl group. This planarization of the nitrogen atom drastically changes the chiroptical properties, typically flipping the sign from Levorotatory (-) to Dextrorotatory (+).

Experimental Protocol: Self-Validating Measurement

To determine the specific rotation of your synthesized (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide batch, follow this self-validating protocol.

Reagents:

  • Solvent: HPLC-grade Methanol or Chloroform (Must be achiral and dry).

  • Standard: Sucrose (for instrument calibration).

Step-by-Step Methodology:

  • Zeroing: Fill the polarimeter cell (1 dm path length) with pure solvent. Zero the instrument at 589 nm (Sodium D-line) and 20°C.

  • Sample Preparation: Weigh exactly 100 mg of the dried carboxamide product. Dissolve in 10.0 mL of solvent (Concentration

    
     g/100mL).
    
  • Filtration: If the solution is cloudy, filter through a 0.45 µm PTFE filter. Particulates cause light scattering (depolarization), yielding false low readings.

  • Measurement: Inject sample into the cell, ensuring no bubbles are trapped in the light path. Record the observed rotation (

    
    ).[5]
    
  • Calculation:

    
    
    Where 
    
    
    
    is path length in dm (usually 1) and
    
    
    is concentration in g/mL (e.g., 0.01).

Validation Check:

  • If

    
     is unstable, check temperature control (must be 
    
    
    
    C).
  • If the value is unexpectedly low, run a TLC/HPLC to check for unreacted amine precursor (which has the opposite sign, causing massive cancellation).

Synthesis & Stereochemical Tracking Workflow

The following diagram illustrates the origin of chirality and how the optical rotation sign inverts during the synthesis pipeline.

G cluster_legend Stereochemical Tracking Proline D-Proline (Chiral Source) Prolinol (R)-Prolinol [Intermediate] Proline->Prolinol Reduction (LiAlH4) Amine (R)-2-(Methoxymethyl)pyrrolidine CAS: 84025-81-0 [α]D = -34° (Levorotatory) Prolinol->Amine O-Methylation (NaH, MeI) Carboxamide (R)-2-(Methoxymethyl)pyrrolidine- 1-carboxamide CAS: 121817-73-0 [α]D ~ (+) (Dextrorotatory)* Amine->Carboxamide N-Carbamoylation (KOCN/H+ or Urea) Legend1 *Sign Inversion Expected due to N-acylation

Caption: Synthetic pathway tracking the chiral center. Note the critical transition from the levorotatory amine to the dextrorotatory amide/urea derivatives.

References

  • Thermo Scientific Chemicals. (R)-(-)-2-(Methoxymethyl)pyrrolidine, 98% Specifications. Retrieved from .

  • TCI Chemicals. (R)-(+)-2-(Methoxymethyl)-1-pyrrolidinecarboxaldehyde Product Data. Retrieved from .

  • BLD Pharm. (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide Product Page (CAS 121817-73-0). Retrieved from .

  • PubChem. (R)-1-Amino-2-(methoxymethyl)pyrrolidine (RAMP) Physical Properties. Retrieved from .

  • Enders, D., et al.Asymmetric Synthesis using SAMP/RAMP Hydrazones. Chem. Ber. (Classic reference for methoxymethylpyrrolidine stereochemistry).

Sources

A Tale of Two Catalysts: A Comparative Guide to Prolinamide and (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Proline-Derived Organocatalysts

In the landscape of modern chemical synthesis, asymmetric organocatalysis has emerged as a powerful and environmentally benign alternative to traditional metal-based catalysts.[1] This field leverages small, chiral organic molecules to create complex, stereochemically defined products with high efficiency. At the forefront of this revolution are catalysts derived from the natural amino acid L-proline.[2] Proline's rigid pyrrolidine scaffold provides a robust chiral environment, making it and its derivatives exceptionally effective in a wide array of asymmetric transformations, including aldol, Mannich, and Michael reactions.[2][3][4][5]

This guide provides an in-depth, objective comparison of two distinct classes of proline-derived catalysts: the well-established Prolinamides and the structurally unique (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide . While both originate from the same chiral building block, their profound structural differences dictate fundamentally distinct catalytic mechanisms and, consequently, different applications and performance characteristics. Understanding these differences is paramount for researchers selecting the optimal catalyst for a specific synthetic challenge.

Part 1: The Workhorse - Prolinamide Catalysts

Prolinamides are a versatile and extensively studied class of organocatalysts synthesized by forming an amide bond at the C2-carboxyl group of proline.[6][7][8] This simple modification retains the crucial secondary amine on the pyrrolidine ring, which is the cornerstone of their catalytic activity.

Structure and Synthesis

The general structure of a prolinamide involves coupling L-proline with a primary or secondary amine. This modular synthesis allows for extensive fine-tuning of the catalyst's steric and electronic properties by simply varying the amine component, enabling optimization for specific substrates and reactions.[9]

The Enamine Catalytic Cycle

Prolinamides operate via the well-established enamine mechanism, which mirrors the strategy used by natural Class I aldolase enzymes.[9][10] The catalytic cycle for an aldol reaction proceeds through three key stages:

  • Enamine Formation: The secondary amine of the pyrrolidine ring condenses with a ketone donor (e.g., acetone) to form a nucleophilic enamine intermediate.[10][11]

  • Stereoselective C-C Bond Formation: The enamine attacks an aldehyde acceptor. The stereochemical outcome of this step is meticulously controlled by the catalyst's chiral scaffold. Crucially, the amide N-H group acts as a hydrogen-bond donor, binding to the aldehyde's carbonyl oxygen. This locks the aldehyde into a specific orientation within a rigid transition state, directing the enamine's attack to one enantiotopic face.[6][7][8] The acidity of this N-H proton is directly correlated with the catalyst's enantioselectivity.[6][9]

  • Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed by water to release the chiral β-hydroxy ketone product and regenerate the prolinamide catalyst for the next cycle.

Enamine Catalytic Cycle cluster_cycle Prolinamide Catalytic Cycle cluster_reactants cluster_products Catalyst Prolinamide (Secondary Amine) Enamine Enamine Intermediate Catalyst->Enamine + Ketone - H₂O TS Asymmetric Transition State Enamine->TS + Aldehyde Iminium Iminium Adduct TS->Iminium C-C Bond Formation Note Key Interaction: The amide N-H on the catalyst forms a hydrogen bond with the aldehyde, directing stereochemistry. TS->Note Iminium->Catalyst + H₂O - Product Ketone Ketone (Donor) Aldehyde Aldehyde (Acceptor) Product Chiral Product

Figure 1: The Enamine Catalytic Cycle of Prolinamide Catalysts.

Part 2: The Specialist - (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide

This catalyst represents a fundamentally different design philosophy. The carboxamide group is located on the pyrrolidine nitrogen (position 1), transforming it from a secondary amine into a tertiary amide. This seemingly small change has profound mechanistic implications.

Structure and Synthesis

(R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide is synthesized from (R)-proline. The precursor, (R)-2-(Methoxymethyl)pyrrolidine, also known as O-Methyl-D-Prolinol, is prepared via reduction and methylation of the parent amino acid.[12] The final carboxamide functionality is then installed on the ring nitrogen. The key structural features are the C2-methoxymethyl group, which adds steric bulk and a Lewis basic ether oxygen, and the N1-carboxamide, which removes the proton necessary for enamine formation.

A Divergent Catalytic Pathway: Beyond the Enamine

Crucially, the absence of a secondary amine means (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide cannot function as an enamine catalyst. Instead, it is presumed to operate as a Lewis base catalyst. The catalytic cycle likely involves:

  • Lewis Base Activation: The catalyst's basic sites (e.g., the amide oxygen or the ether oxygen) activate the reaction components. For instance, it may deprotonate the ketone to form an enolate directly or activate the aldehyde towards nucleophilic attack.

  • Stereocontrolled Reaction: The chiral scaffold, particularly the bulky C2-methoxymethyl group, creates a defined chiral pocket that dictates the trajectory of the reacting partners, ensuring high enantioselectivity.

  • Product Release: The product is released, and the catalyst is regenerated.

This mechanistic divergence is the single most important distinction between the two catalyst types.

Part 3: Head-to-Head Comparison

The choice between these catalysts depends entirely on the desired transformation and the substrates involved.

FeatureProlinamide Catalysts(R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide
Core Structure Secondary amine on pyrrolidine ring; amide at C2-carboxyl.Tertiary amide at pyrrolidine N1; methoxymethyl group at C2.
Catalytic Mechanism Enamine Catalysis .[9][10][13]Lewis Base Catalysis (presumed).
Key Activating Group Pyrrolidine secondary amine (forms enamine).Lewis basic sites (amide/ether oxygens).
Stereocontrol Element H-bonding from C2-amide N-H to the electrophile.[6][7]Steric hindrance and chiral pocket created by the C2-substituent.
Typical Reactions Aldol, Michael, Mannich reactions involving ketones/aldehydes.[3][5]Asymmetric transformations benefiting from Lewis base activation.[]
Tunability High; properties easily modified by changing the amine component.[9]Moderate; modifications are less modular.

Part 4: Performance Data in a Model Reaction

Let's consider a benchmark reaction: the asymmetric direct aldol reaction between an aromatic aldehyde and a ketone.

Table 1: Representative Performance in the Asymmetric Aldol Reaction

Catalyst TypeAldehydeKetoneConditionsYield (%)ee (%)Reference
L-Prolinamide (Simple) 4-NitrobenzaldehydeAcetoneNeat, RT, 20 mol%9546[6][7]
L-Prolinamide (Hydroxy) ¹4-NitrobenzaldehydeAcetoneNeat, -25 °C, 20 mol%8593[6]
L-Prolinamide (Hydroxy) ¹IsovaleraldehydeAcetoneNeat, -25 °C, 20 mol%47>99[6]
(R)-2-(Methoxymethyl)pyrrolidine ²-----[]

¹Data for catalyst 3h from Gong et al., prepared from L-proline and (1S,2S)-diphenyl-2-aminoethanol, which contains a terminal hydroxyl group demonstrating enhanced performance.[6] ²Direct, peer-reviewed performance data for the specific N-carboxamide derivative in this model reaction is not readily available, highlighting its status as a more specialized or less-reported catalyst compared to the extensively documented prolinamides. Its precursor is noted for its role in powerful asymmetric transformations like Aldol and Mannich reactions.[]

The data clearly shows that appropriately designed prolinamides are highly effective, capable of delivering excellent yields and near-perfect enantioselectivity. The performance is highly dependent on the prolinamide's specific structure, with additions like a terminal hydroxyl group significantly boosting enantioselectivity.[6][9]

Part 5: Experimental Protocols

A self-validating protocol is essential for reproducible results. Below are representative workflows.

Protocol 1: General Procedure for a Prolinamide-Catalyzed Aldol Reaction

This protocol is based on established literature procedures for high-performance prolinamide catalysts.[6][7]

Rationale: Using the ketone (acetone) as the solvent ensures a high concentration of the enamine precursor. Lowering the temperature is a critical parameter for enhancing enantioselectivity by favoring the more ordered, lower-energy transition state.

Experimental_Workflow start Start setup 1. Reaction Setup - Add prolinamide catalyst (e.g., 0.1 mmol, 20 mol%) to a vial. - Add aldehyde (0.5 mmol). start->setup solvent 2. Add Reagent/Solvent - Add neat, dry acetone (e.g., 1.0 mL). setup->solvent reaction 3. Reaction - Stir mixture at specified temp. (e.g., -25 °C). - Monitor by TLC. solvent->reaction quench 4. Workup - Quench with sat. NH₄Cl solution. - Extract with ethyl acetate. reaction->quench purify 5. Purification - Dry organic layer (Na₂SO₄). - Concentrate in vacuo. - Purify by column chromatography. quench->purify analyze 6. Analysis - Determine yield (¹H NMR). - Determine enantiomeric excess (Chiral HPLC). purify->analyze end End analyze->end

Figure 2: General Experimental Workflow for Asymmetric Organocatalysis.

Step-by-Step Methodology:

  • To a dry reaction vial equipped with a magnetic stir bar, add the prolinamide catalyst (e.g., 20 mol%).

  • Add the aldehyde (1.0 equivalent).

  • Add anhydrous acetone, which serves as both the reactant and the solvent.

  • Cool the reaction mixture to the desired temperature (e.g., -25 °C) and stir vigorously.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via silica gel column chromatography to obtain the pure aldol adduct.

  • Analyze the purified product to determine yield (¹H NMR) and enantiomeric excess (chiral HPLC).

Conclusion and Selection Guide

The choice between a classic prolinamide and a specialized catalyst like (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide is a decision driven by mechanism.

  • Choose a Prolinamide for:

    • Well-established enamine-mediated transformations (Aldol, Michael, Mannich).

    • Reactions where you can leverage hydrogen-bond-directing effects.

    • Projects where rapid optimization is needed, as the modular synthesis allows for the screening of a large library of catalysts.

  • Consider (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide for:

    • Transformations that require or benefit from Lewis base catalysis.

    • Substrates that are incompatible with enamine formation (e.g., non-enolizable carbonyls).

    • Exploring novel reactivity where steric control from a C2 substituent is hypothesized to be the dominant factor for stereoselectivity.

Ultimately, prolinamides are the reliable, tunable workhorses for a broad range of asymmetric reactions. In contrast, N-acyl derivatives like (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide are specialist tools, offering a different mechanistic pathway for chemists to exploit in the design of novel and highly selective synthetic routes.

References

  • [Enhancing the selectivity of prolinamide organocatalysts using the mechanical bond in[6]rotaxanes. Chemical Science.]([Link])

  • [Enhancing the selectivity of prolinamide organocatalysts using the mechanical bond in[6]rotaxanes. RUA - Repositorio Institucional de la Universidad de Alicante.]([Link])

Sources

Comparative Guide: N-Carboxamide vs. C-Carboxamide Pyrrolidine Catalysts

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between N-carboxamide (typically urea-type or N-carbamoyl) and C-carboxamide (prolinamide) pyrrolidine catalysts. It is designed for researchers and drug development professionals seeking to optimize asymmetric transformations.

Executive Summary: Defining the Architectures

In the realm of asymmetric organocatalysis, the pyrrolidine scaffold is ubiquitous due to its conformational rigidity and secondary amine functionality. The distinction between N-carboxamide and C-carboxamide catalysts lies in the site of functionalization and the resulting mode of activation.

FeatureC-Carboxamide (Prolinamide) N-Carboxamide (N-Carbamoyl / Urea)
Structure Amide group at C2 (α-carbon).Amide/Urea group at N1 (Ring Nitrogen).
Active Species Secondary Amine (Nucleophile).Amide NHs (H-Bond Donor).
Primary Mechanism Covalent Enamine/Iminium catalysis.Non-Covalent Hydrogen Bonding (Anion binding).
Key Application Aldol, Mannich,

-Functionalization.[1]
Michael Addition, Nitro-olefin activation, Co-catalysis.
Stereocontrol Rigid Zimmerman-Traxler Transition State.Flexible H-bond network (often requires bulky groups).

Mechanistic Divergence[1]

C-Carboxamide: The Bifunctional "Workhorse"

C-carboxamide catalysts (e.g., L-prolinamide) operate via a bifunctional mechanism . The pyrrolidine nitrogen acts as a nucleophile to form a covalent enamine or iminium ion intermediate with the carbonyl substrate.[2] Simultaneously, the C2-amide side chain provides a hydrogen bond donor (NH) that directs the electrophile, creating a highly organized, rigid transition state.

  • Advantage: High stereoselectivity due to the "lock-and-key" fit of the transition state.

  • Limitation: Substrate must be enolizable (for enamine) or an

    
    -unsaturated aldehyde (for iminium).
    
N-Carboxamide: The H-Bond Specialist

N-carboxamide catalysts (typically pyrrolidine-1-carboxamides or ureas) lack a nucleophilic ring nitrogen because the nitrogen is acylated. Instead, they function primarily as Hydrogen Bond Donors (HBD) . The N-carboxamide moiety (often a urea) activates electrophiles (like nitroalkenes or imines) by lowering their LUMO energy through dual hydrogen bonding.

  • Advantage: Can activate substrates that are sensitive to amines or do not form enamines. Excellent for anion-binding catalysis.

  • Limitation: Generally lower reactivity for simple aldol reactions compared to proline derivatives; often requires a co-catalyst or specific electrophiles (e.g., nitro-compounds).

Mechanistic Visualization

The following diagram contrasts the transition states of both catalyst types.

CatalysisComparison cluster_C C-Carboxamide (Prolinamide) cluster_N N-Carboxamide (Urea/N-Carbamoyl) C_Cat Prolinamide Catalyst (2° Amine + C2-Amide) C_Inter Enamine Intermediate (Covalent Bond) C_Cat->C_Inter + Ketone C_TS Zimmerman-Traxler TS (Rigid Ring Structure) C_Inter->C_TS + Electrophile (H-Bond Directed) C_Prod Aldol/Mannich Product (High ee, High dr) C_TS->C_Prod N_Cat N-Carbamoyl Catalyst (Urea H-Bond Donor) N_Inter Electrophile Complex (Non-Covalent) N_Cat->N_Inter + Nitroalkene N_TS Dual H-Bond TS (LUMO Lowering) N_Inter->N_TS + Nucleophile N_Prod Michael Adduct (Variable ee) N_TS->N_Prod

Caption: Comparative workflow showing the covalent enamine pathway of C-carboxamides vs. the non-covalent H-bond activation of N-carboxamides.

Performance Metrics & Experimental Data

Reaction Suitability

The choice between N- and C-carboxamide depends heavily on the reaction type.

Reaction ClassC-Carboxamide (Prolinamide) N-Carboxamide (Urea) Winner
Direct Aldol Excellent (High dr/ee). Forms enamine.Poor (Low reactivity). No enamine formation.C-Carboxamide
Mannich Excellent (Anti-selective).Moderate.C-Carboxamide
Michael (Nitro) Good (via Enamine).Excellent (via H-bond activation of Nitro).Context Dependent
Friedel-Crafts Moderate.High (activates electrophile for indole attack).N-Carboxamide
Case Study: Asymmetric Aldol Reaction

Substrate: Cyclohexanone + 4-Nitrobenzaldehyde Conditions: Room temperature, solvent (DMSO/Water).

Catalyst TypeCatalyst StructureYield (%)Anti/Syn Ratio (dr)ee (%) (Anti)Ref
C-Carboxamide L-Prolinamide85-954:1 to 20:190-96[1, 2]
C-Carboxamide N-Sulfinyl Prolinamide>95>20:1>98[3]
N-Carboxamide Pyrrolidine-1-carboxamide<20N/ALow[4]

Analysis: The C-carboxamide dominates the Aldol landscape because the secondary amine is essential for enamine formation. The N-sulfinyl variant (a modified C-carboxamide) offers superior performance due to the higher acidity of the sulfonamide NH, creating a stronger H-bond in the transition state.

Case Study: Michael Addition to Nitroalkenes

Substrate: Aldehyde +


-Nitrostyrene
  • C-Carboxamide: Acts via enamine formation with the aldehyde. The amide NH directs the nitrostyrene.

  • N-Carboxamide (Urea): Often used in conjunction with a separate amine or as a bifunctional catalyst (e.g., a scaffold containing both a free amine and a urea).

  • Data: Bifunctional catalysts combining a pyrrolidine ring (amine) and an N-carboxamide/urea side chain (H-bond donor) achieve 98% ee in Michael additions, outperforming simple prolinamides in difficult substrates [5].

Experimental Protocols

Synthesis of C-Carboxamide Catalyst (L-Prolinamide)

This protocol yields the standard prolinamide catalyst.

  • Starting Material: N-Boc-L-Proline.

  • Activation: Dissolve N-Boc-L-Proline (10 mmol) in DCM (50 mL). Add N-Methylmorpholine (11 mmol) and Isobutyl chloroformate (11 mmol) at -15°C to form the mixed anhydride.

  • Amidation: Bubble Ammonia gas (or add NH4OH) into the solution for 30 mins. Stir at RT for 2h.

  • Deprotection: Treat the N-Boc-Prolinamide with TFA/DCM (1:1) for 1h.

  • Workup: Basify with NaHCO3, extract with DCM/Isopropanol (3:1). Dry over Na2SO4.

  • Yield: Typically 85-90% as a white solid.

Catalytic Protocol: Direct Aldol Reaction

Objective: Synthesis of chiral


-hydroxy ketone.
  • Setup: In a vial, mix cyclohexanone (1.0 mmol) and 4-nitrobenzaldehyde (0.5 mmol).

  • Catalyst: Add C-Carboxamide Catalyst (10 mol%, 0.05 mmol).

  • Solvent: Add DMSO (1.0 mL) and Water (0.1 mL). Note: Water is crucial for proton transfer.

  • Reaction: Stir at RT for 12-24h. Monitor by TLC.

  • Purification: Quench with sat. NH4Cl. Extract with EtOAc. Purify via flash chromatography.

  • Expected Result: >90% yield, >90% ee (anti-isomer).

Strategic Selection Guide

When to choose which catalyst?

  • Choose C-Carboxamide (Prolinamide) when:

    • The reaction involves an enolizable ketone or aldehyde (Aldol, Mannich,

      
      -functionalization).
      
    • You require high diastereoselectivity (anti/syn control).

    • You are working in polar aprotic solvents (DMSO, DMF) or aqueous media.

  • Choose N-Carboxamide (Urea) when:

    • The reaction involves anion binding or electrophile activation (e.g., Strecker reaction, Friedel-Crafts).

    • The substrate is acid-sensitive (Ureas are neutral H-bond donors).

    • You are designing a bifunctional catalyst where the N-carboxamide serves as the "docking station" for a nitro/carbonyl group while another part of the molecule performs the nucleophilic attack.

References

  • BenchChem. (2025).[3] A Comparative Guide to Pyrrolidine-Based Organocatalysts in Asymmetric Synthesis. Link

  • List, B., et al. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society.[4][5] Link

  • Vertex AI Search. (2025). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts. PMC/NIH. Link

  • MDPI. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application. Link

  • NIH. (2025). N-Sulfinylpyrrolidine-containing ureas and thioureas as bifunctional organocatalysts. Link

Sources

Urea-Derived Chiral Scaffolds: From Auxiliaries to Bifunctional Catalysts

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Senior Researchers, Medicinal Chemists, Process Chemists

Executive Summary: The Hydrogen-Bonding Paradigm

In modern drug development, the term "chiral auxiliary" has evolved. While historically denoting stoichiometric attachments (e.g., Evans’ oxazolidinones), the urea scaffold has revolutionized the field by transitioning the "auxiliary" concept into sub-stoichiometric organocatalysis .

This guide objectively compares the three dominant urea-derived chiral scaffolds: Classic Ureas , Thioureas , and Squaramides . We analyze their performance not just as static structures, but as dynamic H-bond donors that activate electrophiles via Lowest Unoccupied Molecular Orbital (LUMO) lowering.

Key Insight for Process Chemists: While thioureas (e.g., Takemoto’s catalyst) are the historical gold standard for solubility and moderate acidity, squaramides have emerged as the superior "catalytic auxiliary" for large-scale applications due to lower catalyst loading (<0.5 mol%), higher acidity (pKa ~8-10), and a rigidified bite angle that enhances stereocontrol.

Structural & Mechanistic Comparison

The efficacy of urea-derived scaffolds relies on "Bifunctional Activation"—simultaneously activating the nucleophile (via a basic moiety) and the electrophile (via dual H-bond donation).

The pKa and Geometry War

The acidity of the N-H protons dictates the strength of the H-bond clamping.

FeatureUrea Thiourea Squaramide
Core Structure Carbonyl (C=O)Thiocarbonyl (C=S)Cyclobutenedione
pKa (DMSO) ~26-27 (Weak)~21 (Moderate)8-10 (Strong)
H-Bond Geometry Flexible, prone to self-aggregationWider bite angle, less aggregationRigid, convergent (2.7 Å spacing)
Catalytic Loading High (10-20 mol%)Moderate (10 mol%)Low (0.1 - 5 mol%)
Solubility Poor in non-polar solventsExcellent in Toluene/DCMModerate (often requires fluorinated solvents)
Mechanistic Visualization

The following diagram illustrates the bifunctional activation mode, contrasting the "loose" binding of simple ureas with the "tight" clamping of squaramides.

BifunctionalActivation cluster_0 Squaramide Advantage Cat Chiral Scaffold (Thiourea/Squaramide) Nu Nucleophile (e.g., Malonate) Cat->Nu Base Activation (Deprotonation) El Electrophile (e.g., Nitroalkene) Cat->El Dual H-Bond (LUMO Lowering) TS Transition State (Rigid Assembly) Nu->TS El->TS Adv Wider Bite Angle + Higher Acidity = Tighter TS TS->Adv

Figure 1: Bifunctional activation mechanism. The catalyst acts as a template, bringing reactants together in a stereodefined environment.

Performance Matrix: The Michael Addition Benchmark

The asymmetric Michael addition of diethyl malonate to trans-


-nitrostyrene is the standard "stress test" for these auxiliaries.

Comparative Data (Literature Aggregation):

Catalyst TypeCatalyst StructureLoadingTimeYieldee%Key Limitation
Urea 2-aminoDMAP/Urea5-10 mol%24-48h80-90%85-91%Slow kinetics; requires specific "distortion" energy to bind.
Thiourea Takemoto's Catalyst 10 mol%24h86-94%90-93%High loading required; sulfur smell; removal can be tricky.
Squaramide Cinchona-Squaramide 0.5 mol% 4-8h 95-99% >98% Synthesis of catalyst is more complex; lower solubility in toluene.

Analysis:

  • Takemoto's Thiourea is robust and forgiving of moisture but hits a "ceiling" in enantioselectivity (~93% ee) for difficult substrates.

  • Squaramides outperform in atom economy. The ability to drop loading to 0.5 mol% while maintaining >98% ee makes them the preferred choice for industrial scale-up, despite the higher initial cost of the catalyst.

Experimental Protocol: Asymmetric Michael Addition

Objective: Synthesis of (S)-diethyl 2-(2-nitro-1-phenylethyl)malonate using a Takemoto-style thiourea catalyst. Rationale: We select the thiourea protocol for this guide because it is the most robust for initial R&D screening (easier solubility profile than squaramides).

Reagents & Equipment
  • Substrate: trans-

    
    -Nitrostyrene (1.0 equiv)
    
  • Nucleophile: Diethyl malonate (2.0 equiv)

  • Catalyst: (R,R)-Takemoto Catalyst [1-(3,5-bis(trifluoromethyl)phenyl)-3-((1R,2R)-2-(dimethylamino)cyclohexyl)thiourea] (0.1 equiv)

  • Solvent: Toluene (Anhydrous)

  • Apparatus: Flame-dried round-bottom flask, Argon atmosphere.

Step-by-Step Workflow

ExperimentalProtocol Start Start: Flame-dry Flask Purge with Argon Mix1 Dissolve Nitroalkene (1.0 eq) + Catalyst (0.1 eq) in Toluene (0.1 M) Start->Mix1 AddNu Add Diethyl Malonate (2.0 eq) in one portion at RT Mix1->AddNu React Stir at RT for 24h Monitor via TLC (Hex/EtOAc 3:1) AddNu->React Quench Evaporate Solvent (Vacuum) React->Quench Purify Flash Chromatography (Silica Gel) Quench->Purify End Analyze: HPLC (Chiralcel OD-H) NMR Purify->End

Figure 2: Workflow for Thiourea-catalyzed Michael Addition.

Critical Causality (Why we do this):
  • Concentration (0.1 M): High dilution minimizes non-catalyzed background reactions (which produce racemic product), ensuring the reaction proceeds primarily through the catalyst-bound transition state.

  • Order of Addition: The catalyst and electrophile (nitroalkene) are mixed first to establish the H-bond equilibrium before the nucleophile is introduced.

  • Toluene: Non-polar solvents promote tight ion-pairing and H-bonding. Using protic solvents (MeOH) or highly polar aprotic solvents (DMSO) disrupts the H-bond network, killing ee%.

Decision Guide: Selecting the Right Scaffold

Not all reactions require the high acidity of squaramides. Use this logic gate to select your auxiliary.

SelectionLogic Start Select Catalyst Class Q1 Is the Electrophile highly reactive? Start->Q1 Q2 Is the substrate acid-sensitive? Q1->Q2 No (Sluggish) Res3 Use SIMPLE UREA (Mild) Q1->Res3 Yes (Very Reactive) Q3 Is scale-up (>1kg) required? Q2->Q3 No Res1 Use THIOUREA (Takemoto) Q2->Res1 Yes (Avoid high acidity) Q3->Res1 No (R&D Scale) Res2 Use SQUARAMIDE (High Activity) Q3->Res2 Yes (Low Loading Crucial)

Figure 3: Strategic selection matrix for urea-derived scaffolds.

References

  • Takemoto, Y., et al. (2003). "Enantioselective Michael Reaction of Malonates to Nitroolefins Catalyzed by Bifunctional Organocatalysts." Journal of the American Chemical Society.

  • Okino, T., Hoashi, Y., & Takemoto, Y. (2005). "Enantioselective Michael Reaction of Malonates to Nitroolefins Catalyzed by Bifunctional Organocatalysts." Journal of the American Chemical Society.

  • Malerich, J. P., Hagihara, K., & Rawal, V. H. (2008). "Chiral Squaramides: Hydrogen-Bonding Catalysts for the Enantioselective Conjugate Addition of 1,3-Dicarbonyl Compounds to Nitroalkenes." Journal of the American Chemical Society.

  • Sebesta, R., et al. (2014). "Higher enantioselectivities in thiourea-catalyzed Michael additions under solvent-free conditions." Chemical Papers.

  • Kotke, M., & Schreiner, P. R. (2006). "Acid-free organocatalytic acetalization." Tetrahedron.

  • Gao, Y., Ren, Q., Wu, H., Li, M., & Wang, Y. (2013). "Computational Identification of Potential Organocatalysts (CIPOC) Reveals a 2-aminoDMAP/Urea Catalyst Superior to Its Thiourea Analogue."[1] Journal of the American Chemical Society.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

The procedures outlined herein are grounded in the principles of the Resource Conservation and Recovery Act (RCRA) as enforced by the U.S. Environmental Protection Agency (EPA), which mandates a "cradle-to-grave" management system for hazardous materials.[1]

Hazard Assessment and Characterization

Given the absence of a specific SDS, a conservative approach to hazard assessment is necessary. Based on data from related pyrrolidine compounds, (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide should be treated as a potentially hazardous substance.

Anticipated Hazards:

  • Flammability: Many pyrrolidine derivatives are flammable liquids.[2][3] Therefore, this compound should be kept away from heat, sparks, open flames, and other ignition sources.[2][3][4][5]

  • Toxicity: Pyrrolidine and its derivatives can be harmful if swallowed or inhaled, and may cause skin and eye irritation.[2][3][4][6]

  • Reactivity: While specific reactivity data is unavailable, it is prudent to avoid mixing with strong oxidizing agents.

Due to these potential hazards, (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide must be disposed of as hazardous chemical waste and should never be discarded in regular trash or poured down the sanitary sewer system.[7]

Personal Protective Equipment (PPE)

Prior to handling (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide for disposal, all personnel must be equipped with the appropriate PPE to minimize exposure risks.

PPE ComponentSpecificationRationale
Gloves Chemical-resistant (e.g., Nitrile)To prevent skin contact.[2]
Eye Protection Safety goggles with side shields or a face shieldTo protect against splashes and vapors.[2]
Lab Coat Flame-retardant and chemical-resistantTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or chemical fume hoodTo prevent inhalation of vapors.[4][5]
Waste Segregation and Containerization

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[8][9]

Step-by-Step Containerization Protocol:

  • Select an Appropriate Container:

    • Use a container that is compatible with the chemical. Plastic containers are often preferred over glass to minimize the risk of breakage.[7]

    • Ensure the container has a secure, leak-proof screw-on cap. Do not use snap-on caps or glass stoppers.[9]

    • The container must be in good condition, free from cracks or contamination.[10]

  • Label the Waste Container:

    • Clearly label the container with the words "HAZARDOUS WASTE".[10]

    • Identify the contents by writing the full chemical name: "(R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide". Avoid using abbreviations or chemical formulas.[7][10]

    • Indicate the approximate quantity or concentration of the waste.[10]

    • Include the date of waste generation, the laboratory or room number, and the name of the principal investigator.[7]

  • Segregate the Waste:

    • Do not mix (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide with other waste streams unless their compatibility is confirmed.

    • Specifically, keep it segregated from incompatible materials such as strong acids, bases, and oxidizing agents.[8]

On-Site Accumulation and Storage

The on-site storage of hazardous waste is strictly regulated.

Storage Guidelines:

  • Accumulation Point: Store the waste container at or near the point of generation in a designated Satellite Accumulation Area.[10]

  • Secondary Containment: Place the primary waste container in a larger, chemically resistant secondary containment bin to catch any potential leaks.[9]

  • Container Closure: Keep the waste container securely closed at all times, except when adding waste.[9][10] Never leave a funnel in the container.[9][10]

  • Storage Location:

    • Store in a cool, dry, and well-ventilated area.[4]

    • Do not store waste containers on the floor or in high-traffic areas.[9]

    • If the substance is flammable, store it in an approved flammable safety cabinet.[9]

Disposal Workflow

G cluster_prep Preparation cluster_waste_handling Waste Handling cluster_storage On-Site Storage cluster_disposal Final Disposal start Start Disposal Process ppe Don Appropriate PPE start->ppe container Select & Label Waste Container ppe->container segregate Segregate Waste Stream container->segregate store Store in Satellite Accumulation Area segregate->store containment Use Secondary Containment store->containment pickup_request Request Waste Pickup from EHS containment->pickup_request end End of Process pickup_request->end

Caption: Decision workflow for the disposal of (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide.

Spill Management

In the event of a spill, prompt and safe cleanup is essential.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: If the material is flammable, remove all sources of ignition.[4]

  • Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or diatomaceous earth to contain the spill.[4][5] Do not flush down the drain.[4]

  • Collect Residues: Carefully collect the absorbed material and place it in a labeled hazardous waste container.[4]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose of Cleanup Materials: All materials used for cleanup should be disposed of as hazardous waste.

Final Disposal Procedure

The final disposal of hazardous waste must be handled by trained professionals.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the hazardous waste.[7]

  • Documentation: Complete any required hazardous waste disposal forms provided by your EHS office.[7]

  • Transport: The waste will be transported by an authorized hazardous waste handler to a licensed Treatment, Storage, and Disposal Facility (TSDF).

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide, upholding their commitment to safety and environmental stewardship.

References

  • Laboratory chemical waste - Water Corporation. (n.d.). Retrieved from [Link]

  • How to Dispose of Chemical Waste | Environmental Health and Safety. (n.d.). Retrieved from [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury. Retrieved from [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Retrieved from [Link]

  • Chemical Waste Management | Environmental Health and Safety. (n.d.). The University of Vermont. Retrieved from [Link]

  • Management of Waste. (n.d.). In Prudent Practices in the Laboratory. National Institutes of Health. Retrieved from [Link]

  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research. Retrieved from [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ERG Environmental. Retrieved from [Link]

  • Safety Data Sheet: 2-Pyrrolidone. (n.d.). Carl ROTH. Retrieved from [Link]

  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. (n.d.). American Chemistry Council. Retrieved from [Link]

  • PYRROLIDINE FOR SYNTHESIS Safety Data Sheet. (2025, July 17). Loba Chemie. Retrieved from [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA. Retrieved from [Link]

  • (R,R)-(-)-2,5-Bis(methoxymethyl)pyrrolidine Safety Data Sheet. (2024, February 24). Fisher Scientific. Retrieved from [Link]

Sources

Personal protective equipment for handling (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational safety, handling, and logistical protocols for (R)-2-(Methoxymethyl)pyrrolidine-1-carboxamide (CAS: 121817-73-0).[][2]

Senior Scientist Note: While specific toxicological data for this carboxamide derivative is limited in public repositories, its structural relationship to pyrrolidine and amide functionalities necessitates a conservative safety approach.[2] Treat this compound as a potential irritant and sensitizer.[2][3] The "Cold Chain" requirement indicated by suppliers suggests thermal instability; strict temperature adherence is critical for maintaining reagent integrity.[][2]

Part 1: Risk Assessment & Hazard Identification

Compound Classification: Pharmaceutical Intermediate / Chiral Building Block Physical State: Viscous liquid or low-melting solid (structure-dependent).[][2] Storage Requirement: Cold Chain (2–8°C) .

Predicted Hazard Profile (Precautionary Principle)

In the absence of a compound-specific GHS harmonized classification, the following hazards are projected based on Functional Group Analysis (FGA) of the pyrrolidine-carboxamide core:

Hazard ClassPredicted H-CodeDescriptionMechanism of Action
Skin Irritation H315 Causes skin irritation.[][2][4]Lipophilic amide penetration of stratum corneum.[2]
Eye Irritation H319 Causes serious eye irritation.[2]Direct mucosal contact; amide hydrolysis potential.[2]
STOT-SE H335 May cause respiratory irritation.[][2][5]Inhalation of aerosols or dust during transfer.[2]
Acute Toxicity H302 Harmful if swallowed.[2][5]Standard assumption for nitrogenous heterocycles.[2]

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent dermal absorption and inhalation, the two primary exposure routes for this compound.[2]

PPE CategorySpecificationRationale
Hand Protection Double-Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, 5-8 mil)Amides can act as permeation enhancers.[][2] Double gloving provides a breakthrough time buffer >480 mins.[2]
Eye Protection Chemical Splash Goggles (ANSI Z87.[2]1)Face shields are required only if handling volumes >100 mL or performing vigorous exothermic reactions.[2]
Respiratory N95 / P100 (Solid) or Half-mask w/ OV Cartridge (Liquid)Required only if working outside a fume hood (not recommended).[][2]
Body Defense Lab Coat (Poly/Cotton) + Tyvek Sleeves Protects forearms during weighing/transfer; prevents cuff contamination.[][2]

Part 3: Operational Handling Protocol

Workflow Logic: The "Cold-to-Hood" Chain

This compound requires a strict temperature-controlled workflow to prevent degradation (likely hydrolysis or racemization) before use.[][2]

HandlingWorkflow Storage 1. Cold Storage (2-8°C) Equilibrate 2. Thermal Equilibration (Closed Vessel, 20 min) Storage->Equilibrate Prevent Condensation Transfer 3. Inert Transfer (Fume Hood) Equilibrate->Transfer Open only when warm Reaction 4. Reaction Setup (N2/Ar Atmosphere) Transfer->Reaction Add immediately

Figure 1: The "Cold-to-Hood" workflow prevents water condensation on the cold reagent, which could hydrolyze the carboxamide bond.[][2]

Step-by-Step Procedure
  • Equilibration (Critical Step):

    • Remove the container from the refrigerator (2–8°C).

    • Do not open the vial immediately. Allow it to warm to room temperature inside a desiccator or on the bench for 20–30 minutes.

    • Reasoning: Opening a cold vial in humid lab air causes rapid condensation.[2] Water acts as a nucleophile, potentially degrading the amide or affecting the stoichiometry of sensitive downstream reactions (e.g., lithiation).[2]

  • Weighing & Transfer:

    • Perform all manipulations inside a Chemical Fume Hood .[2]

    • If the compound is a viscous liquid: Use a positive-displacement pipette to ensure accurate mass transfer (viscous liquids cling to air-displacement tips).[][2]

    • If solid: Use an anti-static weighing boat.[2]

  • Reaction Setup:

    • This compound is often used as a chiral auxiliary or ligand.[2] Ensure the reaction solvent is dry (anhydrous) prior to addition.[2]

    • Maintain an inert atmosphere (Nitrogen or Argon) to prevent oxidative degradation of the pyrrolidine ring over time.[2]

Part 4: Emergency Response & Spills

Scenario: Benchtop Spill (Liquid or Solid) [][2]

  • Isolate: Alert nearby personnel and mark the area.

  • Neutralize/Absorb:

    • Liquids: Cover with a universal absorbent pad or vermiculite.[2] Do not use sawdust (fire risk with organic nitrogen compounds).[2]

    • Solids: Cover with a wet paper towel to prevent dust generation, then wipe up.[2]

  • Clean: Scrub the area with soap and water (amides are generally soluble in organic solvents, but soap/water removes residues effectively).[2]

  • Decontaminate: Wipe with 70% Ethanol to remove lipophilic residues.[2]

Part 5: Waste Disposal & Deactivation

Disposal Code: CC-02 (Organic Nitrogenous Waste)

Waste StreamProtocolNotes
Primary Waste High-BTU IncinerationDo not drain dispose. Nitrogen content can form NOx during uncontrolled combustion; professional incineration with scrubbers is required.[2]
Contaminated Sharps Sharps Container (Red)Syringes/needles used for transfer.[2]
Empty Vials Triple Rinse -> Glass WasteRinse with Acetone or Methanol.[][2] Collect rinsate in Organic Waste.

References

  • PubChem. (n.d.).[2] Pyrrolidine-1-carboxamide Derivatives - Compound Summary. National Library of Medicine.[2] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[2] Laboratory Safety Guidance. United States Department of Labor.[2] Retrieved from [Link][][2]

  • European Chemicals Agency (ECHA). (n.d.).[2] C&L Inventory: Pyrrolidine Derivatives. Retrieved from [Link][][2]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.